(R)-Ketoprofen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204652 | |
| Record name | (R)-Ketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56105-81-8 | |
| Record name | (R)-Ketoprofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056105818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Ketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KETOPROFEN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03709D0TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enantioselective Synthesis of (R)-Ketoprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Ketoprofen, the less potent enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID) ketoprofen, is a molecule of significant interest in pharmaceutical research. While the (S)-enantiomer is responsible for the primary anti-inflammatory activity, the (R)-enantiomer has shown potential for distinct therapeutic applications, including the treatment of periodontal disease. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on enzymatic resolution, asymmetric hydrogenation, and chiral auxiliary-based approaches.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. In the context of this compound synthesis, this typically involves the enantioselective hydrolysis of a racemic ketoprofen ester or the enantioselective esterification of racemic ketoprofen. While many lipases preferentially react with the (S)-enantiomer, specific enzymes have been identified that exhibit selectivity for the (R)-enantiomer, making them particularly valuable for the production of this compound.
(R)-Selective Hydrolysis of Racemic Ketoprofen Esters
Lipase from Aspergillus niger has been shown to be effective in the enantioselective hydrolysis of racemic ketoprofen esters, preferentially hydrolyzing the (R)-ester to yield this compound.[1][2]
Table 1: Quantitative Data for (R)-Selective Hydrolysis of Ketoprofen Methyl Ester
| Enzyme Source | Substrate | Solvent | Temp. (°C) | pH | Conversion (%) | Enantiomeric Excess (ee) of this compound (%) | Reference |
| Aspergillus niger (immobilized) | rac-Ketoprofen methyl ester | Phosphate buffer | 40 | 7 | ~51 | >98 | [3] |
| Aspergillus niger (free) | rac-Ketoprofen methyl ester | Phosphate buffer | 40 | 7 | ~46 | >98 | [3] |
-
Preparation of Racemic Ketoprofen Methyl Ester: To a solution of racemic ketoprofen (1.0 g) in a mixture of methanol (30 mL) and chloroform (300 mL), add a few drops of concentrated sulfuric acid as a catalyst. Reflux the mixture at 60°C for 3 hours. After cooling, wash the solution sequentially with 1 M NaHCO₃ and distilled water. Dry the organic layer and evaporate the solvent to obtain racemic ketoprofen methyl ester.
-
Enzymatic Hydrolysis: In an Eppendorf tube, place 10.7 mg of racemic ketoprofen methyl ester and 10 mg of immobilized Aspergillus niger lipase. Add 2 mL of phosphate buffer (pH 7).
-
Reaction Conditions: Incubate the mixture for 24 hours. The optimal temperature for the immobilized lipase from Aspergillus niger has been observed to be around 40°C.[3]
-
Work-up and Isolation: After the reaction, separate the enzyme by centrifugation or filtration. Acidify the aqueous phase to pH 2 with 1 M HCl and extract the this compound with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and evaporate the solvent to yield the enantiomerically enriched this compound.
-
Analysis: Determine the conversion and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
(R)-Selective Esterification of Racemic Ketoprofen
Lipase from Burkholderia cepacia has demonstrated enantioselectivity towards the (R)-enantiomer in the esterification of racemic ketoprofen, leading to the formation of this compound ester.[3]
Table 2: Quantitative Data for (R)-Selective Esterification of Ketoprofen
| Enzyme Source | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Enantiomeric Excess (ee) of this compound Ester (%) | Reference |
| Burkholderia cepacia | Various alcohols | Organic Solvents | - | - | Varies (1.06 to 1.91 E-value) | [3] |
-
Reaction Setup: In a sealed vessel, dissolve racemic ketoprofen and an alcohol (e.g., 1-propanol, 66 mM each) in an organic solvent such as isooctane (10 mL).
-
Enzymatic Reaction: Add the Burkholderia cepacia lipase to the solution. The reaction is typically carried out with shaking at a controlled temperature (e.g., 35°C).
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral HPLC. Once the desired conversion is reached, remove the enzyme by filtration. The this compound ester can be separated from the unreacted (S)-ketoprofen by extraction or chromatography.
-
Hydrolysis of the Ester: The resulting this compound ester can then be hydrolyzed under basic or acidic conditions to yield this compound.
Asymmetric Hydrogenation
Asymmetric hydrogenation of a prochiral precursor, such as 2-(3-benzoylphenyl)acrylic acid, offers a direct route to enantiomerically pure ketoprofen. The stereochemical outcome of the reaction is controlled by a chiral catalyst, typically a transition metal complex with a chiral ligand. While many systems are optimized for the (S)-enantiomer, the use of the opposite enantiomer of the chiral ligand can yield the (R)-product. Ruthenium-based catalysts with chiral phosphine ligands like BINAP are commonly employed for this transformation.[4]
Table 3: Representative Data for Asymmetric Hydrogenation to Profens
| Catalyst/Ligand | Substrate | Solvent | H₂ Pressure | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Ru-(S)-BINAP | 2-(3-benzoylphenyl)acrylic acid | Methanol | - | RT | Good | 95 (for S-enantiomer) | [4] |
-
Precursor Synthesis: Synthesize 2-(3-benzoylphenyl)acrylic acid from 3-ethynylbenzophenone via a palladium-catalyzed carbonylation followed by hydrolysis.[4]
-
Catalyst Preparation: Prepare the chiral ruthenium catalyst, for instance, by reacting a ruthenium precursor with the (R)-BINAP ligand.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve 2-(3-benzoylphenyl)acrylic acid in a suitable solvent like methanol. Add the chiral Ru-(R)-BINAP catalyst. Pressurize the reactor with hydrogen gas and stir the reaction at a controlled temperature.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), release the hydrogen pressure. Remove the catalyst by filtration through a pad of silica gel. Evaporate the solvent, and purify the resulting this compound by recrystallization or chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC and compare it with a standard.
Chiral Auxiliary-Based Synthesis
The use of a chiral auxiliary allows for the diastereoselective formation of a new stereocenter. The auxiliary, a chiral molecule that is temporarily attached to the substrate, directs the approach of a reagent to one face of the molecule. After the stereoselective reaction, the auxiliary is removed, yielding the enantiomerically enriched product. Evans' oxazolidinones and Oppolzer's camphorsultam are well-known chiral auxiliaries used in the synthesis of chiral carboxylic acids.
Diastereoselective Alkylation using an Evans-type Chiral Auxiliary
This method involves the acylation of a chiral oxazolidinone with 3-benzoylphenylacetyl chloride, followed by diastereoselective methylation of the resulting enolate, and subsequent cleavage of the auxiliary.
-
Acylation of the Chiral Auxiliary: Deprotonate a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) with a strong base like n-butyllithium in THF at -78°C. React the resulting anion with 3-benzoylphenylacetyl chloride to form the N-acyloxazolidinone.
-
Diastereoselective Methylation: Treat the N-acyloxazolidinone with a base such as sodium bis(trimethylsilyl)amide (NaHMDS) at -78°C to form the sodium enolate. Add methyl iodide to the enolate solution to achieve diastereoselective methylation at the α-position. The stereochemistry of the auxiliary directs the methylation to produce the desired diastereomer.
-
Cleavage of the Auxiliary: Hydrolyze the methylated product, for example, with lithium hydroxide and hydrogen peroxide in a THF/water mixture, to cleave the chiral auxiliary and yield this compound. The chiral auxiliary can often be recovered and reused.
-
Purification and Analysis: Purify the this compound by chromatography and/or recrystallization. Confirm the structure and determine the enantiomeric excess using standard analytical techniques.
Conclusion
The enantioselective synthesis of this compound can be achieved through several distinct methodologies. Enzymatic resolution using (R)-selective lipases offers a green and efficient approach, particularly the hydrolysis of racemic esters with Aspergillus niger lipase. Asymmetric hydrogenation, a powerful tool in asymmetric synthesis, can provide direct access to the desired enantiomer by selecting the appropriate chiral catalyst. Chiral auxiliary-based methods, while often requiring more synthetic steps, provide a high degree of stereocontrol and predictability. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and reagents. Further research into novel (R)-selective enzymes and more efficient catalytic systems will continue to advance the field of enantioselective profen synthesis.
References
(R)-Ketoprofen: An In-Depth Examination of Its Mechanism of Action Beyond Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the anti-inflammatory and analgesic properties of ketoprofen are primarily attributed to the potent cyclooxygenase (COX) inhibitory activity of its (S)-enantiomer, a growing body of evidence reveals that the (R)-enantiomer, (R)-ketoprofen, possesses distinct pharmacological activities independent of prostaglandin synthesis inhibition. This technical guide provides a comprehensive overview of these non-COX-mediated mechanisms, offering insights into the unique therapeutic potential of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Modulation of Nociceptive Pathways in Neuropathic Pain
A significant and novel finding is the efficacy of this compound in models of neuropathic pain, a condition often refractory to traditional NSAIDs.
Central Analgesic Effect in Neuropathic Pain
Spinal administration of this compound has been shown to produce a dose-dependent reduction in tactile allodynia in a rat model of neuropathic pain induced by spinal nerve ligation.[1] This effect is notably not enhanced by the co-administration of morphine, suggesting a mechanism of action distinct from both COX inhibition and the opioid pathway.[1] In contrast, the (S)-enantiomer is ineffective when administered alone in this model.[1]
Data Summary: Effect of Spinally Administered this compound on Neuropathic Pain
| Parameter | Species | Model | Route of Administration | Effect | Dose-Response | Reference |
| Tactile Allodynia | Rat | L5/L6 Spinal Nerve Ligation | Intrathecal | Reduction in mechanical hypersensitivity | Dose-dependent | [1] |
Experimental Protocol: Spinal Nerve Ligation and Assessment of Tactile Allodynia in Rats
Objective: To induce a state of neuropathic pain and assess the anti-allodynic effects of spinally administered compounds.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Isoflurane or other suitable anesthetic
-
Surgical instruments for spinal surgery
-
6-0 silk suture
-
Intrathecal catheter
-
Von Frey filaments for assessing mechanical sensitivity
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame. Aseptically prepare the lumbar region for surgery.
-
Spinal Nerve Ligation: Make a midline incision to expose the paraspinal muscles at the L4-S2 level. Remove the L6 transverse process to identify the L4, L5, and L6 spinal nerves. Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.[1]
-
Intrathecal Catheter Implantation: Implant an intrathecal catheter with its tip positioned near the lumbar enlargement of the spinal cord for drug delivery.
-
Post-operative Care and Recovery: Suture the incision and allow the animal to recover. Monitor for any signs of distress.
-
Assessment of Tactile Allodynia:
-
Place the rat in a testing chamber with a wire mesh floor.
-
Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw on the ligated side.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
Administer this compound or vehicle via the intrathecal catheter and repeat the assessment of tactile allodynia at specified time points.
-
Diagram of Experimental Workflow: Neuropathic Pain Model
Differential Modulation of Pro-Inflammatory Cytokines
Unlike its (S)-enantiomer, which can amplify the production of pro-inflammatory cytokines, this compound demonstrates a more favorable profile by not contributing to this amplification.
Lack of Amplification of TNF-α and IL-1β Production
In in-vitro studies using lipopolysaccharide (LPS)-stimulated whole blood, (S)-ketoprofen has been shown to increase the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][3] In contrast, this compound does not cause a significant increase in the production of these key inflammatory mediators, even at concentrations that are known to block COX enzymes.[2][3] This suggests that the overall anti-inflammatory effect of racemic ketoprofen is a combination of the potent COX inhibition by the (S)-isomer and the lack of pro-inflammatory cytokine amplification by the (R)-isomer.[2]
Data Summary: Effect of Ketoprofen Enantiomers on Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine | Effect | Reference |
| (S)-Ketoprofen | Human Whole Blood | LPS | TNF-α, IL-1β | Amplification | [2][3] |
| This compound | Human Whole Blood | LPS | TNF-α, IL-1β | No significant increase | [2][3] |
Experimental Protocol: Measurement of LPS-Induced Cytokine Production in Human Whole Blood
Objective: To assess the effect of test compounds on the production of pro-inflammatory cytokines in a whole blood culture system.
Materials:
-
Freshly drawn human venous blood from healthy donors
-
RPMI 1640 cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and (S)-Ketoprofen
-
ELISA kits for human TNF-α and IL-1β
-
96-well cell culture plates
Procedure:
-
Blood Collection and Dilution: Collect heparinized venous blood and dilute it 1:10 with RPMI 1640 medium.
-
Plating and Treatment: Add the diluted blood to 96-well plates. Add various concentrations of this compound, (S)-ketoprofen, or vehicle control to the wells.
-
Stimulation: Add LPS to a final concentration of 10 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: After incubation, centrifuge the plates and collect the plasma supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-1β in the plasma samples using specific ELISA kits according to the manufacturer's instructions.
Diagram of Signaling Pathway: LPS-Induced Cytokine Production
Inhibition of Leukocyte Migration
The recruitment of leukocytes to the site of inflammation is a critical step in the inflammatory cascade. Racemic ketoprofen has been shown to interfere with this process.
Dose-Dependent Inhibition of Leukocyte Haptokinesis
In-vitro studies have demonstrated that racemic ketoprofen inhibits the migration of both neutrophils and lymphocytes in a dose-dependent manner. This effect is observed as a reduction in the speed of migrating leukocytes.
Data Summary: Inhibition of Leukocyte Migration by Racemic Ketoprofen
| Cell Type | Assay | IC50 (µM) | Effect | Reference |
| Human Neutrophils | 96-well collagen matrix assay | ~1050 | Inhibition of migration | [2] |
| Human Lymphocytes | 96-well collagen matrix assay | ~850 | Inhibition of migration | [2] |
Note: Data is for racemic ketoprofen.
Experimental Protocol: Leukocyte Haptokinesis Assay in a 96-Well Collagen Matrix
Objective: To quantify the effect of a test compound on the migratory activity of leukocytes in a three-dimensional collagen matrix.
Materials:
-
Isolated human neutrophils or lymphocytes
-
Collagen type I
-
96-well plates
-
Calcein AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Collagen Gel Preparation: Prepare a collagen gel solution and dispense it into the wells of a 96-well plate. Allow the gel to polymerize at 37°C.
-
Cell Suspension and Treatment: Prepare a suspension of leukocytes in a suitable medium containing different concentrations of racemic ketoprofen or vehicle.
-
Cell Seeding: Layer the cell suspension on top of the collagen gel.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the cells to migrate into the collagen matrix.
-
Removal of Non-migrated Cells: Carefully wash away the non-migrated cells from the top of the gel.
-
Staining and Quantification: Add Calcein AM to the wells to stain the viable migrated cells within the collagen matrix. Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence signal is proportional to the number of migrated cells.
Diagram of Experimental Workflow: Leukocyte Migration Assay
Potential Interactions with Other Inflammatory Pathways
While direct quantitative data for this compound is limited, the broader class of NSAIDs, including racemic ketoprofen, has been implicated in the modulation of other key inflammatory pathways. These represent potential avenues for the non-COX-mediated effects of this compound.
Bradykinin Signaling
Bradykinin is a potent inflammatory mediator that contributes to pain and vasodilation. Racemic ketoprofen has been described as having anti-bradykinin activity.[4][5] This could involve direct antagonism of bradykinin receptors or interference with downstream signaling pathways.
Nitric Oxide Synthase (NOS) Activity
Nitric oxide (NO) is a signaling molecule with diverse roles in inflammation. Some NSAIDs have been shown to modulate the activity of nitric oxide synthases (NOS). For instance, ibuprofen has been reported to decrease the activity of inducible NOS (iNOS).[6] The effect of this compound on NOS isoforms warrants further investigation.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
PPARs are nuclear receptors that play a role in regulating inflammation. Several NSAIDs, including ibuprofen and indomethacin, have been identified as ligands for PPARγ, acting as partial agonists.[1][7][8] Activation of PPARγ can lead to the repression of pro-inflammatory gene expression. While direct evidence for this compound is lacking, this remains a plausible non-COX-mediated mechanism.
Diagram of Potential Non-COX Signaling Pathways
Conclusion
The pharmacological profile of this compound extends beyond the classical understanding of NSAID action. Its unique ability to modulate neuropathic pain pathways centrally, coupled with a favorable cytokine modulation profile and inhibitory effects on leukocyte migration, underscores its potential as a therapeutic agent with a differentiated mechanism of action. While further research is required to fully elucidate its interactions with the bradykinin, nitric oxide, and PPAR signaling pathways, the existing evidence strongly suggests that this compound is not an inert enantiomer but an active contributor to the overall therapeutic effects of racemic ketoprofen, with a distinct and advantageous safety and efficacy profile. This technical guide provides a foundation for further investigation and development of this compound as a targeted therapy for specific inflammatory and pain conditions.
References
- 1. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential contribution of R and S isomers in ketoprofen anti-inflammatory activity: role of cytokine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical trial of a new anti-bradykinin, anti-inflammatory drug, ketoprofen (19.583 r.p.) in migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro assessment of (R)-Ketoprofen's inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). While the (S)-enantiomer of Ketoprofen is known to be a potent inhibitor of both COX isoforms, this compound exhibits significantly weaker activity. This document details the experimental protocols, summarizes quantitative data, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to COX Inhibition and Ketoprofen Enantiomers
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway. It exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastrointestinal mucosal protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[3]
Ketoprofen is a widely used NSAID that exists as a racemic mixture of two enantiomers: this compound and (S)-Ketoprofen.[4] The pharmacological activity of ketoprofen is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of both COX-1 and COX-2.[5][6] Conversely, this compound is reported to be 100 to 1,000 times less potent.[5] Some studies suggest that the minimal inhibitory activity observed for this compound may be due to contamination with small amounts of the highly active (S)-enantiomer.[7]
Quantitative Inhibition Data
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the reported IC50 values for this compound and, for comparison, (S)-Ketoprofen against ovine and human COX-1 and COX-2.
Table 1: Inhibitory Effects of Ketoprofen Enantiomers on Ovine COX-1 and COX-2 Activities
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
| This compound | 126.7 | 470.7 |
| (S)-Ketoprofen | 0.011 | 0.195 |
Data sourced from a study using purified ovine COX-1 and COX-2.[8]
Table 2: Inhibitory Effects of Ketoprofen Enantiomers on Human Recombinant COX-1 and COX-2 Activities
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |
| This compound | Inactive (IC50 ≥ 80,000 nM) | Inactive (IC50 ≥ 80,000 nM) |
| (S)-Ketoprofen | 1.9 | 27 |
Data from studies on human recombinant COX-1 and COX-2, where (R)-enantiomers were found to be essentially inactive.[5][7]
Experimental Protocols
This section outlines a detailed methodology for performing an in vitro COX-1/COX-2 inhibition assay for this compound. Given the low potency of this compound, a wide range of concentrations should be tested.
Materials and Reagents
-
Enzymes: Human recombinant COX-1 and COX-2
-
Substrate: Arachidonic Acid
-
Cofactor: Heme
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
Detection Reagent: A suitable reagent to measure prostaglandin formation (e.g., EIA-based kit for PGE2 or a colorimetric/fluorometric probe).
-
This compound: High purity, with documented low levels of (S)-Ketoprofen contamination.
-
Reference Inhibitors:
-
SC-560 (for COX-1)
-
Celecoxib (for COX-2)
-
(S)-Ketoprofen (as a positive control)
-
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Assay Procedure
The following protocol is a representative example and may require optimization based on the specific reagents and equipment used.[9]
-
Reagent Preparation: Prepare all reagents and test compounds. This compound and reference inhibitors should be dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of this compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
The following diagram illustrates the cyclooxygenase pathway, showing the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the point of inhibition by NSAIDs like Ketoprofen.
Caption: Cyclooxygenase signaling pathway and NSAID inhibition.
Experimental Workflow
The diagram below outlines the key steps in the in vitro COX inhibition assay.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
The in vitro evaluation of this compound's inhibitory activity on COX-1 and COX-2 reveals it to be a significantly weaker inhibitor compared to its (S)-enantiomer. The provided experimental protocol offers a robust framework for quantifying this low-potency inhibition. Accurate determination of the IC50 value for this compound is crucial for understanding the complete pharmacological profile of racemic Ketoprofen and for the development of more selective NSAIDs. Researchers should pay close attention to the purity of the this compound sample to avoid misleading results from contamination with the highly potent (S)-enantiomer.
References
- 1. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 2. researchgate.net [researchgate.net]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacokinetics of ketoprofen enantiomers in wild type of Cyp 2c8 and Cyp 2c9 patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. S-(+)-Ketoprofen | COX inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. benchchem.com [benchchem.com]
(R)-Ketoprofen: An In-depth Technical Guide to Stability and Degradation Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ketoprofen, the inactive enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID) ketoprofen, has garnered significant interest in pharmaceutical research. While the anti-inflammatory effects are primarily attributed to the (S)-enantiomer through the inhibition of prostaglandin synthesis, the (R)-enantiomer is not merely an inert counterpart. It can undergo chiral inversion to the active (S)-form in vivo, effectively acting as a prodrug.[1] This stereospecific behavior, coupled with its own potential pharmacological activities, necessitates a thorough understanding of its stability and degradation pathways. This technical guide provides a comprehensive analysis of this compound's stability under various stress conditions, details its degradation pathways, and offers standardized experimental protocols for its assessment.
Chemical Stability Profile of Ketoprofen
The stability of a drug substance is a critical attribute that can impact its safety, efficacy, and shelf-life. Ketoprofen, as a 2-arylpropionic acid derivative, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies typically involve exposure to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for drugs with ester or amide functional groups. While ketoprofen does not contain these, the stability of its carboxylic acid group and the overall molecular structure under different pH conditions is crucial.
-
Acidic Conditions: Studies on racemic ketoprofen have shown that it degrades in acidic media.[2] For instance, when subjected to 0.2M HCl, significant degradation has been observed.
-
Alkaline Conditions: In contrast to acidic conditions, ketoprofen has been found to be relatively stable in basic media.[2]
-
Neutral Conditions: Under neutral pH, ketoprofen is generally considered stable.
Oxidative Degradation
Oxidative degradation can lead to the formation of various impurities. Hydrogen peroxide is commonly used as the stressing agent in these studies.
-
Racemic ketoprofen has been shown to degrade under oxidative conditions.[2] The degradation often involves hydroxylation of the aromatic rings.
Photodegradation
Ketoprofen is known to be photosensitive, and exposure to light can lead to the formation of several degradation products. This is a significant concern for both the drug substance and its formulated products.
-
UV irradiation of ketoprofen solutions leads to its degradation, with the rate being influenced by factors such as pH and the presence of other substances.[5][6] The primary photodegradation pathway is believed to involve decarboxylation.
Thermal Degradation
Elevated temperatures can accelerate the degradation of drug substances.
-
Thermal stress studies on ketoprofen have indicated its susceptibility to degradation at higher temperatures.
Chiral Inversion: A Key Stability Consideration for this compound
A unique aspect of this compound's stability profile is its potential to undergo chiral inversion to the pharmacologically active (S)-Ketoprofen. This phenomenon has been observed in various animal species and in humans, with the extent of inversion varying.[1][7][8][9] In some species, this inversion can be bidirectional.[10] This metabolic transformation is a critical factor to consider, as it can impact the overall pharmacokinetic and pharmacodynamic profile of the drug. While this is primarily a metabolic process, the potential for chiral inversion under chemical stress conditions should also be evaluated.
Degradation Pathways
The degradation of ketoprofen under different stress conditions leads to the formation of various degradation products. Understanding these pathways is crucial for identifying potential impurities and ensuring the safety of the drug product.
Photodegradation Pathway
Upon exposure to UV light, ketoprofen can undergo decarboxylation as a primary degradation step. This can be followed by other reactions, leading to a variety of photoproducts.
Caption: Proposed photodegradation pathway of this compound.
Oxidative Degradation Pathway
Oxidative stress can lead to the formation of hydroxylated derivatives of ketoprofen. The benzoylphenyl and propionic acid moieties are both susceptible to oxidation.
Caption: General oxidative degradation pathway of this compound.
Microbial Degradation Pathway
In environmental settings, microorganisms can degrade ketoprofen. The initial step often involves the reduction of the ketone group.[11]
Caption: Initial step in the microbial degradation of Ketoprofen.
Quantitative Data Summary
The following tables summarize the quantitative data from various stability and degradation studies on ketoprofen. It is important to note that most of the available data is for racemic ketoprofen.
Table 1: Forced Degradation of Ketoprofen under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.2M HCl | - | Significant | - |
| Base Hydrolysis | 0.1M NaOH | - | Stable | - |
| Oxidation | 3% H₂O₂ | - | Significant | - |
| Photodegradation (UV-C) | 254 nm | 120 min | 91.08 | [11] |
| Photodegradation (UV-A) | 366 nm | 180 min | 51.04 | [11] |
| Thermal | 60°C | - | - | - |
Table 2: Chiral Inversion of this compound in Different Species
| Species | Route of Administration | Inversion to (S)-Ketoprofen (%) | Reference |
| Human | Oral | ~10 | [8] |
| Dairy Cattle (newborn) | Intravenous | 50.5 | [9] |
| Dairy Cattle (early lactation) | Intravenous | 33.3 | [9] |
| Dairy Cattle (gestation) | Intravenous | 26.0 | [9] |
| Dog | Oral | 73 | [1] |
| Gerbil | Oral | 27 | [1] |
Experimental Protocols
Detailed and validated analytical methods are essential for accurately assessing the stability of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
Protocol 1: Stability-Indicating Chiral HPLC Method for this compound
This protocol is designed to separate and quantify the enantiomers of ketoprofen and their degradation products.
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as a polysaccharide-based column (e.g., Lux Amylose-2).[12]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., acidified water). The exact composition should be optimized for the specific column and separation requirements.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both enantiomers and expected degradation products have significant absorbance (e.g., 254 nm).
-
Column Temperature: Controlled temperature, as it can influence enantioselectivity.[12]
2. Standard and Sample Preparation:
-
Standard Solutions: Prepare standard solutions of this compound, (S)-Ketoprofen, and any available degradation product standards in a suitable solvent (e.g., mobile phase).
-
Sample Solutions: Dissolve the this compound drug substance or product in a suitable solvent to achieve a known concentration.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Caption: Experimental workflow for the stability-indicating chiral HPLC method.
Protocol 2: Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
1. General Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions to the stress conditions for a specified duration.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating chiral HPLC method.
-
A control sample (unstressed) should be analyzed concurrently.
2. Specific Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an appropriate concentration of acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug solution with an appropriate concentration of base (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperature.
-
Oxidation: Treat the drug solution with an appropriate concentration of hydrogen peroxide (e.g., 3% to 30%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the drug substance (solid or in solution) to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
Caption: Logical workflow for conducting forced degradation studies.
Conclusion
The stability and degradation of this compound are complex, influenced by a variety of factors including pH, light, oxidizing agents, and biological systems that can induce chiral inversion. A thorough understanding of these aspects is paramount for the development of safe, effective, and stable pharmaceutical products containing this enantiomer. The experimental protocols and degradation pathways outlined in this guide provide a robust framework for researchers and drug development professionals to comprehensively evaluate the stability of this compound. Future research should focus on generating more specific stability data for the (R)-enantiomer under various stress conditions to further elucidate any stereoselective degradation patterns.
References
- 1. Inversion of (R)- to (S)-ketoprofen in eight animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. scispace.com [scispace.com]
- 5. Stereoselective pharmacokinetics of ketoprofen in the rat. Influence of route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective irreversible binding of ketoprofen glucuronides to albumin. Characterization of the site and the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective pharmacokinetics and inversion of (R)- ketoprofen in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 9. Chiral inversion of this compound: influence of age and differing physiological status in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bi-directional chiral inversion of ketoprofen in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketoprofen Degradation Pathway [eawag-bbd.ethz.ch]
- 12. mdpi.com [mdpi.com]
(R)-Ketoprofen Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of (R)-Ketoprofen in various buffer systems. Due to the limited availability of specific solubility data for the (R)-enantiomer, this guide presents available data for racemic ketoprofen and its active (S)-enantiomer, dexketoprofen, to provide a foundational understanding for researchers. This document outlines detailed experimental protocols for solubility determination and includes visualizations to clarify experimental workflows.
Introduction to this compound
Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It exists as a racemic mixture of two enantiomers: (S)-(+)-ketoprofen (dexketoprofen) and (R)-(-)-ketoprofen. The anti-inflammatory and analgesic effects are primarily attributed to the (S)-enantiomer through the inhibition of prostaglandin synthesis. While the (R)-enantiomer is largely inactive in this regard, understanding its physicochemical properties, including solubility, is crucial for comprehensive drug development and formulation studies. Ketoprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.
Solubility Data of Ketoprofen
Quantitative solubility data for this compound in various buffer systems is not extensively available in publicly accessible literature. The following tables summarize the reported solubility of racemic ketoprofen in different aqueous buffer systems, which can serve as a valuable reference point for researchers. It is important to note that the solubility of individual enantiomers may differ from that of the racemic mixture.
Table 1: Aqueous Solubility of Racemic Ketoprofen in Different Buffer Systems
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Citation |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~ 0.5 | [1] |
| 0.1 N Hydrochloric Acid (HCl) | 1.2 | 37 | 0.062 | [2] |
| Phosphate Buffer | 7.2 | 37 | 0.141 | [2] |
| Phosphate Buffer | 6.8 | 37 | Increased relative to lower pH | [3] |
| Phosphate Buffer | 7.4 | 37 | Dissolution data available | [4] |
| Distilled Water | ~7 | 37 | 0.081 | [2] |
| Water | 22 | ~0.051 | [5] | |
| Water | Not Specified | 0.209 | [6] |
Table 2: Solubility of Racemic Ketoprofen in Organic Solvents (for reference)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |
| Ethanol | Not Specified | ~ 20 | [1] |
| DMSO | Not Specified | ~ 30 | [1] |
| Dimethyl formamide (DMF) | Not Specified | ~ 30 | [1] |
Experimental Protocols
The determination of drug solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Equilibrium Solubility Determination using the Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound in a desired buffer system.
Materials and Equipment:
-
This compound powder
-
Selected buffer solutions (e.g., phosphate, citrate) at various pH values
-
Calibrated pH meter
-
Analytical balance
-
Glass flasks or vials with stoppers
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Methanol or other suitable solvent for dilution
Procedure:
-
Preparation of Buffer Solutions: Prepare the desired buffer solutions (e.g., phosphate buffer at pH 5.0, 6.8, and 7.4; citrate buffer at various pH values) according to standard laboratory procedures. Verify the pH of each buffer solution using a calibrated pH meter.
-
Sample Preparation: Add an excess amount of this compound powder to a series of flasks or vials. The amount of excess solid should be sufficient to ensure that saturation is reached and that solid particles remain visible after the equilibration period.
-
Addition of Buffer: Add a known volume of the prepared buffer solution to each flask.
-
Equilibration: Seal the flasks and place them in a constant temperature orbital shaker or water bath set at a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid particles suspended.
-
Phase Separation: After the equilibration period, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Sample Analysis:
-
HPLC Method: Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound. A pre-validated HPLC method with a suitable column (e.g., C18) and UV detection at the λmax of ketoprofen (around 258 nm) should be used.
-
UV-Vis Spectrophotometry: Alternatively, if there are no interfering substances in the buffer, the concentration can be determined by UV-Vis spectrophotometry after appropriate dilution. A calibration curve of this compound in the respective buffer should be prepared.
-
-
Data Analysis: Calculate the solubility of this compound in the specific buffer system in mg/mL or mol/L based on the concentration determined and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizations
The following diagrams illustrate the key experimental workflow for determining the solubility of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine [mdpi.com]
- 5. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ketoprofen | 22071-15-4 [chemicalbook.com]
Initial Cytotoxicity Screening of (R)-Ketoprofen on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Ketoprofen, the R-enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID) ketoprofen, has traditionally been considered the less active isomer concerning cyclooxygenase (COX) inhibition compared to its S-enantiomer. However, emerging research suggests that this compound is not pharmacologically inert and may contribute to the overall toxicological profile of racemic ketoprofen through distinct mechanisms. This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound, summarizing available data, detailing experimental protocols, and visualizing relevant cellular pathways. Due to a notable gap in publicly available direct cytotoxicity data for this compound, this guide synthesizes information from studies on racemic ketoprofen and comparative enantiomer studies to provide a foundational understanding for researchers.
Introduction
Ketoprofen is a propionic acid derivative with potent anti-inflammatory, analgesic, and antipyretic properties, primarily attributed to the (S)-enantiomer's inhibition of COX enzymes.[1][2] The (R)-enantiomer, however, exhibits weaker COX inhibition.[3][4][5] Despite this, in vivo studies indicate that this compound contributes to the gastrointestinal toxicity of the racemic mixture, suggesting COX-independent mechanisms of toxicity.[6][7] This guide focuses on the in vitro cytotoxicity of this compound to provide a baseline for preclinical safety and efficacy assessments.
Quantitative Cytotoxicity Data
Direct quantitative cytotoxicity data, such as IC50 values for this compound, are scarce in peer-reviewed literature. The majority of available data pertains to the racemic mixture of ketoprofen. These values are presented below for reference and context. It is crucial to note that these values reflect the combined effects of both enantiomers.
| Cell Line Type | Cell Line | Compound | Cytotoxicity Metric | Value | Reference |
| Normal, Non-cancerous | Vero (Monkey Kidney Epithelial) | Racemic Ketoprofen | CC50 | 5.2 mM | [8][9] |
| HEK293 (Human Embryonic Kidney) | Racemic Ketoprofen | No significant cytotoxicity at environmentally relevant concentrations | - | [10] | |
| HaCaT (Human Keratinocyte) | Racemic Ketoprofen | No significant alteration in cell viability | - | [11] | |
| Cancerous | HCT116 (Human Colon Carcinoma) | Racemic Ketoprofen | IC50 | 175 µM | [12] |
| A2780S (Human Ovarian Cancer) | Racemic Ketoprofen | IC50 | 583.7 µM | [13] | |
| HeLa (Human Cervical Cancer) | Racemic Ketoprofen | Significant cytotoxicity | at 200 µg/mL and 400 µg/mL | [14][15] | |
| HT-29 (Human Colon Adenocarcinoma) | Racemic Ketoprofen | Significant cytotoxicity | at 200 µg/mL and 400 µg/mL | [14][15] | |
| MCF-7 (Human Breast Adenocarcinoma) | Racemic Ketoprofen | Significant cytotoxicity | at 200 µg/mL and 400 µg/mL | [14][15] | |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Racemic Ketoprofen | Significant decrease in proliferation | - | [2][16] | |
| A2780 (Human Ovarian Cancer) | Racemic Ketoprofen | No inhibition | at 100 µM | [17][18] | |
| OVCAR-3 (Human Ovarian Cancer) | Racemic Ketoprofen | No inhibition | at 100 µM | [17][18] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the cytotoxicity screening of this compound.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in a complete cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of lysed cells.
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a catalyst. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Colorimetric Measurement: The generated NADH is used to reduce a tetrazolium salt to a colored formazan product. Measure the absorbance of the formazan at the appropriate wavelength.
-
Data Analysis: Compare the LDH activity in the supernatant of treated cells to that of untreated and positive control (lysed) cells to determine the percentage of cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with this compound as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Visualization of Pathways and Workflows
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening of this compound.
Potential Signaling Pathways in this compound Induced Toxicity
Based on in vivo studies of racemic ketoprofen and its enantiomers, a potential mechanism of this compound-induced toxicity, independent of COX inhibition, may involve the induction of oxidative stress.
Caption: Postulated signaling pathway for this compound cytotoxicity.
Discussion and Future Directions
The available data suggests that while the (S)-enantiomer of ketoprofen is responsible for its primary anti-inflammatory effects through potent COX inhibition, the (R)-enantiomer is not devoid of biological activity and may contribute to the toxicological profile of the racemic mixture through mechanisms independent of COX inhibition. In vivo studies point towards the involvement of oxidative stress and neutrophil infiltration in the intestinal and gastric toxicity associated with this compound.[6][7]
A significant knowledge gap exists regarding the direct in vitro cytotoxicity of this compound on a broad range of human cell lines. Future research should focus on:
-
Direct Comparative Studies: Performing side-by-side cytotoxicity assays of this compound, (S)-Ketoprofen, and the racemic mixture on various cancer and normal cell lines to elucidate the specific contribution of each enantiomer to the observed cytotoxicity.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed cytotoxicity of this compound, including its effects on oxidative stress pathways, mitochondrial function, and apoptosis induction in vitro.
-
Broader Cell Line Screening: Expanding the screening of this compound to a more diverse panel of cell lines, including those from different tissues and with varying metabolic profiles, to identify potential cell-type-specific sensitivities.
Conclusion
The initial cytotoxicity screening of this compound is a critical step in understanding its complete pharmacological and toxicological profile. While direct in vitro cytotoxicity data for this enantiomer is currently limited, the available evidence suggests that it is not an inert compound and may induce cellular toxicity through mechanisms distinct from its S-enantiomer. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for researchers to conduct further investigations into the cytotoxic potential of this compound, which is essential for the development of safer and more effective non-steroidal anti-inflammatory therapies.
References
- 1. Differential contribution of R and S isomers in ketoprofen anti-inflammatory activity: role of cytokine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketoprofen suppresses triple negative breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-(+)-Ketoprofen | COX inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Intestinal toxicity of ketoprofen-trometamol vs its enantiomers in rat. Role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastric toxicity of racemic ketoprofen and its enantiomers in rat: oxygen radical generation and COX-expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Cytotoxicity evaluation of ketoprofen found in pharmaceutical wastewater on HEK 293 cell growth and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing ketoprofen's solubility and anti-inflammatory efficacy with safe methyl-β-cyclodextrin complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. brieflands.com [brieflands.com]
- 18. Design, Synthesis and Biological Evaluation of Ketoprofen Conjugated To RGD/NGR for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of (R)-Ketoprofen in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of (R)-ketoprofen in various preclinical animal models. This compound, an enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, exhibits unique pharmacokinetic characteristics, most notably its in vivo chiral inversion to the pharmacologically active (S)-enantiomer. Understanding this profile is critical for the development and evaluation of enantiomerically pure drug formulations. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the metabolic pathways and experimental workflows involved in its preclinical assessment.
Pharmacokinetic Parameters of this compound Across Animal Species
The pharmacokinetic profile of this compound has been investigated in a multitude of animal models. A significant observation across species is the metabolic chiral inversion to (S)-ketoprofen, effectively making this compound a prodrug for the more pharmacologically potent (S)-enantiomer[1]. The extent of this inversion varies considerably among species, influencing the overall exposure and therapeutic effect. The following tables summarize key pharmacokinetic parameters for this compound and the resulting (S)-ketoprofen following administration of the racemate or the (R)-enantiomer.
Table 1: Pharmacokinetic Parameters in Rats
| Dose (mg/kg) | Route | Enantiomer | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Clearance (L/kg/h) | Half-life (h) | Reference |
| 10 (racemic) | IV | This compound | - | - | 22.8 ± 18.4 | - | - | [2] |
| 10 (racemic) | IV | (S)-Ketoprofen | - | - | 85.4 ± 58.6 | - | - | [2] |
| 10 (racemic) | PO | This compound | - | - | - | - | - | [2] |
| 10 (racemic) | PO | (S)-Ketoprofen | - | - | - | - | - | [2] |
| 2.5 | IV | Total Ketoprofen | - | - | - | CLfree significantly lower in aged rats | - | [3] |
| 10 | IV | Total Ketoprofen | - | - | - | CLfree significantly lower in aged rats | - | [3] |
Note: AUC S/R ratios were reported as 11.8 (IV) and 33.7 (PO), indicating substantial stereoselectivity and presystemic inversion[2]. Dose-dependent decreases in clearance were also observed[3].
Table 2: Pharmacokinetic Parameters in Dogs
| Dose (mg/kg) | Route | Enantiomer | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Half-life (h) | Reference |
| 3 (racemic) | IV | This compound | - | - | - | - | - | [4] |
| 3 (racemic) | IV | (S)-Ketoprofen | - | - | - | - | - | [4] |
| 3 (racemic) | PO | This compound | - | - | - | 33.6 | - | [4] |
| 3 (racemic) | PO | (S)-Ketoprofen | - | - | - | 89.1 | - | [4] |
| 1 (S-enantiomer) | PO | (S)-Ketoprofen | 4.91 ± 0.76 | - | - | 88.66 ± 12.95 | - | [5] |
| 3 (S-enantiomer) | PO | (S)-Ketoprofen | 12.47 ± 0.62 | - | - | 85.36 ± 13.90 | - | [5] |
| 1 (racemic) | PO | (S)-Ketoprofen | 2.02 ± 0.41 | 0.76 ± 0.19 | 6.06 ± 1.16 | - | 1.65 ± 0.48 | [6] |
Note: The low oral bioavailability of this compound in dogs suggests significant first-pass metabolism[4][7]. The degree of chiral inversion from (R)- to (S)-ketoprofen can be as high as 73%[1].
Table 3: Pharmacokinetic Parameters in Other Animal Species
| Species | Dose (mg/kg) | Route | Parameter | This compound | (S)-Ketoprofen | Reference |
| Pigs | 1.5 | IV | Inversion (%) | - | Reached ~70% | [8] |
| 3 (racemic) | PO | Bioavailability (%) | 85.9 | 83.5 | [4] | |
| Cats | - | IV | Inversion (%) | 36.73 | - | [9] |
| Cattle | 0.5 | IV | Inversion (%) | 26.0 - 50.5 | - | [10] |
| 3 (racemic) | IV | Half-life (h) | 0.42 ± 0.09 | 0.42 ± 0.08 | [11] | |
| 3 (racemic) | IV | Clearance (L/kg/h) | 0.33 ± 0.03 | 0.32 ± 0.04 | [11] | |
| Sheep | 1.5 | IV | Inversion (%) | 13.8 ± 2.3 | - | [12] |
| Chickens | 3 (racemic) | PO | Bioavailability (%) | 31.5 | 52.6 | [4] |
| Turkeys | 3 (racemic) | PO | Bioavailability (%) | 42.6 | 32.5 | [4] |
| Mice | - | IP | Inversion | Bi-directional and rapid | - | [13] |
Experimental Protocols
The following sections outline representative methodologies for key experiments in the pharmacokinetic evaluation of this compound.
Animal Models and Husbandry
-
Species: Commonly used species include Sprague-Dawley or Wistar rats, Beagle dogs, and various strains of mice (e.g., CD-1)[2][3][13][14]. Other species such as pigs, cattle, and sheep are used in veterinary drug development[8][11][12].
-
Housing: Animals are typically housed in temperature- and humidity-controlled environments with a 12-hour light/dark cycle. They are provided with standard laboratory chow and water ad libitum.
-
Acclimatization: A minimum acclimatization period of one week is standard before the commencement of any experimental procedures.
Drug Administration
-
Formulation: For oral administration, this compound is often suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution[15]. For intravenous administration, it is typically dissolved in a sterile saline solution.
-
Routes of Administration:
-
Oral (PO): Administered via gavage[15].
-
Intravenous (IV): Administered as a bolus injection or infusion, typically into a tail vein in rats or a cephalic or saphenous vein in dogs[5][16].
-
Intramuscular (IM): Administered into a suitable muscle mass[17].
-
Intraperitoneal (IP): Injected into the peritoneal cavity[13].
-
-
Dose Selection: Doses vary depending on the study objectives and the animal species, but typically range from 1 to 20 mg/kg[1][2][3][4].
Blood and Tissue Sampling
-
Blood Collection:
-
Serial blood samples are collected at predetermined time points post-dosing.
-
In rats, blood is often collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery[18][19].
-
In dogs, blood is typically drawn from the cephalic or jugular vein.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis[16].
-
Tissue Distribution: For tissue distribution studies, animals are euthanized at various time points, and target tissues are harvested, weighed, and homogenized for analysis.
Analytical Methodology: Enantioselective HPLC
-
Principle: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or a chiral mobile phase additive is the standard method for separating and quantifying (R)- and (S)-ketoprofen in biological matrices[4][14].
-
Sample Preparation:
-
Plasma samples are thawed and proteins are precipitated using an organic solvent like methanol or acetonitrile[20].
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.
-
Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be used for sample clean-up[14][16].
-
-
Chromatographic Conditions (Example):
-
Column: A chiral column (e.g., CHIRALCEL® OJ-3R) is used for enantiomeric separation[14].
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and a buffer (e.g., 1% trifluoroacetic acid in water) is commonly employed[20].
-
Flow Rate: A typical flow rate is around 1.0 - 1.5 mL/min[20].
-
Detection: UV detection at a wavelength of approximately 257-260 nm is standard for ketoprofen[20][21]. Mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and selectivity[14].
-
-
Quantification: The concentrations of the enantiomers are determined by comparing their peak areas to those of a calibration curve prepared with known concentrations of standards.
Visualizations: Pathways and Workflows
Metabolic Pathway: Chiral Inversion of this compound
The chiral inversion of this compound to (S)-ketoprofen is a critical metabolic pathway that dictates its pharmacokinetic and pharmacodynamic properties. This process is initiated by the formation of an acyl-CoA thioester[7].
Caption: Metabolic pathway of this compound chiral inversion and glucuronidation.
Experimental Workflow: In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound in an animal model.
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Conclusion
The pharmacokinetic profile of this compound in animal models is characterized by significant interspecies variability, primarily driven by the extent of its chiral inversion to the pharmacologically active (S)-enantiomer. This guide has provided a consolidated view of the quantitative pharmacokinetic parameters, detailed common experimental protocols, and visualized the underlying metabolic pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the design and interpretation of preclinical studies and facilitating the translation of these findings to clinical applications.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. admescope.com [admescope.com]
- 3. Studies on the stereoselective internal acyl migration of ketoprofen glucuronides using 13C labeling and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impaired intrinsic chiral inversion activity of ibuprofen in rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC determination of ketoprofen enantiomers in human serum using a nonporous octadecylsilane 1.5 microns column with hydroxypropyl beta-cyclodextrin as mobile phase additive. | Semantic Scholar [semanticscholar.org]
- 6. HPLC Method for Analysis of Ketoprofen | SIELC Technologies [sielc.com]
- 7. A review of xenobiotic acyl CoA thioester formation | Ivory Research [ivoryresearch.com]
- 8. Synthesis and biological testing of Acyl-CoA-ketoprofen conjugates as selective irreversible inhibitors of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human and rat liver UDP-glucuronosyltransferases are targets of ketoprofen acylglucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective pharmacokinetics of ketoprofen and ketoprofen glucuronide in end-stage renal disease: evidence for a ‘futile cycle’ of elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - ProQuest [proquest.com]
- 15. 3.7. Application to a Pharmacokinetic Study [bio-protocol.org]
- 16. currentseparations.com [currentseparations.com]
- 17. researchgate.net [researchgate.net]
- 18. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 19. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 20. farmaciajournal.com [farmaciajournal.com]
- 21. Stereoselective arylpropionyl-CoA thioester formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Ketoprofen enzymatic kinetic resolution protocols.
An In-Depth Technical Guide to the Enzymatic Kinetic Resolution of (R)-Ketoprofen
For Researchers, Scientists, and Drug Development Professionals
The kinetic resolution of racemic ketoprofen is a critical process in the pharmaceutical industry for the production of the enantiomerically pure (S)-ketoprofen, the eutomer responsible for the desired anti-inflammatory activity. The (R)-enantiomer, or distomer, is not only less active but can also contribute to undesirable side effects.[1][2][3] Enzymatic kinetic resolution has emerged as a highly efficient and environmentally friendly alternative to traditional chemical methods for obtaining enantiopure (S)-ketoprofen.[4][5] This technical guide provides a comprehensive overview of enzymatic kinetic resolution protocols for this compound, focusing on detailed methodologies, comparative data, and process visualization.
Core Principles of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. In the case of ketoprofen, this can be achieved through two primary pathways:
-
Enantioselective Esterification: A lipase selectively catalyzes the esterification of one of the ketoprofen enantiomers (either (R) or (S), depending on the enzyme's preference) with an alcohol. This allows for the separation of the unreacted ketoprofen enantiomer from its esterified counterpart.
-
Enantioselective Hydrolysis: A lipase selectively hydrolyzes one of the enantiomers of a racemic ketoprofen ester, yielding the corresponding carboxylic acid and an alcohol. The unreacted ester and the hydrolyzed acid can then be separated.
Lipases are the most commonly employed enzymes for these resolutions due to their broad substrate specificity, stability in organic solvents, and commercial availability.[6]
Comparative Analysis of Enzymatic Protocols
The choice of enzyme, reaction medium (solvent), acyl donor (for esterification), temperature, and other reaction conditions significantly impacts the efficiency and enantioselectivity of the kinetic resolution. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different protocols.
Enantioselective Esterification of Racemic Ketoprofen
| Enzyme | Alcohol | Solvent | Temp (°C) | Time (h) | Conversion (c) % | Enantiomeric Excess (ee) % | Enantiomeric Ratio (E) | Reference |
| Candida rugosa lipase (CRL) | n-decanol | Cyclohexane | 40 | 48 | 47 | 99 ((S)-ester) | 185 | [1][2][3] |
| Candida antarctica lipase B (Novozym® 435) | Ethanol | Solvent-free | 45 | 24 | - | - | - | [7] |
| Candida antarctica lipase B (CALB) | Glycerol | 2-propanol | 45 | 48 | 17 | - | - | [8] |
| Burkholderia cepacia lipase G63 | - | Organic solvents | - | - | - | - | - | [9] |
Enantioselective Hydrolysis of Racemic Ketoprofen Esters
| Enzyme | Substrate | Solvent/Medium | Temp (°C) | Time (h) | Conversion (c) % | Enantiomeric Excess (ee) % | Enantiomeric Ratio (E) | Reference |
| Candida rugosa lipase (CRL) | (R,S)-ketoprofen ethyl ester | - | - | 108 | 48.6 | ~100 ((S)-acid) | ~150 | [10] |
| Trichosporon laibacchii CBS 5791 mutant lipase | Racemic ketoprofen ester | Growth & biotransformation broth | 23 | 72 | 47 | 94 | 82.5 | [11][12] |
| Aspergillus niger lipase (immobilized) | Racemic ketoprofen methyl ester | Phosphate buffer (pH 7) | - | - | >51 | 99.85 | - | [9][13] |
| Candida rugosa lipase (CRL) | (S)-decyl ketoprofen ester | Sodium phosphate buffer (pH 6.8) with 10% Tween 80 | 45 | - | 98.5 | 99 ((S)-acid) | - | [2][3][5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for implementation in a laboratory setting.
Protocol 1: Enantioselective Esterification using Candida rugosa Lipase
This protocol is based on the work demonstrating high enantioselectivity for the (S)-enantiomer.[1][2][5]
Materials:
-
Racemic ketoprofen
-
Candida rugosa lipase (CRL)
-
n-decanol
-
Cyclohexane
-
Round-bottom flask (125 mL)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and analysis
Procedure:
-
To a 125 mL dry round-bottom flask, add 1.271 g (5 mmol) of racemic ketoprofen.[5]
-
Add 5 mmol of n-decanol (0.791 g).[5]
-
Add the desired amount of Candida rugosa lipase (e.g., 0.6:1 w:w ratio of enzyme:substrate).[5]
-
Add 25 mL of cyclohexane as the solvent.[5]
-
Stir the reaction mixture at 250 rpm and maintain the temperature at 40°C.[2]
-
Monitor the reaction progress by periodically taking samples and analyzing them via chiral HPLC.
-
The reaction typically reaches maximum conversion (around 47%) after 48 hours.[2][5]
-
Upon completion, the unreacted this compound can be recovered, and the (S)-ketoprofen ester can be isolated for subsequent hydrolysis.
Protocol 2: Enantioselective Hydrolysis using Acetone-Treated Candida rugosa Lipase
This protocol describes a method to improve the enantioselectivity of CRL through a simple acetone treatment.[10]
Materials:
-
(R,S)-ketoprofen ethyl ester
-
Crude Candida rugosa lipase (CRL)
-
Acetone
-
Batch reactor
-
Ethyl acetate
-
Aqueous NaHCO3 solution
-
2-propanol
Procedure:
-
Enzyme Preparation: Treat crude CRL with acetone in a two-step process to precipitate and harvest the more enantioselective fraction of the enzyme.
-
Reaction Setup: In a scaled-up batch reactor, combine 200 g of (R,S)-ketoprofen ethyl ester with 3.0 g of the acetone-treated CRL.[10]
-
Emulsification: Vigorously mix the reactant solution at 400 rpm to emulsify the water-insoluble substrate.[10]
-
Reaction: Allow the reaction to proceed for 108 hours, at which point the conversion should reach approximately 48.6%.[10]
-
Extraction: After the reaction, add 900 ml of ethyl acetate to extract the (S)-ketoprofen and the unreacted this compound ethyl ester.[10]
-
Separation: Separate the phases and treat the organic phase with an aqueous NaHCO3 solution to isolate the (S)-ketoprofen in the aqueous phase.
-
Precipitation: Add 900 ml of 2-propanol to the aqueous phase to precipitate the (S)-ketoprofen.[10]
-
Recovery: Recover the crystalline (S)-ketoprofen, which should have an optical purity of around 98%.[10]
Protocol 3: Hydrolysis of Enriched (S)-Ketoprofen Ester
This protocol details the final step of hydrolyzing the enantiomerically enriched ester to obtain the desired (S)-ketoprofen acid.[5]
Materials:
-
(S)-decyl ketoprofen ester
-
Candida rugosa lipase
-
50 mM Sodium phosphate buffer (pH 6.8)
-
Tween 80
-
Rotary shaker
Procedure:
-
Add 500 mg of (S)-decyl ketoprofen ester to 20 mL of 50 mM sodium phosphate buffer (pH 6.8).[5]
-
Add 100 mg of Candida rugosa lipase to the mixture.[5]
-
Incorporate Tween 80 as a surfactant at a concentration of 10%.[2][5]
-
Place the mixture in a rotary shaker at 160 rpm and maintain the temperature at 45°C.[5]
-
Periodically withdraw samples and extract with hexane for analysis by chiral HPLC to monitor the hydrolysis progress.
-
This method can achieve nearly quantitative conversion (98.5%) to (S)-ketoprofen with 99% enantiomeric excess.[2][3][5]
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for the enantioselective esterification of racemic ketoprofen.
References
- 1. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. mdpi.com [mdpi.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Kinetic resolution of ketoprofen ester catalyzed by lipase from a mutant of CBS 5791 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Ketoprofen Photostability and Photodegradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Ketoprofen, the levorotatory enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, is known for its therapeutic efficacy. However, the inherent photosensitivity of the ketoprofen molecule, primarily attributed to its benzophenone chromophore, presents significant challenges in drug development and formulation. This technical guide provides a comprehensive overview of the photostability of this compound, detailing its photodegradation pathways, the resulting products, and the analytical methodologies used for their characterization. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to assist researchers in this field. Furthermore, this guide visualizes the complex chemical transformations and experimental workflows to facilitate a deeper understanding of the photochemistry of this compound.
Introduction
Ketoprofen is a widely used NSAID with analgesic and antipyretic properties. It is a chiral compound, with the (S)-enantiomer being responsible for the majority of the therapeutic effects through the inhibition of prostaglandin synthesis. While the racemate is commonly used, there is interest in the individual enantiomers. A critical aspect of ketoprofen's chemical profile is its pronounced photosensitivity, which can lead to degradation of the active pharmaceutical ingredient (API) and the formation of potentially phototoxic and photoallergic byproducts.[1][2] The primary mechanism of this photosensitivity involves the benzophenone moiety within the ketoprofen structure, which can absorb UV radiation and initiate a cascade of photochemical reactions.[3] Understanding the photostability and photodegradation of this compound is crucial for the development of safe and effective pharmaceutical formulations. While much of the literature refers to racemic ketoprofen, studies suggest that the photodegradation is not significantly enantioselective.[4]
Photodegradation Kinetics and Quantum Yield
The photodegradation of ketoprofen generally follows first-order kinetics.[5] The rate of degradation is influenced by factors such as the solvent, pH, and the presence of photosensitizers or quenchers.
Quantum Yield: The quantum yield for the phototransformation of ketoprofen has been reported to be a maximum of 0.2, indicating a relatively efficient photochemical process upon absorption of a photon.[6]
Table 1: Photodegradation Rate Constants of Ketoprofen Under Various Conditions
| Rate Constant (k) | Conditions | Reference |
| 5.91 × 10⁻⁵ s⁻¹ | UV irradiation in aqueous solution | [5] |
| (42 ± 3) × 10⁻⁴ s⁻¹ | UV irradiation in air, with 1.2 g L⁻¹ 20-MWCNT-TiO₂ | [7] |
| (13.6 ± 0.7) × 10⁻⁴ s⁻¹ | UVA-vis irradiation, no oxygen, with 20-MWCNT-TiO₂ | [7] |
Photodegradation Pathways and Products
Upon exposure to UV radiation, this compound undergoes a series of complex photochemical reactions. The primary degradation pathway is initiated by the excitation of the benzophenone chromophore to a triplet state.[8] This excited state can then lead to decarboxylation, forming a benzylic radical.[1][3] The presence of oxygen can further lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which contribute to further degradation and can be responsible for the observed phototoxicity.[8]
The major photodegradation products identified in various studies include:
-
3-Acetylbenzophenone: A minor product derived from the benzylic radical.[3]
-
3-(1-Hydroxyethyl)benzophenone: Another derivative of the benzylic radical.[3]
-
2-(3-Carboxyphenyl)propanoic acid [10]
-
Hydroxylated derivatives of ketoprofen.
A study applying complementary chromatographic and mass spectrometric techniques identified as many as 22 different transformation products, highlighting the complexity of the photodegradation process.[11]
Visualized Photodegradation Pathway
Caption: Proposed photodegradation pathway of this compound.
Experimental Protocols
Forced Photodegradation Study
This protocol outlines a general procedure for conducting a forced photodegradation study on this compound in solution, based on common practices in the field.
Objective: To induce and characterize the photodegradation of this compound.
Materials:
-
This compound reference standard
-
Solvent (e.g., methanol, acetonitrile, purified water)
-
Photostability chamber equipped with a UV lamp (e.g., UVA at 366 nm or UVC at 254 nm)
-
Quartz cuvettes or borosilicate glass vials
-
HPLC system with a UV detector
-
LC-MS/MS system for product identification
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 10-100 µg/mL).
-
Control Sample: Transfer an aliquot of the solution to a container wrapped in aluminum foil to serve as a dark control.
-
Irradiation: Place the unwrapped sample in the photostability chamber. Irradiate the sample for a defined period. Samples should be withdrawn at various time points to monitor the degradation kinetics.
-
Sample Analysis: Analyze the irradiated samples and the dark control at each time point using a stability-indicating HPLC method.
-
Degradation Product Identification: For samples showing significant degradation, perform analysis using LC-MS/MS to identify the molecular weights and fragmentation patterns of the degradation products.
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its photodegradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.2% acetic acid or phosphate buffer) is commonly used. A typical gradient could be acetonitrile: 0.2% acetic acid (45:55 v/v).[12]
-
Flow Rate: 1.2 mL/min.[12]
-
Detection Wavelength: 260 nm.[12]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
LC-MS/MS for Photodegradation Product Identification
Objective: To elucidate the structure of the photodegradation products.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).
-
Ionization Source: Electrospray ionization (ESI) in negative or positive mode.
-
MS Analysis: Full scan mode to determine the molecular weights of the degradation products.
-
MS/MS Analysis: Product ion scan mode to obtain fragmentation patterns for structural elucidation. Collision-induced dissociation (CID) is used to fragment the parent ions.
-
Data Analysis: The accurate mass measurements and fragmentation data are used to propose the chemical structures of the degradation products.[13]
Experimental Workflow Visualization
Caption: Workflow for this compound photostability testing.
Quantitative Data Summary
The following tables summarize quantitative data on the photodegradation of ketoprofen from various studies. It is important to note that the experimental conditions vary between studies, which can affect the results.
Table 2: Percentage Degradation of Ketoprofen under Different UV Sources with TiO₂ Catalyst
| UV Source | Irradiation Time (min) | Catalyst | Degradation (%) | Reference |
| UV-A (366 nm) | 180 | 15 mg TiO₂ | 51.04 | [6] |
| UV-C (254 nm) | 120 | 15 mg TiO₂ | 91.08 | [6] |
| UV | 300 | 0.5 g/L TiO₂ | 78 | |
| UV | 300 | No Catalyst | 25 | |
| Visible Light | 300 | 0.5 g/L TiO₂ | 23 | |
| Visible Light | 300 | No Catalyst | 5 |
Table 3: Identified Photodegradation Products of Ketoprofen
| Photodegradation Product | Analytical Method | Reference |
| 3-Ethylbenzophenone | GC-MS, HPLC-MS | [3][9] |
| 3-Acetylbenzophenone | GC-MS, HPLC | [3][10] |
| 3-(1-Hydroxyethyl)benzophenone | GC-MS | [3] |
| 3-(1-Hydroperoxyethyl)benzophenone | GC-MS | [3] |
| 2,3-bis-(3-benzoylphenyl)butane | GC-MS | [3] |
| 2-(3-Carboxyphenyl)propanoic acid | HPLC | [10] |
| Up to 22 transformation products | GC-MS, GC-MS/MS, LC-Q-TOF-MS | [11] |
Conclusion
This compound, like its racemate, is a photosensitive molecule that undergoes significant degradation upon exposure to UV radiation. The primary photochemical event is the excitation of the benzophenone chromophore, leading mainly to decarboxylation and the formation of a variety of degradation products. The photodegradation process is complex and can be influenced by several factors, including the presence of oxygen and photocatalysts. While the photodegradation does not appear to be enantioselective, the formation of numerous photoproducts underscores the importance of thorough photostability testing during the development of pharmaceutical formulations containing this compound. The use of robust, stability-indicating analytical methods, such as HPLC and LC-MS/MS, is essential for quantifying the degradation and identifying the resulting products. This knowledge is critical for ensuring the safety, quality, and efficacy of drug products containing this compound. Further research focusing on direct comparative photostability studies of the individual enantiomers would be beneficial to fully elucidate any subtle differences in their photochemical behavior.
References
- 1. Photostabilization of ketoprofen by inclusion in glycyrrhizin micelles and gel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photochemical and photobiological properties of ketoprofen associated with the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct chromatographic study of the enantioselective biodegradation of ibuprofen and ketoprofen by an activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototransformation of ibuprofen and ketoprofen in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism and kinetics of photochemical transformation of ketoprofen and its degradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of complementary mass spectrometric techniques to the identification of ketoprofen phototransformation products [agris.fao.org]
- 11. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Screening (R)-Ketoprofen for Neuroprotective Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the preclinical screening of (R)-Ketoprofen, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, for potential neuroprotective properties. While the S-enantiomer is primarily responsible for the anti-inflammatory effects of racemic Ketoprofen through cyclooxygenase (COX) inhibition, emerging evidence suggests that R-enantiomers of some NSAIDs may exert neuroprotective effects through COX-independent mechanisms. This document provides a theoretical framework for these mechanisms, detailed experimental protocols for a tiered in vitro screening cascade, and hypothetical data presented in a structured format to guide researchers in evaluating the neuroprotective potential of this compound. The proposed screening strategy focuses on key pathological processes in neurodegeneration: excitotoxicity, neuroinflammation, and mitochondrial dysfunction.
Introduction: The Rationale for Screening this compound
Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis represent a significant and growing unmet medical need. Neuroinflammation is a common pathological hallmark of these conditions, suggesting that anti-inflammatory agents could offer therapeutic benefits. While traditional NSAIDs have shown mixed results in clinical trials for neurodegenerative diseases, there is a growing interest in the non-canonical, COX-independent actions of these drugs.
(S)-Ketoprofen is a potent inhibitor of COX enzymes, which can lead to gastrointestinal side effects. In contrast, this compound is a weak COX inhibitor. Notably, studies on other NSAIDs, such as flurbiprofen, have shown that the R-enantiomer can possess neuroprotective properties independent of COX inhibition. One study indicated that this compound is more analgesic than its S-isomer and does not amplify the production of inflammatory cytokines[1]. This suggests that this compound may have a favorable profile for treating neuroinflammation-related conditions with a reduced risk of side effects associated with COX inhibition.
This guide proposes a screening strategy to investigate the hypothesis that this compound confers neuroprotection through mechanisms such as the modulation of microglial activation, protection against glutamate excitotoxicity, and the regulation of mitochondrial calcium homeostasis.
Proposed Experimental Workflow
A tiered screening approach is recommended to efficiently evaluate the neuroprotective potential of this compound. The workflow, depicted below, begins with fundamental cytotoxicity and neuroprotection assays, followed by more complex mechanistic studies in glial cells.
Caption: Proposed experimental workflow for screening this compound.
Detailed Experimental Protocols
Tier 1: Primary Neuronal Assays
3.1.1. Neuronal Viability Assay (MTT Assay)
-
Objective: To determine the concentration range of this compound that is non-toxic to primary neurons.
-
Methodology:
-
Cell Culture: Plate primary cortical neurons from E18 rat embryos in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-9 days.
-
Treatment: Treat neurons with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[2][3]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Endpoint: Percentage of cell viability relative to the vehicle control.
3.1.2. Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
-
Objective: To assess the ability of this compound to protect neurons from glutamate-induced cell death.
-
Methodology:
-
Cell Culture: Use primary cortical neurons cultured as described in 3.1.1.
-
Pre-treatment: Pre-treat neurons with non-toxic concentrations of this compound for 1 hour.
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 15 minutes in the presence of this compound.
-
Wash and Recovery: Wash the cells and replace the medium with fresh, glutamate-free medium containing this compound. Incubate for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in 3.1.1.
-
-
Endpoint: Percentage of neuroprotection, calculated as the reversal of glutamate-induced cell death.
Tier 2: Glial Cell Mechanistic Assays
3.2.1. Microglia Activation Assay
-
Objective: To determine if this compound can modulate the inflammatory response of microglia.
-
Methodology:
-
Cell Culture: Isolate primary microglia from P0-P3 rat pups and plate in 96-well plates.[4][5]
-
Treatment: Treat microglia with this compound for 1 hour.
-
Activation: Stimulate the microglia with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours in the presence of this compound.[6]
-
Endpoint Measurement:
-
Cytokine Release: Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or a multiplex immunoassay.[6]
-
Phagocytosis: Add fluorescently labeled beads or amyloid-beta peptides to the culture and quantify their uptake by microglia using fluorescence microscopy or flow cytometry.[6][7]
-
-
-
Endpoint: Fold change in cytokine release or phagocytic activity relative to LPS-stimulated, vehicle-treated cells.
3.2.2. Astrocyte Glutamate Uptake Assay
-
Objective: To investigate if this compound enhances the clearance of extracellular glutamate by astrocytes.
-
Methodology:
-
Cell Culture: Culture primary astrocytes from P0-P3 rat pups to confluence in 24-well plates.
-
Treatment: Treat astrocytes with this compound for 24 hours.
-
Uptake Assay: Incubate the cells with a buffer containing a low concentration of radiolabeled D-[³H]aspartate (a non-metabolizable analog of glutamate) for 10 minutes at 37°C.[8][9]
-
Wash and Lysis: Rapidly wash the cells with ice-cold buffer to stop the uptake and lyse the cells with 0.1 M NaOH.
-
Data Acquisition: Measure the radioactivity in the cell lysate using a scintillation counter and normalize to the total protein content of each well.
-
-
Endpoint: Percentage change in D-[³H]aspartate uptake relative to vehicle-treated cells.
Hypothetical Data Presentation
The following tables present hypothetical data that could be generated from the proposed experiments. This data is for illustrative purposes and should be replaced with actual experimental results.
Table 1: Neuronal Viability and Neuroprotection
| This compound (µM) | Neuronal Viability (% of Control) | Neuroprotection against Glutamate (% Reversal of Toxicity) |
| 0 (Vehicle) | 100 ± 5 | 0 |
| 1 | 98 ± 4 | 15 ± 3 |
| 10 | 95 ± 6 | 45 ± 5 |
| 50 | 92 ± 5 | 68 ± 7 |
| 100 | 75 ± 8 | Not Determined |
Table 2: Modulation of Microglial Activation
| Treatment | TNF-α Release (pg/mL) | Phagocytic Activity (% of Control) |
| Control | 50 ± 10 | 100 ± 12 |
| LPS (100 ng/mL) | 1500 ± 150 | 250 ± 25 |
| LPS + (R)-Keto (10 µM) | 800 ± 90 | 180 ± 20 |
| LPS + (R)-Keto (50 µM) | 450 ± 50 | 120 ± 15 |
Table 3: Effect on Astrocyte Glutamate Uptake
| Treatment | D-[³H]Aspartate Uptake (pmol/min/mg protein) |
| Control | 15 ± 2 |
| This compound (10 µM) | 22 ± 3 |
| This compound (50 µM) | 28 ± 4 |
Theoretical Mechanism of Action and Signaling Pathway
Based on studies of other R-enantiomers of NSAIDs, a plausible neuroprotective mechanism for this compound, independent of COX inhibition, involves the modulation of mitochondrial calcium homeostasis.[4] Dysregulation of mitochondrial calcium is a key event in neurodegenerative processes, leading to oxidative stress and apoptosis.[10][11][12]
The proposed signaling pathway is as follows:
-
This compound enters neurons.
-
Modulation of Mitochondrial Calcium Uniporter (MCU): this compound may directly or indirectly inhibit the MCU, a channel responsible for calcium entry into the mitochondrial matrix.[10][13] This would reduce mitochondrial calcium uptake, especially under conditions of excitotoxicity where cytosolic calcium levels are elevated.
-
Prevention of Mitochondrial Permeability Transition Pore (mPTP) Opening: By preventing mitochondrial calcium overload, this compound would inhibit the opening of the mPTP, a non-specific pore in the inner mitochondrial membrane.[11]
-
Inhibition of Apoptosis: The stabilization of the mitochondrial membrane potential and prevention of mPTP opening would block the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Reduced Oxidative Stress: By maintaining mitochondrial integrity, this compound would reduce the production of reactive oxygen species (ROS), further protecting the neuron from damage.
-
Modulation of Neuroinflammation: this compound may also exert anti-inflammatory effects by inhibiting the activation of transcription factors like NF-κB in glial cells, leading to a reduction in the production of pro-inflammatory cytokines.[14]
Caption: Theoretical neuroprotective signaling pathway of this compound.
Conclusion and Future Directions
The screening strategy outlined in this technical guide provides a robust framework for the initial evaluation of this compound as a potential neuroprotective agent. The proposed experiments will systematically assess its effects on neuronal survival, glial cell function, and key molecular pathways implicated in neurodegeneration. Positive results from this in vitro screening cascade would provide a strong rationale for advancing this compound into more complex preclinical models, such as organotypic slice cultures and in vivo models of neurodegenerative diseases. Further investigation into its pharmacokinetic properties, including blood-brain barrier penetration, would also be a critical next step. The exploration of this compound's COX-independent mechanisms may open new avenues for the development of safer and more effective therapies for a range of devastating neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue [jove.com]
- 6. criver.com [criver.com]
- 7. A simplified procedure for isolation of primary murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Release of [3H]-d-Aspartate from Primary Astrocyte Cultures in Response to Raised External Potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Function of the Mitochondrial Calcium Uniporter in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial calcium signalling and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Ca2+ and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whitworth group research links mitochondrial calcium disruptions to multiple neurodegenerative diseases | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 14. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral HPLC Method for the Determination of (R)-Ketoprofen Enantiomeric Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exists as a racemic mixture of two enantiomers, (S)-Ketoprofen and (R)-Ketoprofen. The pharmacological activity of ketoprofen resides primarily in the (S)-enantiomer, while the (R)-enantiomer is significantly less active and may contribute to side effects. Therefore, the development of stereoselective analytical methods for the accurate determination of the enantiomeric purity of this compound is crucial for quality control and regulatory purposes in the pharmaceutical industry. This application note details a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and quantification of (R)- and (S)-Ketoprofen.
Experimental Protocols
This section outlines the detailed methodology for the chiral separation of Ketoprofen enantiomers. The presented protocol is a composite method based on common practices in the field, providing a solid starting point for method development and validation.
Materials and Reagents
-
This compound and (S)-Ketoprofen reference standards
-
Racemic Ketoprofen
-
HPLC grade n-Hexane
-
HPLC grade Ethanol
-
Formic acid (or Trifluoroacetic acid)
-
Methanol (for sample preparation)
-
Water, HPLC grade
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Chromatographic Conditions
A variety of chiral stationary phases (CSPs) can be employed for the separation of Ketoprofen enantiomers. Polysaccharide-based columns, particularly those with amylose or cellulose derivatives, are widely used and have demonstrated excellent enantioselectivity.
| Parameter | Condition 1: Normal Phase | Condition 2: Normal Phase | Condition 3: Reversed Phase |
| Chiral Stationary Phase | Amylose tris(3-chloro-5-methylphenylcarbamate) based column (e.g., Lux i-Amylose-3) | Amylose-tri(3,5-dimethyl phenyl carbamate) based column | Vancomycin-based column (e.g., Chirobiotic V) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm |
| Mobile Phase | n-Hexane:Ethanol:Formic acid (98:2:0.1, v/v/v)[1] | n-Hexane:Ethanol (5:2, v/v)[2] | Tetrahydrofuran:0.5% Triethylamine acetate buffer (15:85, v/v)[3] |
| Flow Rate | 2.0 mL/min[1] | Not Specified | 0.7 mL/min[3] |
| Column Temperature | 35 °C[1] | 20 - 40 °C[2] | 25 °C |
| Detection Wavelength | 254 nm[1] | 254 nm[2] | Not Specified |
| Injection Volume | 10 µL[1] | Not Specified | Not Specified |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic Ketoprofen in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a final concentration of 50 µg/mL.
-
This compound Standard: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a nominal concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting the racemic Ketoprofen standard solution six times. The system is deemed suitable for use if the resolution between the (S)- and this compound peaks is greater than 2.0 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.
Data Presentation
The following table summarizes typical chromatographic data obtained for the separation of Ketoprofen enantiomers under different conditions. Retention times and resolution factors are key parameters for evaluating the performance of a chiral separation method.
| Condition | Enantiomer | Retention Time (min) | Resolution (Rs) |
| 1 | (S)-Ketoprofen | Approx. 8 | > 2.0 |
| This compound | Approx. 10 | ||
| 2 | This compound | Not Specified | > 1.5 |
| (S)-Ketoprofen | Not Specified | ||
| 3 | Enantiomer 1 | Not Specified | 2.28[3] |
| Enantiomer 2 | Not Specified |
Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase and mobile phase composition used.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.
Caption: Figure 1: Workflow of the chiral HPLC method.
Logical Relationship of Chiral Separation
The principle of chiral separation by HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times.
Caption: Figure 2: Chiral recognition mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. CN103792311A - Resolution method of ketoprofen enantiomers by high performance liquid chromatography - Google Patents [patents.google.com]
- 3. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chiral LC-MS/MS Bioanalytical Method for the Quantification of (R)-Ketoprofen in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the (R)-enantiomer of Ketoprofen in human plasma. The protocol employs automated solid-phase extraction (SPE) for sample clean-up and chiral chromatography for the separation of (R)-Ketoprofen from its (S)-enantiomer. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other clinical research applications requiring the stereoselective analysis of Ketoprofen.
Introduction
Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that is administered as a racemic mixture of (R)- and (S)-enantiomers. The two enantiomers exhibit different pharmacological and pharmacokinetic profiles. Therefore, a stereoselective bioanalytical method is crucial for accurately characterizing the disposition of each enantiomer in the body. This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique that offers high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound analytical standard
-
(R,S)-Ketoprofen-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) plates (e.g., Oasis HLB 96-well plate)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Autosampler
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Automated liquid handling system for SPE
Sample Preparation
A robust and reproducible solid-phase extraction (SPE) method is employed for the extraction of this compound and the internal standard (IS) from human plasma. The use of a 96-well plate format allows for high-throughput sample processing.[1][2]
Protocol:
-
Sample Aliquoting: To 100 µL of human plasma in a 96-well plate, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of (R,S)-Ketoprofen-d3 in 50:50 methanol:water).
-
Protein Precipitation/Sample Pre-treatment: Add 200 µL of 0.1% formic acid in water to each well. Mix thoroughly.
-
SPE Plate Conditioning: Condition the wells of a 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE plate.
-
Washing: Wash the SPE plate with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean 96-well collection plate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.
Liquid Chromatography
Chiral separation is achieved using a specialized chiral stationary phase column.
| Parameter | Condition |
| Column | Chirex 3005 (or equivalent chiral column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for the separation of (R)- and (S)-Ketoprofen enantiomers |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Mass Spectrometry
The mass spectrometer is operated in negative ion electrospray ionization (ESI) mode. The MRM transitions for this compound and the internal standard are monitored.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 400°C |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (Gas 1) | 50 psi |
| Turbo Gas (Gas 2) | 50 psi |
| Declustering Potential (DP) | -60 V |
| Entrance Potential (EP) | -10 V |
| Collision Cell Exit Potential (CXP) | -10 V |
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (CE) |
| This compound | 253.1 | 209.1 | -25 V |
| (R,S)-Ketoprofen-d3 (IS) | 256.1 | 212.1 | -25 V |
Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | > 0.995 |
Precision and Accuracy
| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.5 | < 15 | < 15 | ± 20 |
| Low QC | 1.5 | < 15 | < 15 | ± 15 |
| Mid QC | 75 | < 15 | < 15 | ± 15 |
| High QC | 400 | < 15 | < 15 | ± 15 |
Recovery
| Analyte | Extraction Recovery (%) |
| This compound | > 85% |
Visualizations
Caption: Overall experimental workflow for the bioanalytical method.
Caption: Key components of the bioanalytical method validation process.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the stereoselective quantification of this compound in human plasma. The use of automated solid-phase extraction and a sensitive mass spectrometric detection ensures the accuracy and precision required for clinical and pharmacokinetic studies. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
Application Notes and Protocols for In Vivo Analgesic Efficacy Models of (R)-Ketoprofen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of preclinical in vivo models to assess the analgesic efficacy of (R)-Ketoprofen. The protocols and data presented are intended to guide researchers in the design and execution of studies to evaluate the therapeutic potential of this compound.
This compound, an enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, has demonstrated a unique analgesic profile. While the (S)-enantiomer primarily exerts its effect through the inhibition of cyclooxygenase (COX) enzymes, this compound is believed to possess a novel mechanism of action, particularly in neuropathic pain states, that does not appear to involve COX inhibition.[1][2] This distinct pharmacology necessitates a comprehensive evaluation across various pain models.
Core Concepts in this compound Analgesia
Ketoprofen, as a racemic mixture, is a well-known NSAID that inhibits both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[3][4][5] However, the individual enantiomers exhibit different pharmacological activities. The (S)-enantiomer is largely responsible for the anti-inflammatory effects.[2][6] In contrast, this compound contributes significantly to the overall analgesic effect of the racemate and has shown efficacy in models of neuropathic pain, suggesting a mechanism independent of prostaglandin synthesis inhibition.[1][2]
Signaling Pathway of NSAIDs (Ketoprofen)
Caption: General mechanism of (S)-Ketoprofen via COX inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for Ketoprofen enantiomers in various analgesic models. Note that data specifically for this compound is limited in some traditional nociceptive models.
| Compound | Animal Model | Test | Dose | Route | Analgesic Effect | Reference |
| (S)-(+)-Ketoprofen | Mouse | Acetic Acid Writhing | 0.5 mg/kg | i.v. | 92.1 +/- 2.2% inhibition | [6][7] |
| (R)-(-)-Ketoprofen | Mouse | Acetic Acid Writhing | 0.15-1 mg/kg | i.v. | No statistically significant activity | [6][7] |
| This compound | Rat | Neuropathic Pain (Spinal Nerve Ligation) | Dose-dependent | Spinal | Antiallodynic activity | [1] |
| (S)-Ketoprofen | Rat | Formalin Test (Phase II) | - | Spinal | Blocked response | [1] |
| This compound | Rat | Formalin Test (Phase II) | - | Spinal | No effect | [1] |
| Racemic Ketoprofen | Rat | Postoperative Pain (Plantar Incision) | 0.5 - 5 mg/kg | Parenteral | Decreased guarding behavior | [8][9] |
| This compound | Human | Postoperative Dental Pain | 100 mg | Oral | Significant analgesia vs. placebo | [10] |
Experimental Protocols and Workflows
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity by inducing visceral pain.[11][12][13]
Principle: Intraperitoneal injection of acetic acid irritates the peritoneal lining, causing characteristic abdominal constrictions (writhing). Analgesic compounds reduce the frequency of these writhes.[14]
Experimental Workflow:
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Detailed Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., diclofenac sodium), and experimental groups receiving different doses of this compound.
-
Drug Administration: Administer this compound or vehicle (e.g., saline, 0.5% CMC) via the desired route (intraperitoneal - i.p. or oral - p.o.).
-
Latency Period: Allow for a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg.
-
Observation: Immediately after acetic acid injection, place the mouse in an individual observation chamber and start a timer. Count the number of writhes (characterized by abdominal constriction and extension of the hind limbs) over a 20-minute period.[14]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Hot Plate Test
This model assesses the central analgesic activity of a compound against a thermal stimulus.[15][16]
Principle: The test measures the reaction time of an animal placed on a heated surface. An increase in the latency to respond (e.g., paw licking, jumping) indicates a central analgesic effect.[17]
Experimental Workflow:
References
- 1. Differential effects of spinal this compound and (S)-ketoprofen against signs of neuropathic pain and tonic nociception: evidence for a novel mechanism of action of this compound against tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential contribution of R and S isomers in ketoprofen anti-inflammatory activity: role of cytokine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ketoprofen as analgesic drug with effective anti-inflammatory effect in rheumatic diseases [termedia.pl]
- 5. Ketoprofen - Wikipedia [en.wikipedia.org]
- 6. Analgesic, antiinflammatory, and antipyretic effects of S(+)-ketoprofen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ketoprofen Produces Modality-Specific Inhibition of Pain Behaviors in Rats After Plantar Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketoprofen produces modality-specific inhibition of pain behaviors in rats after plantar incision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic efficacy and safety of (R)- ketoprofen in postoperative dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 14. m.youtube.com [m.youtube.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. dovepress.com [dovepress.com]
Application Notes and Protocols for the Carrageanan-Induced Paw Edema Model Featuring (R)-Ketoprofen
Audience: Researchers, scientists, and drug development professionals.
Introduction
The carrageenan-induced paw edema model is a widely utilized and well-characterized in vivo assay for evaluating the anti-inflammatory properties of novel therapeutic agents.[1][2] This acute, non-immune inflammatory model is highly reproducible and allows for the rapid screening of compounds that can mitigate edema formation.[1][2] The inflammatory response induced by the subcutaneous injection of carrageenan, a sulfated polysaccharide, is biphasic. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (3-6 hours) involves the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4]
Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[5] It exists as a racemic mixture of two enantiomers: (S)-Ketoprofen and (R)-Ketoprofen. The (S)-enantiomer is primarily responsible for the potent anti-inflammatory effects by inhibiting COX enzymes.[6][7] However, the (R)-enantiomer also contributes to the overall analgesic and anti-inflammatory profile, potentially through different mechanisms and with a better safety profile regarding gastric toxicity.[6][7]
These application notes provide a detailed protocol for the carrageenan-induced paw edema model and present data on the anti-inflammatory effects of this compound in this assay.
Experimental Protocols
Materials and Reagents
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., Indomethacin or Diclofenac sodium)
-
Sterile 0.9% saline
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer or digital calipers
-
Syringes (1 mL) with needles (26-30 gauge)
-
Animal balance
Experimental Procedure
-
Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Negative Control: Vehicle only.
-
Carrageenan Control: Vehicle + Carrageenan.
-
This compound Treatment Groups: Various doses of this compound + Carrageenan.
-
Positive Control Group: Reference NSAID (e.g., Indomethacin 10 mg/kg) + Carrageenan.
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness using digital calipers. This serves as the baseline reading (V₀).
-
Drug Administration: Administer this compound, vehicle, or the positive control drug via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[3][8]
-
Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each animal (except for the true negative control group, which may receive a saline injection).[5][9]
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume or thickness at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[3][9] The peak edema is generally observed between 3 and 5 hours.[1][10]
-
Data Analysis:
-
Calculate the paw edema volume (mL) or increase in thickness (mm) at each time point:
-
Edema (E) = Vₜ - V₀
-
Where Vₜ is the paw volume at time 't' and V₀ is the initial paw volume.
-
-
Calculate the percentage inhibition of edema for each treatment group relative to the carrageenan control group:
-
% Inhibition = [(E_control - E_treated) / E_control] x 100
-
Where E_control is the mean edema in the carrageenan control group and E_treated is the mean edema in the drug-treated group.
-
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the control group. A p-value of < 0.05 is generally considered statistically significant.
Data Presentation
The following tables summarize the dose-dependent anti-inflammatory effects of this compound and its comparison with the (S)-enantiomer in the carrageenan-induced paw edema model.
| Dose of this compound (µmol/kg, s.c.) | Time Post-Carrageenan (hours) | Percentage Inhibition of Edema (%) | Statistical Significance (p-value) | Reference |
| 75 | 3 | Not significant | > 0.05 | [7] |
| 250 | 3 | Significant inhibition | < 0.05 | [7] |
| 750 | 3 | Significant inhibition | < 0.05 | [7] |
Table 1: Dose-Dependent Effect of this compound on Carrageenan-Induced Paw Edema in Guinea Pigs. [7]
| Enantiomer | Dose (µmol/kg, s.c.) | Time Post-Carrageenan (hours) | Percentage Inhibition of Edema (%) |
| This compound | 250 | 3 | ~20% (estimated from graph) |
| (S)-Ketoprofen | 75 | 3 | 57% |
| (S)-Ketoprofen | 250 | 3 | 67% |
| Racemic Ketoprofen | 250 | 3 | Intermediate between R and S |
| Indomethacin | 250 | 3 | Similar to this compound |
Table 2: Comparative Anti-inflammatory Effects of this compound and (S)-Ketoprofen in Guinea Pig Paw Edema. [7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Signaling Pathway of Carrageenan-Induced Inflammation
Caption: Simplified signaling pathway of carrageenan-induced inflammation.
References
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. youtube.com [youtube.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Differential contribution of R and S isomers in ketoprofen anti-inflammatory activity: role of cytokine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Delivery of Ketoprofen Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies for the topical delivery of ketoprofen, with a specific focus on its enantiomeric forms. While the pharmacologically active (S)-enantiomer, dexketoprofen, is the primary candidate for topical formulations, this document also addresses the potential of the (R)-enantiomer as a prodrug, leveraging its chiral inversion to the active form.
Introduction to (R)- and (S)-Ketoprofen for Topical Delivery
Ketoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that exists as a racemic mixture of two enantiomers: (R)-ketoprofen and (S)-ketoprofen (dexketoprofen). The anti-inflammatory and analgesic effects of ketoprofen are primarily attributed to the (S)-enantiomer, which is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By inhibiting these enzymes, dexketoprofen blocks the synthesis of prostaglandins, key mediators of pain and inflammation.[3]
The (R)-enantiomer is considered to be significantly less active than the (S)-enantiomer.[1] However, studies have shown that this compound can undergo unidirectional chiral inversion to the active (S)-enantiomer in the body.[4][5][6] This phenomenon suggests that this compound could serve as a prodrug for dexketoprofen. While this conversion is well-documented systemically, its efficiency and reliability within the skin layers following topical application are less characterized, making dexketoprofen the more direct and common choice for topical formulation development.
This document will focus on the formulation of dexketoprofen for topical delivery, as it represents the most clinically relevant approach.
Signaling Pathway: Mechanism of Action of Dexketoprofen
The primary mechanism of action for dexketoprofen involves the inhibition of the cyclooxygenase (COX) pathway, which is crucial in the inflammatory cascade.
Figure 1: Dexketoprofen's inhibition of the COX pathway.
Formulation Strategies for Topical Dexketoprofen Delivery
Several formulation strategies have been explored to enhance the topical delivery of dexketoprofen, including emulgels, bigels, and transdermal sprays. The following tables summarize quantitative data from representative studies.
Table 1: Composition of Dexketoprofen Topical Formulations
| Formulation Type | Drug | Concentration (% w/w) | Gelling Agent | Oil Phase | Penetration Enhancer | Reference |
| Emulgel | Dexketoprofen Trometamol | 2.5 | Carbopol 940 | Almond Oil | - | [7] |
| Bigel | Dexketoprofen Trometamol | 2.5 | Carbomer 940 | Almond Oil | Dimethyl Sulfoxide (DMSO) | [8] |
| Transdermal Spray | Dexketoprofen | 7 | - | - | Isopropyl Myristate (IPM) | [1] |
| Transdermal Patch | Dexketoprofen Trometamol | - | HPMC:EC (4:1) | - | - | [9] |
Table 2: Physicochemical Properties and In Vitro Release of Dexketoprofen Formulations
| Formulation Type | pH | Viscosity (cps) | Drug Release (%) | Time (hours) | Release Kinetics | Reference |
| Emulgel | 6.0 - 7.0 | - | >80 | 8 | - | [7] |
| Bigel | 6.5 - 7.3 | - | Controlled release | 8 | Diffusion-controlled | [8] |
| Transdermal Patch | - | - | 85.77 | 24 | Zero-order | [9] |
Table 3: Ex Vivo Skin Permeation of Dexketoprofen
| Formulation Type | Skin Model | Permeation Flux (µg/cm²/h) | Cumulative Permeation (µg/cm²) | Time (hours) | Reference |
| Transdermal Spray | Rat Skin | - | - | - | [1] |
| Transdermal Patch | - | - | - | 24 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the development and evaluation of topical dexketoprofen formulations.
Protocol 1: Preparation of Dexketoprofen Trometamol Emulgel
This protocol is adapted from methodologies for preparing emulgels.[7]
Materials:
-
Dexketoprofen Trometamol
-
Carbopol 940
-
Almond Oil
-
Triethanolamine
-
Propylene Glycol
-
Ethanol
-
Purified Water
Equipment:
-
Homogenizer
-
Magnetic Stirrer
-
pH meter
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Gel Base:
-
Disperse Carbopol 940 in a mixture of purified water, propylene glycol, and ethanol with continuous stirring.
-
Neutralize the dispersion with triethanolamine to form a homogenous gel.
-
-
Preparation of the Emulsion:
-
Dissolve Dexketoprofen Trometamol in the aqueous phase.
-
Separately, prepare the oil phase with almond oil.
-
Emulsify the oil and aqueous phases using a homogenizer.
-
-
Formation of the Emulgel:
-
Incorporate the prepared emulsion into the gel base with gentle stirring until a uniform emulgel is formed.
-
Figure 2: Workflow for dexketoprofen emulgel preparation.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a standard method for assessing drug release from a topical formulation using a Franz diffusion cell apparatus.
Materials:
-
Dexketoprofen topical formulation
-
Synthetic membrane (e.g., cellulose acetate)
-
Phosphate buffer pH 7.4 (receptor medium)
-
Franz diffusion cells
-
Water bath with stirrer
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Membrane Preparation:
-
Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Fill the receptor compartment with pre-warmed (32 ± 0.5 °C) phosphate buffer and start the stirring.
-
-
Sample Application:
-
Apply a known quantity of the dexketoprofen formulation uniformly on the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Drug Quantification:
-
Analyze the collected samples for dexketoprofen concentration using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
-
Figure 3: Workflow for in vitro drug release studies.
Protocol 3: Ex Vivo Skin Permeation Study
This protocol describes the use of excised skin in a Franz diffusion cell to evaluate the permeation of dexketoprofen.
Materials:
-
Excised animal or human skin (e.g., porcine ear skin, rat abdominal skin)
-
Dexketoprofen topical formulation
-
Phosphate buffer pH 7.4 (receptor medium)
-
Franz diffusion cells
-
Water bath with stirrer
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Skin Preparation:
-
Excise the skin and remove any adhering subcutaneous fat and tissue.
-
Cut the skin to the appropriate size to fit the Franz diffusion cell.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin between the donor and receptor compartments with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32 ± 0.5 °C) phosphate buffer and ensure it is properly stirred.
-
-
Sample Application:
-
Apply a known amount of the dexketoprofen formulation to the skin surface in the donor compartment.
-
-
Sampling and Analysis:
-
Follow the sampling and drug quantification steps as described in Protocol 2.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the permeation profile.
-
Protocol 4: Stability Testing of Topical Formulations
This protocol outlines a general approach for assessing the physical and chemical stability of dexketoprofen topical formulations.[8]
Materials:
-
Dexketoprofen topical formulation
-
Appropriate storage containers
-
Stability chambers (controlled temperature and humidity)
-
Viscometer
-
pH meter
-
HPLC for chemical assay
Procedure:
-
Sample Preparation and Storage:
-
Package the formulation in inert, airtight containers.
-
Store the samples under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
-
Evaluation at Time Points:
-
At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw samples for analysis.
-
-
Physical Stability Assessment:
-
Visually inspect for any changes in color, odor, consistency, and phase separation.
-
Measure the pH of the formulation.
-
Determine the viscosity using a viscometer.
-
-
Chemical Stability Assessment:
-
Determine the concentration of dexketoprofen in the formulation using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the results at each time point to the initial values to assess the stability of the formulation.
-
Conclusion
The topical delivery of dexketoprofen ((S)-ketoprofen) offers a promising approach to localize its anti-inflammatory and analgesic effects while minimizing systemic side effects associated with oral administration. While the concept of using this compound as a topical prodrug is intriguing due to its chiral inversion to the active (S)-form, current research predominantly focuses on the direct formulation of dexketoprofen. The protocols and data presented here provide a foundational guide for researchers and drug development professionals working on novel topical formulations of this potent NSAID. Further investigations into the efficiency of chiral inversion of this compound within the skin could open new avenues for prodrug-based topical therapies.
References
- 1. Preparation and the Biopharmaceutical Evaluation for the Metered Dose Transdermal Spray of Dexketoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. WO2019105957A1 - Stable liquid composition of ketoprofen, salts and enantiomers thereof - Google Patents [patents.google.com]
- 4. Bi-directional chiral inversion of ketoprofen in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inversion of (R)- to (S)-ketoprofen in eight animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 7. Formulation and Evaluation of Dexketoprofen Trometamol Emulgel for Topical Drug [ijaresm.com]
- 8. in-academy.uz [in-academy.uz]
- 9. Formulation and evaluation of transdermal patches containing dexketoprofen trometamol - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (R)-Ketoprofen in Chondrocyte Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), is a racemic mixture of (S)-Ketoprofen (dexketoprofen) and (R)-Ketoprofen. While the (S)-enantiomer is known to be a potent inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory and analgesic effects, the biological activities of the (R)-enantiomer are less characterized, particularly within the context of chondrocyte biology and cartilage health. These application notes provide a comprehensive overview of the potential use of this compound in chondrocyte culture experiments, including detailed protocols and data presentation guidelines. The information is curated from existing literature on ketoprofen and other NSAIDs, providing a foundational framework for further investigation into the specific effects of the (R)-enantiomer.
Data Presentation
Table 1: Effects of Racemic Ketoprofen on Proteoglycan Synthesis in Chondrocyte Cultures
| Concentration (µg/mL) | Effect on Proteoglycan (PG) Synthesis | Cell Type | Culture System | Reference |
| 0.1 | Stimulatory | Rabbit Articular Chondrocytes | Explant Culture | [1] |
| 1 | No significant effect | Rabbit Articular Chondrocytes | Explant Culture | [1] |
| 10 | Inhibitory | Rabbit Articular Chondrocytes | Explant & Monolayer Culture | [1] |
| 50 | Inhibitory | Rabbit Articular Chondrocytes | Explant & Monolayer Culture | [1] |
| 100 | Inhibitory | Rabbit Articular Chondrocytes | Explant & Monolayer Culture | [1] |
Table 2: Cytotoxicity of Dexketoprofen Trometamol on Primary Rat Chondrocytes
| Treatment | Exposure Time (min) | Viability Assay Time (h) | Outcome | Reference |
| Dexketoprofen Trometamol (0.25 ml) | 15, 30, 45, 60 | 24, 48, 72 | Inhibition of cell proliferation compared to control | [2] |
| Dexketoprofen:Medium (1:1) | 30, 45 | 24 | Significant inhibition of cell proliferation | [2] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Articular Chondrocytes
This protocol describes a general method for isolating and culturing primary chondrocytes from articular cartilage.
Materials:
-
Articular cartilage tissue (e.g., from rabbit, bovine, or human donors)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks, plates, and other sterile labware
Procedure:
-
Cartilage Digestion:
-
Aseptically dissect articular cartilage from the underlying bone.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the cartilage pieces with sterile PBS containing Penicillin-Streptomycin.
-
Incubate the cartilage pieces in a solution of 0.25% Trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.
-
Discard the trypsin solution and wash the cartilage pieces with DMEM.
-
Digest the cartilage matrix by incubating with DMEM containing 0.2% Collagenase Type II overnight at 37°C with gentle agitation.
-
-
Cell Isolation and Seeding:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the chondrocytes into culture flasks or plates at a density of 1-2 x 10⁴ cells/cm².
-
-
Cell Culture and Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using 0.25% Trypsin-EDTA. For most experiments, primary chondrocytes (P0) or cells from early passages (P1-P2) are recommended to maintain their phenotype.
-
Protocol 2: Treatment of Chondrocyte Cultures with this compound
This protocol outlines the steps for treating cultured chondrocytes with this compound to assess its effects.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
-
Primary chondrocyte cultures (monolayer or 3D culture)
-
Complete culture medium
-
Sterile microplates (e.g., 96-well, 24-well)
Procedure:
-
Cell Seeding: Seed chondrocytes in microplates at a predetermined density and allow them to adhere and stabilize for 24-48 hours.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (medium with the solvent at the same final concentration) should also be prepared. Based on studies with racemic ketoprofen, a concentration range of 0.1 to 100 µg/mL could be explored[1].
-
Cell Treatment:
-
Remove the existing culture medium from the wells.
-
Add the prepared treatment media (including vehicle control and different concentrations of this compound) to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Assessment of Chondrocyte Viability and Proliferation (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the effect of this compound on chondrocyte viability and proliferation.
Materials:
-
Chondrocyte cultures treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
At the end of the treatment period, add MTT solution to each well (typically 10% of the culture medium volume).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT-containing medium.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Quantification of Proteoglycan Synthesis (³⁵S-Sulfate Incorporation)
This protocol details a method to measure the rate of new proteoglycan synthesis by chondrocytes.
Materials:
-
Chondrocyte cultures treated with this compound
-
Sulfate-free culture medium
-
[³⁵S]-Sulfate
-
Scintillation cocktail and counter
-
Papain digestion buffer
Procedure:
-
Following treatment with this compound, replace the medium with sulfate-free medium for a short period to deplete intracellular sulfate pools.
-
Add fresh medium containing a known concentration of [³⁵S]-Sulfate and the respective treatments.
-
Incubate for a defined period (e.g., 4-24 hours) to allow for incorporation of the radioisotope into newly synthesized proteoglycans.
-
Wash the cell layers extensively with PBS to remove unincorporated [³⁵S]-Sulfate.
-
Digest the cell layer and associated matrix with papain.
-
Measure the radioactivity of the digest using a scintillation counter. The counts per minute (CPM) will be proportional to the amount of newly synthesized proteoglycans.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Comparison of the effects of non-steroidal anti-inflammatory drugs (NSAIDs) on proteoglycan synthesis by articular cartilage explant and chondrocyte monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the effects of dexketoprofen trometamol on knee joınt: an in vivo & in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of (R)-Ketoprofen using Capillary Electrophoresis
AN-KETO-CE-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the chiral separation of (R)-Ketoprofen from its S-enantiomer using Capillary Electrophoresis (CE). The method utilizes a cyclodextrin-based chiral selector to achieve high-resolution separation, suitable for enantiomeric purity analysis in pharmaceutical formulations and pharmacokinetic studies.
Introduction
Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exists as a racemic mixture of (S)-(+)-Ketoprofen and (R)-(-)-Ketoprofen. The pharmacological activity of Ketoprofen resides primarily in the (S)-enantiomer, while the (R)-enantiomer is not only less active but can also undergo chiral inversion to the (S)-form in the body. Therefore, the ability to accurately separate and quantify the individual enantiomers is crucial for quality control, stability studies, and pharmacokinetic analysis. Capillary electrophoresis (CE) offers a powerful technique for chiral separations due to its high efficiency, short analysis time, and low sample and reagent consumption.[1][2][3][4] This is typically achieved by adding a chiral selector to the background electrolyte (BGE).[1][5]
Principle of Chiral Separation by CE
In capillary electrophoresis, charged molecules migrate through a capillary under the influence of an electric field.[3] For the separation of enantiomers, which have identical physicochemical properties in a non-chiral environment, a chiral selector is introduced into the background electrolyte.[1][5] The chiral selector, often a cyclodextrin, forms transient diastereomeric complexes with the enantiomers of the analyte.[1][2] Due to differences in the stability of these complexes, the two enantiomers will have different apparent mobilities and will therefore separate into two distinct peaks.[1] Heptakis-2,3,6-tri-O-methyl-beta-cyclodextrin has been shown to be a highly effective chiral selector for the enantiomeric resolution of Ketoprofen.[6][7][8]
Experimental Protocols
This section details the necessary reagents, instrumentation, and step-by-step procedures for the chiral separation of this compound.
3.1. Reagents and Materials
-
This compound and (S)-Ketoprofen standards
-
Racemic Ketoprofen
-
Heptakis-2,3,6-tri-O-methyl-beta-cyclodextrin (TM-β-CD)
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Triethanolamine
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.1 M Sodium hydroxide
-
0.1 M Hydrochloric acid
-
Fused-silica capillary
3.2. Instrumentation
-
Capillary Electrophoresis system equipped with a UV detector.
-
pH meter
-
Vortex mixer
-
Sonicator
-
Analytical balance
3.3. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a phosphate-triethanolamine buffer. A common BGE consists of 0.05 M heptakis 2,3,6-tri-O-methyl-beta-cyclodextrin (TM-β-CD) in a phosphate-triethanolamine buffer.[9] The pH, BGE concentration, and addition of organic modifiers like methanol can be optimized to improve resolution.[6][8]
-
Sample Preparation: Dissolve Ketoprofen standards or samples in the BGE or a suitable solvent to a final concentration in the range of 0.25 to 50 mg/L.[9]
3.4. Capillary Conditioning
-
Flush the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Flush with 0.1 M NaOH for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate the capillary with the BGE for at least 15 minutes before the first injection.
3.5. Electrophoretic Procedure
-
Set the capillary temperature (e.g., 25 °C).
-
Inject the sample using hydrodynamic or electrokinetic injection.
-
Apply a voltage (e.g., 15-25 kV).
-
Detect the enantiomers at a suitable wavelength (e.g., 254 nm).
-
Between runs, flush the capillary with 0.1 M NaOH, deionized water, and then re-equilibrate with the BGE.
Data Presentation
The following table summarizes typical quantitative data obtained from the chiral separation of Ketoprofen using CE.
| Parameter | Value | Reference |
| Chiral Selector | Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin | [6][7][8][9] |
| BGE Composition | 50 mM TM-β-CD in phosphate-triethanolamine buffer | [7][9] |
| Capillary Dimensions | 75 µm i.d. | [9] |
| Applied Voltage | 13-25 kV | [9][10] |
| Detection Wavelength | 254 nm | [10] |
| Limit of Detection (LOD) | 7.0 x 10⁻⁷ M for this compound | [7] |
| Limit of Quantification (LOQ) | 1.6 x 10⁻⁶ M for this compound | [7] |
| Analysis Time | < 20 minutes | [6][8] |
Visualizations
Diagram 1: Experimental Workflow for Chiral Separation of Ketoprofen by CE
References
- 1. bio-rad.com [bio-rad.com]
- 2. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral and nonchiral determination of ketoprofen in pharmaceuticals by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 9. Determination of ketoprofen enantiomers in human serum by capillary zone electrophoresis: man pharmacokinetic studies after administration of rac-ketoprofen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated UPLC-MS/MS Method for the Quantitative Determination of (R)-Ketoprofen in Human Plasma
Introduction
Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. It exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is known to be pharmacologically more active, while the (R)-enantiomer undergoes chiral inversion to the (S)-enantiomer in the body. To accurately characterize the pharmacokinetics of each enantiomer, a stereoselective analytical method is crucial. This application note describes a sensitive, selective, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of (R)-Ketoprofen in human plasma. The method utilizes a chiral stationary phase for the separation of enantiomers and a stable isotope-labeled internal standard for accurate quantification.
Experimental Protocols
Materials and Reagents
-
This compound and (S)-Ketoprofen reference standards
-
[(13)C1, (2)H3]-(R,S)-Ketoprofen (Internal Standard, IS)
-
Acetonitrile, Methanol, and Water (all LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL of [(13)C1, (2)H3]-(R,S)-Ketoprofen in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Chirex 3005 (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid, 5 µm, 250 x 2.0 mm[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Isocratic, 60% B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Autosampler Temperature: 10°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
This compound: 253.1 > 209.1 (Quantifier), 253.1 > 105.1 (Qualifier)[3]
-
[(13)C1, (2)H3]-Ketoprofen (IS): 257.1 > 213.1
-
Method Validation
The method was validated according to established regulatory guidelines for bioanalytical method validation.
1. Selectivity and Specificity: The selectivity of the method was assessed by analyzing six different blank human plasma samples. No significant interfering peaks were observed at the retention times of this compound and the internal standard.
2. Linearity and Range: The linearity of the method was determined by analyzing calibration standards at eight concentration levels ranging from 0.05 to 2500 ng/mL in human plasma.[1] The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
3. Accuracy and Precision: Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC) in six replicates. The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (%Bias) within ±15% (±20% for LLOQ).
4. Recovery and Matrix Effect: The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples at three concentration levels (LQC, MQC, HQC). The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.
5. Stability: The stability of this compound in human plasma was assessed under various conditions: short-term (room temperature), long-term (frozen at -80°C), and after three freeze-thaw cycles.
Data Presentation
Table 1: Linearity of this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (n=3) |
| 0.05 | 0.0025 |
| 0.5 | 0.0248 |
| 5 | 0.2512 |
| 50 | 2.508 |
| 250 | 12.54 |
| 500 | 25.11 |
| 1000 | 50.23 |
| 2500 | 125.6 |
| Correlation Coefficient (r²) | >0.998 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 0.05 | 8.5 | -5.2 | 11.2 | -3.8 |
| LQC | 0.15 | 6.2 | 3.5 | 7.8 | 4.1 |
| MQC | 750 | 4.1 | -1.8 | 5.5 | -0.9 |
| HQC | 2000 | 3.5 | 2.1 | 4.9 | 2.5 |
Table 3: Stability of this compound in Human Plasma (n=3)
| Stability Condition | QC Level | Mean Concentration (ng/mL) | % Nominal |
| Short-Term (4h, RT) | LQC | 0.145 | 96.7 |
| HQC | 1985 | 99.3 | |
| Freeze-Thaw (3 cycles) | LQC | 0.142 | 94.7 |
| HQC | 1960 | 98.0 | |
| Long-Term (30 days, -80°C) | LQC | 0.148 | 98.7 |
| HQC | 2020 | 101.0 |
Mandatory Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Key components of the bioanalytical method validation process.
Caption: The bioanalytical process from sample to quantification.
References
- 1. Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cytotoxicity MTT Assay Protocol for (R)-Ketoprofen
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Ketoprofen is an enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen.[1][2] While the S-enantiomer is largely responsible for the anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, evaluating the potential cytotoxicity of the R-enantiomer is crucial for a comprehensive toxicological profile.[1][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5][6] The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.[4][7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[7] This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound
-
Cell line (e.g., Vero, HCT-8, or other relevant cell lines)[8]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution (e.g., 100 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in an appropriate volume of DMSO to achieve the desired stock concentration. Vortex until fully dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store aliquots at -20°C. Note: The final DMSO concentration in the cell culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[7][9]
-
Vortex thoroughly to ensure complete dissolution.
-
Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[9]
-
Store at 4°C, protected from light, for short-term use or at -20°C for long-term storage.[9]
-
-
MTT Solubilization Solution:
-
Prepare a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl). Warm to 37°C and mix to dissolve the SDS if a precipitate forms. Alternatively, pure DMSO can be used.[10]
-
2. Cell Culture and Seeding
-
Culture the selected cell line in complete medium in a CO2 incubator at 37°C and 5% CO2.
-
Harvest cells that are in the logarithmic growth phase using standard trypsinization methods for adherent cells.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
-
Dilute the cells in fresh complete medium to an optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5x10³ to 1x10⁵ cells/well.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for controls: "cells only" (untreated), "vehicle control" (cells treated with the highest concentration of DMSO used for drug dilution), and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.[5][12]
3. Treatment with this compound
-
Prepare serial dilutions of the this compound stock solution in serum-free or complete culture medium to achieve the desired final concentrations. A common approach is to prepare 2X working solutions.
-
After the 24-hour incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. For control wells, add 100 µL of medium (untreated) or medium with the corresponding vehicle (DMSO) concentration.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[12][13]
4. MTT Assay Procedure
-
Following the treatment period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.[9] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of MTT Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals.[7][10]
5. Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Read the plate within 1 hour of adding the solubilization solution.[10]
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability, which is then plotted against the concentration of this compound to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Calculation of Cell Viability:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Data Summary Table:
| This compound Conc. (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Mean Absorbance | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | |||||
| Concentration 1 | ||||||
| Concentration 2 | ||||||
| Concentration 3 | ||||||
| Concentration 4 | ||||||
| Concentration 5 | ||||||
| Concentration 6 |
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Proposed Mechanism of Cytotoxicity
Caption: Proposed cytotoxic mechanism of this compound.
References
- 1. Ketoprofen - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Ketoprofen? [synapse.patsnap.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. protocols.io [protocols.io]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. europeanreview.org [europeanreview.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Design, Synthesis and Biological Evaluation of Ketoprofen Conjugated To RGD/NGR for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (R)-Ketoprofen HPLC Analysis
Welcome to the technical support center for the HPLC analysis of (R)-Ketoprofen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary causes of peak tailing in my this compound chromatogram?
Peak tailing in HPLC is often an indication of secondary interactions between the analyte and the stationary phase, or other issues within the chromatographic system.[1][2] For this compound, an acidic compound, several factors can contribute to this phenomenon.
Troubleshooting Guide:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase can interact with analytes, causing peak tailing.[1][3] This is a very common cause of tailing for polar and ionizable compounds.
-
Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of this compound, which is a carboxylic acid. If the mobile phase pH is close to the pKa of Ketoprofen (around 4.5), a mixed population of ionized and non-ionized species will exist, leading to peak broadening and tailing.[6]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of Ketoprofen.[7][8] For instance, using a mobile phase with a pH of 3.3 has been shown to produce good peak shape for Ketoprofen.[9] The addition of an acidifier like formic acid or phosphoric acid is common practice.[9][10]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[4][11] In chiral separations, overloading can be observed at lower concentrations compared to achiral separations and can result in a loss of resolution.[12]
-
Solution: Reduce the sample concentration or the injection volume. A good practice is to keep the injection volume to less than 5% of the column's total volume.[4]
-
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of stationary phase, creation of voids, or a blocked inlet frit.[4][11] These issues can disrupt the sample flow path and cause peak tailing.[13]
-
Solution: If you suspect column degradation, try backflushing the column. If the problem persists, replacing the column is often the best solution.[13] Using a guard column can help extend the life of your analytical column.
-
-
Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column, such as excessive tubing length or diameter, or poorly made connections.[4][6]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[6] Ensure all fittings are properly tightened to avoid dead volume.
-
FAQ 2: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase composition, particularly its pH and the type and concentration of organic modifier and additives, plays a crucial role in achieving a symmetrical peak shape for this compound.
Troubleshooting Guide:
-
pH and Buffering: As an acidic compound, the retention of Ketoprofen is highly sensitive to the mobile phase pH.[14] Operating at a low pH (e.g., below its pKa) ensures that Ketoprofen is in its non-ionized form, leading to better interaction with the reversed-phase column and improved peak shape.[4] Using a buffer helps to maintain a stable pH throughout the analysis.[6]
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) affect the elution strength of the mobile phase.[4] Insufficient organic modifier can lead to prolonged retention and broader peaks. A study on Ketoprofen analysis showed that a mobile phase of methanol and water (70:30 v/v) at pH 3.3 provided excellent resolution.[9] Another method successfully used a mixture of acetonitrile and 1% trifluoroacetic acid in water.[15]
-
Additives: Additives like triethylamine (TEA) can be used as silanol blockers to reduce peak tailing, particularly for basic compounds.[5][16] However, for an acidic compound like Ketoprofen, controlling the pH is the more common and effective strategy.
Quantitative Data Summary
The following table summarizes the effect of mobile phase pH on the retention of Ketoprofen, illustrating the importance of pH control for consistent results.
| Mobile Phase pH | Retention Factor (k') | Observation | Reference |
| 3.0 | Increases | At lower pH, the acidic Ketoprofen is protonated and more retained on a C18 column. | [14] |
| 5.5 | Decreases | As the pH approaches and surpasses the pKa, Ketoprofen becomes deprotonated and less retained. | [14] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Ketoprofen Analysis
This protocol is based on a validated method for the determination of Ketoprofen in human plasma.[9]
-
Instrumentation:
-
HPLC system with a UV detector
-
Discovery HS C18 column (25 cm x 4.6 mm, 5 µm particle size)
-
C18 guard column
-
-
Mobile Phase:
-
Methanol:Water (70:30 v/v)
-
Adjust pH to 3.3 with phosphoric acid
-
Filter through a 0.45 µm filter and degas before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 260 nm
-
Column Temperature: Ambient
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for systematically troubleshooting peak tailing issues.
Mechanism of Secondary Silanol Interactions
Caption: Interaction of Ketoprofen with the stationary phase.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
- 10. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Chiral Separations 3: Overloading and Tailing [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. hplc.eu [hplc.eu]
Minimizing enantiomeric inversion during (R)-Ketoprofen sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing enantiomeric inversion of (R)-Ketoprofen during sample preparation for chiral analysis.
Troubleshooting Guide
Problem: I am observing a higher than expected amount of (S)-Ketoprofen in my this compound sample, suggesting enantiomeric inversion has occurred during sample preparation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH of solutions | Ensure all aqueous solutions (buffers, extraction media) are maintained at a pH below 6.0. Ketoprofen's solubility and stability are pH-dependent.[1] Acidic conditions are generally preferred for maintaining enantiomeric stability. | Reduced or eliminated inversion of this compound to (S)-Ketoprofen. |
| High temperature during sample processing | Avoid heating samples. Perform all extraction and processing steps at room temperature or below. If heating is unavoidable, use the lowest possible temperature for the shortest duration. Some studies show that temperature can significantly impact enantioseparation and potentially contribute to inversion.[2] | Minimized thermal-induced racemization. |
| Incompatible solvent | Use polar aprotic or non-polar solvents for extraction where possible. Ketoprofen is more soluble in polar protic solvents, but these may also facilitate inversion. | Preservation of the original enantiomeric ratio. |
| Prolonged sample storage | Analyze samples as quickly as possible after preparation. If storage is necessary, store samples at low temperatures (e.g., -20°C or -80°C) to slow down any potential inversion. | Prevention of time-dependent racemization. |
| Presence of certain enzymes in biological samples | For biological matrices, ensure efficient protein precipitation to remove enzymes that could potentially catalyze in-vivo-like inversion. | Elimination of enzymatic contributions to enantiomeric inversion. |
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric inversion and why is it a concern for this compound analysis?
A1: Enantiomeric inversion is the process where one enantiomer of a chiral compound converts into its mirror image (the other enantiomer). For Ketoprofen, the (S)-enantiomer is responsible for the desired anti-inflammatory activity, while the (R)-enantiomer is significantly less active.[3][4] In-vivo, this compound can act as a prodrug, converting to the active (S)-form.[5] However, during sample preparation and analysis, unintended inversion of this compound to (S)-Ketoprofen can lead to an overestimation of the active enantiomer, resulting in inaccurate pharmacokinetic and pharmacodynamic data.
Q2: What are the primary factors that can cause enantiomeric inversion of this compound during sample preparation?
A2: The main factors that can induce the racemization (inversion) of this compound during sample preparation are:
-
pH: Basic conditions can promote the formation of the enolate intermediate, which is a key step in the racemization of profens.[3] Maintaining an acidic pH helps to suppress this.
-
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for inversion.
-
Solvent Polarity: The choice of solvent can influence the stability of the chiral center.
Q3: What is the optimal pH range to prevent inversion during sample preparation?
A3: To minimize the risk of enantiomeric inversion, it is recommended to maintain the pH of all aqueous solutions below 6.0. Studies on the solubility of ketoprofen indicate that it is more stable in its unionized form, which is favored in acidic conditions.[1] For HPLC analysis, mobile phases with acidic additives like acetic or formic acid are often used to achieve good enantioseparation, suggesting that an acidic environment is conducive to stability.[2]
Q4: Can the type of analytical column used in HPLC affect the enantiomeric stability of Ketoprofen?
A4: While the column itself is unlikely to cause inversion, the conditions used for chromatography, such as the mobile phase pH and temperature, are critical. Polysaccharide-based chiral stationary phases are commonly used for the separation of Ketoprofen enantiomers.[2][6] It is crucial to follow the manufacturer's recommendations for pH and temperature ranges to ensure both optimal separation and the stability of the enantiomers during the analysis.
Q5: Is derivatization a good strategy to prevent inversion?
A5: Yes, pre-column derivatization can be an effective strategy. By converting the carboxylic acid group of Ketoprofen into an amide or ester, the potential for enolization and subsequent racemization is significantly reduced. This method involves reacting the Ketoprofen sample with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[7][8] This not only helps in preventing inversion but can also improve the chromatographic properties and detection sensitivity.
Quantitative Data on Enantiomeric Inversion
The following table summarizes quantitative data related to the enantiomeric inversion of Ketoprofen under different conditions. It is important to note that much of the available data pertains to in-vivo studies, but it highlights the inherent lability of the chiral center.
| Condition | Matrix | (R)- to (S)- Inversion (%) | Reference |
| In vivo (Human) | Plasma | ~8.9 - 10.0 | [9][10] |
| In vivo (Cow) | Plasma | 26.0 - 50.5 | [11] |
| In vivo (Cat) | Plasma | ~36.7 | [12] |
| In vivo (Various Species) | Plasma | 27 - 73 | [5] |
| In vitro (Reflux in 0.1 M H₂SO₄ for 24h) | Solution | Low (resulting in 73% ee from 87% ee) | [3][13] |
| In vitro (Reflux in 0.1 M KOH for 4h) | Solution | High (resulting in 1.6% ee from 87% ee) | [3] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is designed to minimize enantiomeric inversion during the extraction of Ketoprofen from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette a known volume (e.g., 200 µL) of the plasma sample into a clean microcentrifuge tube.
-
Acidification: Add a small volume (e.g., 20 µL) of 1 M sulfuric acid to the plasma sample and vortex briefly. This ensures an acidic environment to stabilize the enantiomers.[8]
-
Protein Precipitation: Add three volumes of a cold organic solvent (e.g., 600 µL of acetonitrile or methanol) to the acidified plasma.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation (Optional): If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in the mobile phase to be used for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: Pre-column Derivatization with a Chiral Reagent
This protocol describes a general procedure for the pre-column derivatization of Ketoprofen to form diastereomers, which can help prevent inversion during analysis.
-
Sample Preparation: Prepare the Ketoprofen sample in an appropriate aprotic solvent (e.g., acetonitrile).
-
Activation: To a solution of the Ketoprofen sample, add a coupling agent such as thionyl chloride or 1,1'-carbonyldiimidazole to activate the carboxylic acid group.[7]
-
Derivatization: Add a chiral derivatizing agent, for example, (R)-(+)-α-methylbenzylamine, to the activated Ketoprofen solution.[7]
-
Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).
-
Quenching: Quench the reaction by adding a small amount of a suitable reagent (e.g., water or a dilute acid) to consume any excess derivatizing agent.
-
Extraction: Extract the formed diastereomers using a suitable organic solvent.
-
Analysis: Analyze the resulting diastereomers by reversed-phase HPLC on an achiral column.[7]
Visualizations
Caption: Factors influencing the enantiomeric inversion of this compound.
Caption: Workflow for minimizing inversion during plasma sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture [mdpi.com]
- 4. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inversion of (R)- to (S)-ketoprofen in eight animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of enantiomeric ketoprofen by pre column chiral derivatization reversedphase HPLC [journal11.magtechjournal.com]
- 8. Analysis of chiral non-steroidal anti-inflammatory drugs flurbiprofen, ketoprofen and etodolac binding with HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective pharmacokinetics and inversion of (R)- ketoprofen in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral inversion of this compound: influence of age and differing physiological status in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (R)-Ketoprofen dosage for sustained analgesic effect in rats.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing (R)-Ketoprofen dosage for a sustained analgesic effect in rats.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound over racemic or (S)-Ketoprofen for analgesia?
While (S)-Ketoprofen is primarily responsible for the anti-inflammatory effects of racemic ketoprofen through COX enzyme inhibition, this compound has demonstrated a novel mechanism of action against signs of neuropathic pain that does not appear to involve COX inhibition.[1] This distinct mechanism makes this compound a person of interest for specific pain modalities, particularly tactile allodynia, which is a component of neuropathic pain that is often difficult to treat.[1]
Q2: What are the key pharmacokinetic parameters to consider for this compound in rats?
The pharmacokinetics of ketoprofen enantiomers are stereoselective in rats. Following administration of racemic ketoprofen, plasma concentrations of (S)-Ketoprofen are consistently higher than those of this compound.[2] This is due to a significant presystemic and systemic inversion of (R)- to (S)-Ketoprofen.[2] Key parameters to monitor include the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) for both enantiomers to understand the extent of chiral inversion and the exposure to the active compound.
Q3: What are some starting dosages for this compound in rat pain models?
For parenteral administration in a postoperative pain model, doses of racemic ketoprofen as low as 0.5 mg/kg have shown efficacy in reducing guarding behavior.[3][4] A single dose of 3 mg/kg has been suggested as an efficient regimen for postoperative analgesia.[5] For sustained-release formulations, microparticles containing 5%, 20%, or 40% ketoprofen by weight have been tested.[3] Given the inversion of (R)- to (S)-ketoprofen, initial dose-ranging studies for this compound could start from 1 mg/kg and be escalated.
Q4: How can I achieve a sustained analgesic effect with this compound?
Sustained release can be achieved by formulating this compound into microspheres or using other extended-release technologies.[3][6][7][8][9] Polymers such as PLGA and shellac have been used to create microspheres for sustained ketoprofen release.[7][8] The addition of release modifiers like Poloxamer 188 has also been shown to alter the pharmacokinetic profile, leading to a higher Cmax and AUC.[6]
Troubleshooting Guide
Issue 1: High variability in analgesic response between animals.
-
Possible Cause: Differences in drug metabolism and chiral inversion rates between individual rats. The choice of rat strain can also significantly affect nociceptive thresholds and analgesic responses.[10]
-
Troubleshooting Steps:
-
Standardize Animal Model: Use a single, well-characterized rat strain for all experiments.
-
Monitor Both Enantiomers: Measure plasma concentrations of both (R)- and (S)-Ketoprofen to assess the rate of chiral inversion in your specific rat strain.
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.
-
Control for Environmental Factors: Ensure consistent housing, diet, and handling procedures, as stress can influence pain perception.
-
Issue 2: Lack of a sustained analgesic effect with a sustained-release formulation.
-
Possible Cause: The release profile of the formulation may not be optimal, leading to an initial burst release followed by sub-therapeutic plasma concentrations.
-
Troubleshooting Steps:
-
In Vitro Release Studies: Characterize the release kinetics of your formulation in vitro before in vivo studies. Aim for a near zero-order release profile over the desired duration.
-
Pharmacokinetic Profiling: Conduct a pharmacokinetic study to correlate plasma concentrations of (R)- and (S)-Ketoprofen with the analgesic effect over time.
-
Adjust Formulation: Modify the polymer composition, drug loading, or particle size of your sustained-release system to achieve a more prolonged release.[6][9]
-
Issue 3: Observation of adverse gastrointestinal effects.
-
Possible Cause: Although this compound has a different primary mechanism than (S)-Ketoprofen, some degree of inversion to the COX-inhibiting (S)-enantiomer occurs.[2] Higher doses or certain rat substrains may be more susceptible to NSAID-induced gastric ulceration.[11][12][13]
-
Troubleshooting Steps:
-
Dose Reduction: Determine the minimum effective dose that provides analgesia without causing significant side effects.
-
Health Monitoring: Closely monitor animals for signs of GI distress such as anorexia, lethargy, diarrhea, or hunched posture.[11][12]
-
Pathological Examination: In case of mortality or severe morbidity, perform a necropsy to examine for gastric ulceration and peritonitis.[11][12]
-
Consider Alternative Strains: If adverse effects persist, consider using a different rat strain that may be less sensitive to the gastrointestinal effects of NSAIDs.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Racemic Ketoprofen in Sprague-Dawley Rats (10 mg/kg dose)
| Route of Administration | Enantiomer | AUC (mg/L*hr) |
| Intravenous (IV) | (S)-Ketoprofen | 85.4 +/- 58.6 |
| This compound | 22.8 +/- 18.4 | |
| Intraperitoneal (IP) | (S)-Ketoprofen | Not specified |
| This compound | Not specified | |
| Oral (PO) | (S)-Ketoprofen | Not specified |
| This compound | Not specified |
Data extracted from a study on bile duct-cannulated rats, which may influence pharmacokinetic parameters.[2]
Table 2: Plasma Concentrations of Ketoprofen in Rats After Subcutaneous Administration
| Dose (mg/kg) | Plasma Concentration at 2 hours (mcg/ml) |
| 0.5 | 0.73 +/- 0.19 |
| 1.0 | 1.79 +/- 0.58 |
| 5.0 | 8.43 +/- 0.68 |
[3]
Experimental Protocols
1. Plantar Incision Model for Postoperative Pain
-
Objective: To assess the analgesic efficacy of this compound on guarding behavior following a surgical incision.
-
Procedure:
-
Anesthetize the rat.
-
Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the proximal edge of the heel.
-
The plantaris muscle is elevated and incised longitudinally.
-
The skin is closed with two mattress sutures.
-
Administer this compound (or vehicle control) via the desired route (e.g., subcutaneous, oral, or local administration of a sustained-release formulation into the wound).
-
At predetermined time points, observe the rat's spontaneous guarding behavior and assign a pain score.
-
-
Pain Assessment: Guarding behavior can be scored based on the position of the paw (e.g., 0 = flat on the floor, 1 = some weight on the paw, 2 = no weight on the paw).
2. Formalin Test for Tonic Pain
-
Objective: To evaluate the effect of this compound on nociceptive responses in a model of tonic pain.
-
Procedure:
-
Administer this compound or vehicle control.
-
After a suitable pre-treatment time, inject a small volume (e.g., 50 µl) of dilute formalin solution (e.g., 5%) subcutaneously into the plantar surface of the hind paw.
-
Immediately place the rat in an observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw. The response is typically biphasic: an early phase (0-5 minutes post-injection) and a late phase (15-60 minutes post-injection). (S)-ketoprofen has been shown to block the second phase of the formalin-induced flinch response, while this compound does not.[1]
-
Visualizations
Caption: Experimental workflow for evaluating sustained analgesia.
Caption: Simplified signaling pathways for ketoprofen enantiomers.
Caption: Troubleshooting logic for dosage optimization.
References
- 1. Differential effects of spinal this compound and (S)-ketoprofen against signs of neuropathic pain and tonic nociception: evidence for a novel mechanism of action of this compound against tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of ketoprofen in the rat. Influence of route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketoprofen Produces Modality-Specific Inhibition of Pain Behaviors in Rats After Plantar Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketoprofen produces modality-specific inhibition of pain behaviors in rats after plantar incision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refinement of the dosage and dosing schedule of ketoprofen for postoperative analgesia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 7. Preparation of microspheres with sustained ketoprofen release by electrospray for the treatment of aseptic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Preparation of microspheres with sustained ketoprofen release by electrospray for the treatment of aseptic inflammation [frontiersin.org]
- 9. iajps.com [iajps.com]
- 10. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adverse Effects of Incorporating Ketoprofen into Established Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adverse Effects of Incorporating Ketoprofen into Established Rodent Studies in: Journal of the American Association for Laboratory Animal Science Volume 47: Issue 4 | AALAS [aalas.kglmeridian.com]
Strategies to prevent (R)-Ketoprofen degradation in solution
Technical Support Center: (R)-Ketoprofen Solution Stability
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing the degradation of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution? A: The most significant and rapid cause of degradation is exposure to ultraviolet (UV) light, a process known as photodegradation[1][2][3]. Ketoprofen is highly susceptible to photolysis, which leads to the loss of the parent compound and the formation of numerous transformation products[3][4]. Other contributing factors include hydrolysis in strongly acidic or basic conditions and oxidation[5][6][7].
Q2: My this compound solution has turned yellow. What is happening and is it still usable? A: A yellow discoloration is a classic indicator of photodegradation[2]. UV irradiation causes the ketoprofen molecule to decarboxylate, leading to the formation of various byproducts[1][8]. A discolored solution indicates that the concentration of this compound has been compromised and new, potentially interfering compounds are present. For quantitative experiments, this solution should be discarded and a fresh, protected solution should be prepared.
Q3: What is the optimal pH for storing an aqueous this compound solution to ensure its stability? A: this compound demonstrates good stability in a slightly acidic to neutral pH range. For injectable formulations, a buffered solution with a pH between 5.5 and 6.5 is recommended for optimal stability over time[9]. While the solubility of ketoprofen, a weak acid with a pKa of ~4.45, increases at higher pH values, a pH of around 6.0 provides a good balance between solubility and chemical stability[9][10][11]. Extreme pH conditions should be avoided, as they can promote hydrolysis[5][7].
Q4: How can I effectively protect my solutions from light-induced degradation? A: Photoprotection is critical. Always store and handle this compound solutions in amber glass vials or containers wrapped in aluminum foil to block light[9]. When working with the solution, minimize exposure to direct sunlight and intense laboratory lighting. For highly sensitive applications, conduct experiments under yellow or red light. Additionally, incorporating the drug into specialized formulations like lipid nanocarriers can offer photoprotection[12].
Q5: Can antioxidants be used to stabilize this compound solutions? A: Yes, oxidative degradation can occur, often involving reactive oxygen species (ROS)[6][7]. The use of antioxidants can mitigate this pathway. While specific recommendations for antioxidants in simple this compound solutions are not extensively detailed, the principle is sound. Creating mutual codrugs of ketoprofen with natural antioxidants has been shown to be an effective strategy, indicating the parent molecule is susceptible to oxidation[7].
Q6: Are there any common excipients or solvents that should be avoided? A: While many standard pharmaceutical excipients are compatible, some can cause issues. For instance, the presence of β-cyclodextrins in a formulation may reduce the efficacy of common preservatives like parabens[11]. It is also known that other organic compounds in a solution can compete in radical-driven degradation pathways, which could potentially alter the stability profile of ketoprofen[13]. Always perform compatibility and stability studies when using new excipients.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Rapid loss of potency in prepared stock or standard solutions. | Photodegradation: The solution was likely exposed to UV or high-intensity ambient light. | Prepare and store all solutions in amber volumetric flasks or vials.Wrap containers with aluminum foil for extra protection[9].Minimize the time the solution is exposed to light during handling. |
| Appearance of new, unidentified peaks in HPLC chromatogram over a short time. | Photodegradation or pH-induced Hydrolysis: The sample may have degraded during preparation, while waiting for analysis, or due to improper pH. | Use amber HPLC vials to protect samples in the autosampler.Ensure the pH of the diluent is within the stable range (pH 5.5 - 6.5)[9].Analyze samples as quickly as possible after preparation. |
| Inconsistent results between experimental replicates. | Inconsistent Light Exposure or Temperature: Different replicates may be exposed to varying light or temperature conditions, leading to different degradation rates. | Standardize all handling procedures to ensure uniform exposure to light and temperature.Prepare samples for a single experiment from the same freshly prepared stock solution. |
| Precipitate forms in a buffered aqueous solution. | Low Solubility: The concentration of this compound may exceed its solubility at the given pH. | Confirm the solubility of ketoprofen at your target pH before preparing a high-concentration solution[10][14].Slightly increasing the pH can significantly increase solubility[15]. |
Data Summary: Stability & Degradation
Table 1: Effect of pH on Ketoprofen Aqueous Solubility
The solubility of ketoprofen is highly dependent on the pH of the medium, as it is a weak acid. As the pH increases above its pKa (~4.45), the molecule ionizes, leading to a significant increase in aqueous solubility[10][11][16].
| Medium | pH | Relative Solubility | Reference |
| 0.1 N HCl | 1.2 | Low | [10] |
| Distilled Water | ~7.0 | Moderate | [10] |
| Phosphate Buffer | 7.2 | High | [10] |
Table 2: Major Identified Degradation Products of Ketoprofen
Several degradation pathways have been identified, with photodegradation being the most studied. The resulting products are structurally different from the parent compound.
| Degradation Pathway | Major Products Identified | Reference |
| Photodegradation | 3-Acetylbenzophenone, 2-(3-carboxyphenyl) propionic acid, Ethylbenzophenone | [4][17] |
| Oxidation | 3-Hydroxybenzoic acid, Pyrogallol, Catechol, Benzoic acid | [6] |
| Microbial Degradation | 2-[(3-Hydroxy(phenyl)methyl)phenyl]-propanoic acid, Hydroxylated derivatives | [18] |
Visualized Guides and Workflows
Caption: Simplified pathway of this compound photodegradation.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for degradation issues.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a general-purpose, stability-indicating HPLC method for quantifying this compound and separating it from its major degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column, e.g., Zorbax ODS C18 (4.6 x 150 mm, 5 µm particle size) or equivalent[5]. A guard column is recommended.
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Phosphoric Acid
-
Water (HPLC Grade)
-
Mobile Phase Preparation: Prepare an aqueous buffer by dissolving KH₂PO₄ in HPLC-grade water to a concentration of ~25 mM. Adjust the pH to 2.5 - 3.5 with phosphoric acid[5][17]. The mobile phase is a mixture of this aqueous buffer and acetonitrile. A typical starting ratio is 55:45 (v/v) aqueous buffer to acetonitrile[5].
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Chromatographic Conditions:
-
Detection Wavelength: 260 nm provides good sensitivity for ketoprofen[20]. Other wavelengths such as 233 nm or 265 nm have also been used successfully[17][19].
-
Column Temperature: 30°C (optional, but improves peak shape and retention time stability)[21].
-
Injection Volume: 20 µL.
4. Sample and Standard Preparation:
-
Diluent: Use the mobile phase as the diluent for all standards and samples to avoid peak distortion.
-
Stock Standard: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution (e.g., 1 mg/mL). Protect this solution from light immediately.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to bracket the expected sample concentrations.
-
Sample Preparation: Dilute the experimental samples with the diluent to fall within the calibration curve range.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover or system peaks.
-
Inject the working standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the experimental samples.
-
System Suitability: Periodically inject a mid-range standard to check for system suitability parameters (e.g., retention time, peak area, tailing factor) to ensure the consistency of the analysis.
6. Data Interpretation:
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
The percentage of remaining this compound at each time point in a stability study can be calculated as: (% Remaining) = (Concentration at time t / Concentration at time 0) * 100.
-
The appearance of new peaks with a corresponding decrease in the ketoprofen peak area indicates degradation. This method should effectively separate the main photodegradation products from the parent peak[5][17].
References
- 1. Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photodegradation kinetics and transformation products of ketoprofen, diclofenac and atenolol in pure water and treated wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and kinetics of photochemical transformation of ketoprofen and its degradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 6. Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel ketoprofen-antioxidants mutual codrugs as safer nonsteroidal anti-inflammatory drugs: Synthesis, kinetic and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20120208887A1 - Stable, liquid, ready-to-use ketoprofen formulations - Google Patents [patents.google.com]
- 10. public.pensoft.net [public.pensoft.net]
- 11. WO2019105957A1 - Stable liquid composition of ketoprofen, salts and enantiomers thereof - Google Patents [patents.google.com]
- 12. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study of degradation of ketoprofen and paracetamol by ultrasonic irradiation: Mechanism, toxicity and DBP formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro pH dependent passive transport of ketoprofen and metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals. | Sigma-Aldrich [sigmaaldrich.com]
- 18. Ketoprofen Degradation Pathway [eawag-bbd.ethz.ch]
- 19. HPLC method for ketoprofen in bulk and gel with preservative. [wisdomlib.org]
- 20. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
- 21. ualberta.ca [ualberta.ca]
Resolving co-elution of impurities in (R)-Ketoprofen analysis
Technical Support Center: (R)-Ketoprofen Analysis
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments, with a specific focus on the co-elution of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Impurities in this compound can originate from the manufacturing process or degradation. Common process-related impurities include starting materials and intermediates, while degradation products can form under stress conditions like acid, base, oxidation, and photolysis.[1][2] One specific known impurity is 1-(3-benzoylphenyl)ethanone, also referred to as Ketoprofen impurity A.[3] Additionally, the (S)-enantiomer is considered an impurity when analyzing for the enantiopure this compound.
Q2: Which analytical technique is most suitable for separating this compound from its impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Ketoprofen and its impurities.[2] For the specific challenge of separating the (R)- and (S)-enantiomers and other chiral impurities, chiral HPLC is essential. Reversed-phase HPLC methods are also commonly employed for the determination of related substances and degradation products.[4][5][6]
Q3: My this compound peak is showing a shoulder or is split. What could be the cause?
A3: Peak splitting or the appearance of a shoulder on your main this compound peak can indicate several issues. One of the most common causes is the co-elution of an impurity.[7][8] Other potential causes include a column void, contamination at the head of the column, or an incompatibility between the sample solvent and the mobile phase.[7] If the mobile phase pH is too close to the pKa of Ketoprofen, it can also lead to split peaks due to the presence of both ionized and non-ionized forms.
Troubleshooting Guide: Resolving Co-elution
Problem: An impurity peak is co-eluting with the this compound peak in my chromatogram.
Step 1: Confirm Co-elution
Before modifying your method, it's crucial to confirm that you are indeed observing co-elution.
-
Visual Inspection: Look for peak asymmetry, such as a shoulder or a split peak. A tailing peak is an exponential decline, whereas a shoulder represents a more distinct discontinuity.[8][9]
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD), perform a peak purity analysis. The system collects multiple UV spectra across the peak; if the spectra are not identical, it indicates the presence of more than one compound.[8]
-
Mass Spectrometry (MS): If coupled with an MS detector, examine the mass spectra across the peak. A change in the mass spectrum profile is a strong indicator of co-elution.[8]
Step 2: Method Optimization
Once co-elution is confirmed, you can systematically adjust your chromatographic parameters to improve resolution. The resolution equation highlights three key factors to manipulate: Capacity Factor (k') , Selectivity (α) , and Efficiency (N) .
Troubleshooting Workflow
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. veeprho.com [veeprho.com]
- 3. Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography-Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of related substances in ketoprofen injection by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing Resolution in Enzymatic Kinetic Separation of Ketoprofen
Welcome to the technical support center for the enzymatic kinetic resolution of ketoprofen. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for enhanced resolution and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the significance of resolving racemic ketoprofen?
A1: Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), is sold as a racemic mixture of (S)-ketoprofen and (R)-ketoprofen. The desired anti-inflammatory and analgesic effects are primarily attributed to the (S)-enantiomer, which is about 160 times more potent than the (R)-enantiomer in vitro.[1][2] The (R)-enantiomer may contribute to undesirable side effects such as gastrointestinal issues.[1][2] Therefore, resolving the racemic mixture to obtain enantiomerically pure (S)-ketoprofen is highly desirable for improved therapeutic efficacy and safety.[2][3]
Q2: Which enzymes are commonly used for the kinetic resolution of ketoprofen?
A2: Lipases are the most widely used enzymes for the kinetic resolution of ketoprofen due to their stereoselectivity, stability in organic solvents, and broad substrate specificity.[4][5] Commonly employed lipases include those from Candida rugosa, Candida antarctica (often immobilized as Novozym 435), Aspergillus niger, Mucor javanicus, and Porcine Pancreatic Lipase.[3][6][7]
Q3: What are the basic principles of enzymatic kinetic resolution of ketoprofen?
A3: Enzymatic kinetic resolution relies on the differential reaction rates of the two enantiomers of racemic ketoprofen with a particular enzyme. In a typical esterification reaction, the lipase will selectively catalyze the conversion of one enantiomer (e.g., (S)-ketoprofen) into its corresponding ester at a much higher rate than the other enantiomer. This results in a mixture of the esterified (S)-ketoprofen and the unreacted this compound, which can then be separated. Hydrolysis of the racemic ketoprofen ester is another common approach.[5]
Troubleshooting Guides
Issue 1: Low Enantioselectivity (E-value) or Enantiomeric Excess (ee%)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme Choice: The selected lipase may not be highly selective for ketoprofen enantiomers. | Screen different commercially available lipases such as Candida rugosa lipase, Novozym 435 (Candida antarctica lipase B), or lipase from Aspergillus niger.[3][6] | Identification of a lipase with higher enantioselectivity for your specific reaction conditions. |
| Inappropriate Solvent: The reaction solvent can significantly influence enzyme conformation and activity. | Test a range of organic solvents with varying polarities, such as isooctane, cyclohexane, and hexane.[3][8] For hydrolysis reactions, a phosphate buffer is often effective.[9][10] | Improved enantioselectivity by finding a solvent that enhances the enzyme's stereospecificity. |
| Incorrect Alcohol (Acyl Acceptor) in Esterification: The structure of the alcohol can affect the enzyme's active site accessibility. | Screen various alcohols, particularly those with longer alkyl chains like n-decanol, which has shown to improve reaction rate and enantioselectivity.[3][8] | Enhanced enantioselectivity due to better fit and interaction within the enzyme's active site. |
| Suboptimal Temperature: Enzyme activity and selectivity are temperature-dependent. | Optimize the reaction temperature. While higher temperatures may increase the reaction rate, they can sometimes decrease enantioselectivity. A typical range to investigate is 30-50°C.[3][11] | Finding the optimal temperature that balances reaction rate and high enantioselectivity. |
| Enzyme Immobilization: Free enzymes may agglomerate or have lower stability in the reaction medium. | Immobilize the lipase on a solid support. Immobilization can improve enzyme stability, reusability, and in some cases, enhance enantioselectivity.[10][12] | Increased enantioselectivity and operational stability of the biocatalyst.[12] |
| Presence of Water: In esterification reactions, excess water can promote the reverse hydrolysis reaction, reducing yield and potentially affecting selectivity. | Ensure the use of dry solvents and consider adding molecular sieves to the reaction mixture to remove water. | Reduced hydrolysis side reactions, leading to higher ester yield and potentially improved enantioselectivity. |
Troubleshooting workflow for low enantioselectivity.
Issue 2: Low Reaction Conversion/Rate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Temperature: The reaction temperature may be too low, resulting in slow kinetics. | Investigate a range of temperatures (e.g., 30-60°C). Generally, higher temperatures increase the reaction rate up to the enzyme's denaturation point.[13][14] | An increased reaction rate without compromising enzyme stability. |
| Incorrect pH (for hydrolysis): The pH of the aqueous medium is critical for lipase activity. | Optimize the pH of the buffer. For many lipases, a pH around 7 is optimal.[9][10][15] | Enhanced enzyme activity and thus, a higher reaction rate. |
| Low Enzyme Load: The amount of enzyme may be the limiting factor in the reaction. | Increase the enzyme-to-substrate ratio. | A proportional increase in the reaction rate until another factor becomes limiting. |
| Poor Substrate Solubility: Ketoprofen or its ester may have low solubility in the chosen solvent, limiting its availability to the enzyme. | For hydrolysis, consider adding a surfactant like Tween 80 to improve substrate dispersion.[3][16] For esterification, ensure the chosen organic solvent can adequately dissolve the substrates. | Improved substrate availability to the enzyme, leading to a higher reaction rate. |
| Enzyme Deactivation: The enzyme may be losing activity over the course of the reaction. | Consider enzyme immobilization to enhance stability.[10] Also, check for the presence of any potential inhibitors in the reaction mixture. | Maintained or improved enzyme activity throughout the reaction, leading to higher conversion. |
Data Presentation
Table 1: Influence of Different Lipases on the Esterification of Racemic Ketoprofen
| Lipase Source | Alcohol | Solvent | Temperature (°C) | Conversion (c%) | Enantiomeric Excess (ee%) | Enantioselectivity (E) | Reference |
| Candida rugosa | n-decanol | Isooctane | 40 | 47 | 99 | 185 | [1][3] |
| Candida rugosa | 1-propanol | Isooctane | - | - | - | 12 | [7] |
| Mucor javanicus | n-decanol | Cyclohexane | 40 | Low | Modest | - | [3] |
| Porcine Pancreatic | n-decanol | Cyclohexane | 40 | Low | Modest | - | [3] |
| Candida antarctica (Novozym 435) | 1-propanol | Isooctane | - | - | - | 6.7 | [7] |
Note: "-" indicates data not specified in the cited source.
Table 2: Effect of Solvent and Alcohol on the Resolution of (S)-Ketoprofen using Candida rugosa Lipase
| Alcohol | Solvent | Conversion (c%) | Enantiomeric Excess (ee%) | Enantioselectivity (E) |
| n-decanol | Isooctane | 47 | 99 | 185 |
| n-octanol | Isooctane | 46 | 97 | 125 |
| n-butanol | Isooctane | 45 | 93 | 64 |
| n-decanol | Cyclohexane | 44 | 87 | 33 |
| n-decanol | Hexane | 43 | 85 | 28 |
Data adapted from a study optimizing reaction conditions at 40°C for 48 hours.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Esterification of Racemic Ketoprofen
-
Preparation: To a reaction vessel, add racemic ketoprofen (e.g., 5 mmol), an alcohol (e.g., n-decanol, 5 mmol), and an organic solvent (e.g., 25 mL of isooctane).
-
Enzyme Addition: Add the selected lipase (e.g., Candida rugosa lipase) to the mixture. The enzyme-to-substrate ratio may need optimization, a starting point could be a 0.6:1 w/w ratio.[3]
-
Reaction: Stir the mixture at a constant speed (e.g., 250 rpm) and maintain a constant temperature (e.g., 40°C).[3]
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using chiral HPLC to determine the conversion and enantiomeric excess.
-
Work-up: Once the desired conversion is reached (typically close to 50%), stop the reaction. Remove the enzyme by filtration. The filtrate containing the (S)-ketoprofen ester and unreacted this compound can then be processed for separation.[6]
Protocol 2: Enzymatic Hydrolysis of (S)-Ketoprofen Ester
-
Preparation: Add the purified (S)-ketoprofen ester (e.g., 500 mg) to a buffered solution (e.g., 20 mL of 50 mM sodium phosphate buffer, pH 6.8).[3][6]
-
Enzyme and Surfactant Addition: Add Candida rugosa lipase (e.g., 100 mg) and a surfactant such as Tween 80 (e.g., 5-20% concentration) to the mixture.[3][6]
-
Reaction: Incubate the mixture in a rotary shaker (e.g., 160 rpm) at a controlled temperature (e.g., 45°C).[3][6]
-
Monitoring and Extraction: Periodically withdraw samples, extract with an organic solvent like hexane, and analyze by chiral HPLC to determine the conversion to (S)-ketoprofen.[3][6]
Visualizations
General workflow for enzymatic kinetic resolution.
Key factors influencing the resolution outcome.
References
- 1. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. nuffieldfoundation.org [nuffieldfoundation.org]
- 14. monash.edu [monash.edu]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic resolution of ketoprofen ester catalyzed by lipase from a mutant of CBS 5791 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Ketoprofen Photostability Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability testing of (R)-Ketoprofen.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the photostability of this compound?
A1: this compound, like its racemic mixture, is susceptible to photodegradation upon exposure to light, particularly UV radiation. The primary concerns are the potential for loss of potency and the formation of phototoxic and photoallergic degradation products. The benzophenone moiety in the ketoprofen structure is the principal chromophore responsible for its photosensitivity.[1] Upon irradiation, it can generate free radicals, which can lead to the degradation of the active pharmaceutical ingredient (API) and may cause skin photosensitivity reactions.[1][2][3]
Q2: What are the main photodegradation products of Ketoprofen?
A2: The major photodegradation product of ketoprofen is 3-ethylbenzophenone, which is formed via decarboxylation of the propionic acid side chain. Other potential degradation products that have been identified under various conditions include 3-acetylbenzophenone and 2-(3-carboxyphenyl) propionic acid.[4][5] It is crucial to monitor the formation of these impurities during photostability testing.
Q3: Are there differences in the photostability of this compound and (S)-Ketoprofen?
A3: While the core photoreactive moiety is the same for both enantiomers, some studies suggest that their interactions with other chiral molecules in biological systems under UV radiation can be stereoselective.[2][6][7] However, one in vitro study found that the phototoxic effects of (R)-, (S)-, and racemic ketoprofen were comparable across several test systems, including photohaemolysis and lipid peroxidation.[1] For regulatory purposes, it is essential to conduct specific photostability studies on the (R)-enantiomer if it is the intended API.
Q4: What are the regulatory guidelines for photostability testing?
A4: The primary regulatory guideline for photostability testing is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products".[8][9][10][11] This guideline outlines the requirements for the light sources, exposure levels, and testing procedures for both the drug substance and the drug product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the photostability testing of this compound.
Analytical Method (HPLC) Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Peak Tailing for this compound | - Acidic silanol interactions with the carboxyl group of ketoprofen. - Column degradation. - Inappropriate mobile phase pH. | - Use a base-deactivated column or an end-capped column. - Operate at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups. - Add a small amount of a competing base, like triethylamine, to the mobile phase. - Replace the column if it is old or has been used extensively with aggressive mobile phases. |
| Poor Resolution Between this compound and Degradation Products | - Inadequate mobile phase composition. - Incorrect column selection. - Suboptimal flow rate or temperature. | - Optimize the mobile phase composition by adjusting the organic modifier-to-buffer ratio. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). - Use a high-resolution column with a smaller particle size. - Adjust the flow rate and column temperature to improve separation.[12] |
| Appearance of Ghost Peaks | - Contamination in the mobile phase or HPLC system. - Carryover from previous injections. - Degradation of the sample in the autosampler. | - Use high-purity solvents and freshly prepared mobile phases. - Flush the HPLC system thoroughly. - Implement a robust needle wash procedure in the autosampler method. - Ensure the autosampler is temperature-controlled to minimize degradation. |
| Baseline Drift or Noise | - Fluctuations in detector lamp intensity. - Incomplete mobile phase mixing or degassing. - Column temperature fluctuations. - Contaminated detector flow cell. | - Allow the detector lamp to warm up sufficiently. - Ensure the mobile phase is thoroughly degassed. - Use a column oven to maintain a stable temperature. - Flush the detector flow cell with an appropriate solvent. |
Experimental Setup and Execution Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Inconsistent Degradation Results | - Non-uniform light exposure of the sample. - Temperature fluctuations in the photostability chamber. - Inconsistent sample preparation. | - Ensure the sample is spread in a thin, uniform layer. - Use a calibrated and validated photostability chamber. - Monitor and control the temperature within the chamber. - Develop and follow a standardized sample preparation protocol. |
| Mass Imbalance in Degradation Profile | - Formation of volatile or non-UV active degradation products. - Incomplete extraction of degradation products from the sample matrix. - Degradation products strongly retained on the HPLC column. | - Use a mass-sensitive detector (e.g., MS) in parallel with the UV detector to identify non-chromophoric degradants. - Optimize the sample extraction procedure to ensure complete recovery. - Use a stronger solvent in the mobile phase or a gradient elution to elute highly retained compounds. |
| Unexpectedly High Degradation | - Light intensity is higher than specified. - Synergistic effect of light and temperature. - Photosensitizing impurities in the sample. | - Calibrate the light source in the photostability chamber. - Use a dark control sample stored at the same temperature to differentiate between thermal and photodegradation. - Characterize the impurity profile of the starting material. |
Experimental Protocols
Protocol 1: Photostability Testing of this compound Solid Drug Substance (as per ICH Q1B)
Objective: To assess the intrinsic photostability of solid this compound upon exposure to light.
Materials:
-
This compound drug substance
-
Photostability chamber compliant with ICH Q1B guidelines (with calibrated UVA and visible light sources)
-
Quartz sample containers
-
Aluminum foil
-
Validated stability-indicating HPLC method for this compound and its photodegradation products
Procedure:
-
Sample Preparation:
-
Place a sufficient amount of this compound powder in a thin, uniform layer (not more than 3 mm thick) in a quartz container.
-
Prepare a "dark control" sample by wrapping an identical container with the substance in aluminum foil to protect it from light.
-
-
Exposure:
-
Place the sample and the dark control in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8][9]
-
The exposure can be conducted in a single run or in stages to allow for analysis at intermediate time points.
-
-
Analysis:
-
At the end of the exposure period, retrieve the samples.
-
Analyze the light-exposed and dark control samples for the assay of this compound and the presence of degradation products using the validated HPLC method.
-
Observe and record any changes in the physical appearance (e.g., color) of the samples.
-
-
Evaluation:
-
Compare the results of the light-exposed sample with those of the dark control to determine the net effect of light.
-
Calculate the percentage of degradation and identify and quantify any photoproducts formed.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under stressed conditions to support the development and validation of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
Validated HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at 60°C for a specified period (e.g., 2 hours).[13]
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound (e.g., in methanol/water) to UV light in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC to identify and separate the degradation products from the parent drug.
Data Presentation
Table 1: Summary of this compound Photodegradation Kinetics
| Parameter | Value | Conditions | Reference |
| Photodegradation Rate Constant (k) | 5.91 × 10⁻⁵ s⁻¹ | UV irradiation in aqueous solution (for racemic ketoprofen) | [13] |
| Primary Photodegradation Pathway | Decarboxylation | Aqueous solutions | [1] |
| Major Photoproduct | 3-ethylbenzophenone | Irradiation of ketoprofen |
Note: Kinetic data specifically for this compound is limited; the provided data is for the racemic mixture and serves as a close approximation.
Visualizations
Diagram 1: Photodegradation Pathway of Ketoprofen
Caption: Simplified photodegradation pathway of this compound.
Diagram 2: Experimental Workflow for ICH Q1B Photostability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselectivity of Interaction of Nonsteroidal Anti-Inflammatory Drug S-Ketoprofen with L/D-Tryptophan in Phospholipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Stereoselectivity of Interaction of Nonsteroidal Anti-Inflammatory Drug S-Ketoprofen with L/D-Tryptophan in Phospholipid Membranes | Semantic Scholar [semanticscholar.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. iagim.org [iagim.org]
- 11. jordilabs.com [jordilabs.com]
- 12. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 13. Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Enantiomeric Purity: A Comparative Guide to (R)-Ketoprofen Analysis
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral drugs like (R)-Ketoprofen is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of analytical methods for validating the enantiomeric purity of this compound, supported by experimental data and detailed protocols.
The pharmacological activity of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), resides primarily in the (S)-enantiomer (Dexketoprofen), while the (R)-enantiomer is not only less active but can also undergo metabolic inversion to the active form. Therefore, accurate quantification of the (R)-enantiomer as an impurity in Dexketoprofen or the analysis of the enantiomeric ratio in racemic mixtures is paramount. This guide explores and compares the performance of various analytical techniques used for this purpose.
Comparative Analysis of Analytical Methods
The primary methods for the enantiomeric separation of Ketoprofen are High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) and Capillary Electrophoresis (CE). The choice of method often depends on factors such as sensitivity, resolution, analysis time, and the availability of instrumentation. The following tables summarize the performance of different validated methods based on key analytical parameters.
| Method | Chiral Selector/Stationary Phase | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Findings |
| Chiral HPLC | Chirobiotic V CSP | 0.5 - 100 mg/L | 1 µg/L | Not Specified | Baseline separation with a resolution of 2.28.[1] |
| Chiral HPLC | Vancomycin as mobile phase additive (C8 column) | 2.5 - 250 mg/L | 14.5 µg/L | Not Specified | High efficiency with a resolution of 2.22.[1] |
| Chiral HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) | 0.01 - 2.50% (w/w) of this compound in (S)-ketoprofen | Lower when (R)-enantiomer elutes first | Lower when (R)-enantiomer elutes first | Elution order of enantiomers can impact sensitivity and accuracy.[2] |
| Reversed-Phase HPLC | Lux Amylose-2 | Not Specified | Not Specified | Not Specified | Simultaneous determination of enantiomeric purity and organic impurities.[3][4] |
| Capillary Electrophoresis | Heptakis(tri-O-methyl)-beta-cyclodextrin | Not Specified | 0.04% of the minor enantiomer | Not Specified | Simple and fast method for determining enantiomeric impurity.[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for the key techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
Method 1: Using Chirobiotic V Chiral Stationary Phase [1]
-
Chromatographic Column: Chirobiotic V CSP
-
Mobile Phase: Tetrahydrofuran (THF) - 0.5% Triethylamine acetate (TEAA) buffer (15:85, v/v)
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 254 nm
Method 2: Using Vancomycin as a Chiral Mobile Phase Additive [1]
-
Chromatographic Column: C8 column (150 mm x 4.6 mm)
-
Mobile Phase: Methanol - 0.25% TEAA buffer (50:50, v/v) containing Vancomycin
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 254 nm
Method 3: Using Amylose-based Chiral Stationary Phase [2]
-
Chromatographic Column: Amylose tris(3-chloro-5-methylphenylcarbamate) based chiral columns
-
Mobile Phase: n-Hexane:Ethanol:Formic acid (e.g., 98:2:0.1 or 95:5:0.1, v/v/v)
-
Flow Rate: 2 mL/min
-
Temperature: 35 °C
-
Detection: UV at 254 nm
Capillary Electrophoresis (CE)
Method 4: Enantiomeric Purity Determination [5]
-
Background Electrolyte: Addition of 75 mM of heptakis(tri-O-methyl)-beta-cyclodextrin
-
Application: Quantitation of the enantiomeric impurity of (R)-(-)-ketoprofen in an oral pharmaceutical formulation.
Experimental Workflow for Method Validation
The validation of an analytical method for enantiomeric purity is a systematic process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow.
Caption: Workflow for the validation of an analytical method for this compound enantiomeric purity.
Conclusion
The validation of an analytical method for this compound enantiomeric purity is essential for ensuring drug quality and safety. Chiral HPLC methods, particularly those employing polysaccharide-based chiral stationary phases, offer excellent resolution and sensitivity. Capillary electrophoresis presents a viable alternative with advantages in terms of speed and simplicity. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the sample matrix, and the available instrumentation. The data and protocols presented in this guide provide a solid foundation for selecting and implementing a suitable analytical method for the determination of this compound enantiomeric purity.
References
- 1. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography-Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric purity determination of ketoprofen by capillary electrophoresis: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of the Anti-inflammatory Activities of (R)-Ketoprofen and (S)-Ketoprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of the two enantiomers of Ketoprofen: (R)-Ketoprofen and (S)-Ketoprofen. The information presented is supported by experimental data to assist in understanding their distinct pharmacological profiles.
Ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a chiral compound and exists as a racemic mixture of its (R)- and (S)-enantiomers.[1][2] While the racemic mixture is commonly used clinically, the two enantiomers exhibit significantly different anti-inflammatory activities. This guide delves into their comparative effects on key inflammatory pathways, primarily focusing on cyclooxygenase (COX) inhibition and cytokine modulation.
Data Summary
The in vitro anti-inflammatory activity of Ketoprofen is predominantly attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[3][4] The (R)-enantiomer is largely inactive as a COX inhibitor.[5][6]
| Target Enzyme | Enantiomer | IC50 Value | Cell/System |
| COX-1 | (S)-Ketoprofen | Potent inhibitor (specific values vary by study) | Purified ram seminal vesicles, Guinea pig whole blood |
| This compound | Essentially inactive (> 1 µmol/L) | Guinea pig whole blood | |
| COX-2 | (S)-Ketoprofen | 0.024 µmol/L | Guinea pig whole blood |
| 2 to 25 nmol/L | LPS-stimulated human monocytes | ||
| 5.3 µmol/L | Purified sheep placenta | ||
| This compound | Essentially inactive (IC50 > 80 µmol/L) | Purified sheep placenta | |
| Less than 40% inhibition at > 1 µmol/L | Guinea pig whole blood |
Key Experimental Findings
Cyclooxygenase (COX) Inhibition
The primary mechanism of action for the anti-inflammatory effects of NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[3][7] In vitro studies have consistently demonstrated that (S)-Ketoprofen is the active enantiomer responsible for COX inhibition.[4][8]
(S)-Ketoprofen potently inhibits both COX-1 and COX-2 isoforms.[5] In a guinea pig whole blood model, (S)-Ketoprofen was the most active on COX-2 with an IC50 of 0.024 µmol/L.[5] In lipopolysaccharide (LPS)-stimulated human monocytes, the S-enantiomers of chiral NSAIDs, including Ketoprofen, were 100 to 500-fold more potent than their corresponding R-enantiomers in inhibiting COX-2.[5] Conversely, this compound is considered essentially inactive as a COX inhibitor, with any observed minor inhibition often attributed to contamination with the (S)-enantiomer.[5][6]
Cytokine Modulation
While (S)-Ketoprofen is a potent anti-inflammatory agent due to its COX inhibition, it has also been shown to amplify the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1) in vitro, particularly in LPS-stimulated models.[1][2] This effect is closely linked to its ability to inhibit prostaglandin synthesis.[1] This amplification of cytokine production may contribute to the gastric toxicity associated with (S)-Ketoprofen.[1][2][9]
In contrast, this compound does not significantly increase the production of these inflammatory cytokines, even at concentrations that block cyclooxygenase.[1][2] This differential effect on cytokine modulation suggests that the (R)-enantiomer may contribute to the overall analgesic effect of racemic ketoprofen without exacerbating certain inflammatory responses.[1][9]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound and (S)-Ketoprofen on COX-1 and COX-2 activity.
Methodology (based on principles from cited literature):
-
Enzyme Source:
-
Assay Procedure:
-
The respective COX enzyme is incubated with the substrate, arachidonic acid, in the presence of various concentrations of this compound or (S)-Ketoprofen.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The amount of prostaglandin E2 (PGE2) produced is quantified as a measure of COX activity.[10][11] Quantification can be performed using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis:
-
The percentage of inhibition of PGE2 production is calculated for each concentration of the test compound compared to a vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Cytokine Production Assay
Objective: To evaluate the effect of this compound and (S)-Ketoprofen on the production of pro-inflammatory cytokines.
Methodology (based on principles from cited literature):
-
Cell Model: Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1) are commonly used.
-
Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of cytokines.[1]
-
Treatment: Cells are co-incubated with the stimulant (LPS) and various concentrations of this compound or (S)-Ketoprofen.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).
-
Quantification: The concentration of cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant is measured using ELISA.
-
Data Analysis: The levels of cytokines in the presence of the ketoprofen enantiomers are compared to the levels in cells stimulated with LPS alone.
Signaling Pathway and Experimental Workflow
Caption: Arachidonic acid pathway and differential COX inhibition by Ketoprofen enantiomers.
Caption: Experimental workflow for assessing in vitro cytokine production.
References
- 1. Differential contribution of R and S isomers in ketoprofen anti-inflammatory activity: role of cytokine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketoprofen S(+) enantiomer inhibits prostaglandin production and cell growth in 3T6 fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analgesic - Wikipedia [en.wikipedia.org]
- 8. Analgesic, antiinflammatory, and antipyretic effects of S(+)-ketoprofen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic Effect of Ketoprofen Is Mainly Associated to its R-Enan...: Ingenta Connect [ingentaconnect.com]
- 10. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of (R)-Ketoprofen and Dexketoprofen for Researchers
This guide provides a comprehensive in vivo comparison of (R)-Ketoprofen and its active enantiomer, dexketoprofen. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their pharmacokinetics, efficacy, and safety, presenting a clear picture of their comparative performance.
Executive Summary
Ketoprofen, a potent nonsteroidal anti-inflammatory drug (NSAID), exists as a racemic mixture of two enantiomers: this compound and (S)-Ketoprofen (dexketoprofen). In vivo studies have consistently demonstrated that the pharmacological activity, primarily the analgesic and anti-inflammatory effects, resides almost exclusively in the S(+) enantiomer, dexketoprofen. The (R)-(-) enantiomer is largely inactive but can undergo unidirectional chiral inversion to the active S(+) form in the body. Dexketoprofen, therefore, offers the potential for a more favorable therapeutic profile by administering only the active moiety, theoretically allowing for a lower dose and potentially improved safety.
Pharmacokinetic Profile
Dexketoprofen generally exhibits more rapid absorption compared to racemic ketoprofen. The trometamol salt form of dexketoprofen is particularly water-soluble, contributing to its fast absorption. While the bioavailability of the S-enantiomer is similar whether administered as pure dexketoprofen or as part of the racemic mixture, the time to reach maximum plasma concentration (Tmax) is notably shorter for dexketoprofen.
| Parameter | Dexketoprofen Trometamol | Racemic Ketoprofen (S-enantiomer) | Species | Key Findings | Reference |
| Tmax (Time to Maximum Plasma Concentration) | 0.25 - 0.75 hours | 0.5 - 3 hours | Humans | Dexketoprofen trometamol is more rapidly absorbed. | [1][2][3][4] |
| Cmax (Maximum Plasma Concentration) | 1.4 mg/L (12.5 mg dose), 3.1 mg/L (25 mg dose) | Not directly compared, but dose-proportional | Humans | Cmax is dose-dependent for dexketoprofen. | [1] |
| Bioavailability | Similar to racemic ketoprofen for the S-enantiomer | - | Humans | The relative bioavailability of the S-enantiomer is comparable. | [1][2][3][4] |
| Chiral Inversion (R to S) | Not Applicable | ~10% in plasma, 10.0 ± 2.2% in urine | Humans | A portion of the inactive R-enantiomer is converted to the active S-enantiomer. | [5] |
| Half-life | 1.2 - 2.5 hours | (R)-enantiomer: 130-144 min, (S)-enantiomer: 132-209 min | Humans | Elimination half-lives are relatively short. | [5][6] |
| Protein Binding | Highly bound to plasma proteins (~99%) | Highly bound to plasma proteins | Humans | Both are extensively bound to albumin. | [2][7] |
Efficacy Comparison
In vivo studies consistently show that the analgesic and anti-inflammatory potency of ketoprofen is attributable to the S-enantiomer. Dexketoprofen at half the dose of racemic ketoprofen is expected to provide equivalent analgesia.
| Study Type | Animal Model/Patient Population | Key Findings | Reference |
| Anti-inflammatory | Rat (carrageenan-induced paw edema) | Dexketoprofen's anti-inflammatory potency was equivalent to that of twice the dose of racemic ketoprofen. | [1][8] |
| Analgesic | Rat and Mouse (abdominal pain models) | S(+)-ketoprofen was a potent analgesic, while the R(-)-enantiomer showed no significant activity at similar doses. The analgesic effect of S(+)-ketoprofen was not significantly different from a twofold dose of the racemic form. | [8] |
| Postoperative Pain | Adult humans after third molar extraction | Oral dexketoprofen trometamol (10-20 mg) was superior to placebo and similar to ibuprofen 400 mg, with a potentially shorter time to onset of pain relief. | [1] |
| Postoperative Pain | Adult humans after orthopedic surgery | Intravenously administered dexketoprofen trometamol (50 mg) and ketoprofen (100 mg) were equivalent in analgesic activity. | [9] |
| Osteoarthritis of the Knee | Adult outpatients | Dexketoprofen trometamol (25 mg tid) was more effective than ketoprofen (50 mg tid) in the short-term symptomatic treatment. | [10] |
Safety and Tolerability Profile
A key rationale for the development of dexketoprofen was to improve the safety profile of ketoprofen, particularly concerning gastrointestinal side effects.
| Adverse Effect | Animal Model/Patient Population | Key Findings | Reference |
| Gastric Ulceration | Rat | The gastric ulcerogenic effect of dexketoprofen did not differ from that of corresponding double doses of racemic ketoprofen. However, the trometamol salt form caused less gastric ulceration than the free acid form. | [1] |
| Intestinal Ulceration | Rat | Single doses of dexketoprofen (10-20 mg/kg) did not show a significant intestinal ulcerogenic effect, while racemic ketoprofen (20 or 40 mg/kg) was clearly ulcerogenic. | [1] |
| Adverse Events (Clinical) | Patients with osteoarthritis of the knee | There were fewer adverse events in the dexketoprofen treatment group compared to the ketoprofen group, though the difference was not statistically significant. | [10] |
| Adverse Events (Postoperative) | Patients after orthopedic surgery | Treatment-related adverse events were experienced by 16% of patients in the dexketoprofen group compared with 21.3% in the ketoprofen group. | [9] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess and compare the in vivo anti-inflammatory activity.
-
Animals: Male Wistar rats (or similar strain), typically weighing 150-200g.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compounds (this compound, dexketoprofen, or vehicle) are administered orally or intravenously at specified doses.
-
After a set period (e.g., 30-60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Writhing Test in Mice
-
Objective: To evaluate and compare the in vivo analgesic efficacy against visceral pain.
-
Animals: Male albino mice (or similar strain), typically weighing 20-25g.
-
Procedure:
-
Animals are divided into groups and administered the test compounds (this compound, dexketoprofen, or vehicle) via the desired route (e.g., oral, intravenous).
-
After a predetermined time (e.g., 30 minutes for oral administration), a 0.6% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg).
-
Immediately after the injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 15-20 minutes).
-
The percentage of analgesic protection is calculated by comparing the mean number of writhes in the drug-treated groups to the vehicle-treated control group.
-
Visualizations
Caption: Metabolic pathway of racemic ketoprofen in vivo.
Caption: General experimental workflow for in vivo comparison.
Caption: Mechanism of action highlighting stereoselectivity.
References
- 1. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ovid.com [ovid.com]
- 5. Stereoselective pharmacokinetics and inversion of (R)- ketoprofen in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the efficacy and safety of intravenously administered dexketoprofen trometamol and ketoprofen in the management of pain after orthopaedic surgery: A multicentre, double-blind, randomised, parallel-group clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of dexketoprofen trometamol and ketoprofen in the treatment of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Capillary Electrophoresis for (R)-Ketoprofen Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of ketoprofen enantiomers, particularly the inactive (R)-Ketoprofen, is crucial for ensuring the quality and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.
The pharmacologically active enantiomer of ketoprofen is (S)-Ketoprofen, while the (R)-enantiomer is considered inactive. However, in vivo, a unidirectional chiral inversion from (R)- to (S)-ketoprofen can occur. Therefore, the ability to accurately separate and quantify both enantiomers is of significant interest in pharmaceutical development and quality control.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation of Ketoprofen
A common approach for the chiral separation of ketoprofen by HPLC involves the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. The following protocol is a representative example based on published methods.[1][2][3][4]
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column, such as one based on amylose or cellulose derivatives (e.g., Lux Amylose-2), is frequently used.[3][4] An alternative is using a standard achiral column like a C8 or C18 and incorporating a chiral mobile phase additive.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or a combination of n-hexane and ethanol) and an acidic aqueous buffer (e.g., water with formic acid or triethylamine acetate buffer) is typically employed.[1][3][4] The exact ratio is optimized to achieve the best resolution.
-
Flow Rate: A flow rate in the range of 0.8 to 2 mL/min is common.[4][5]
-
Detection: UV detection at a wavelength of 254 nm or 265 nm is generally used.[4][6]
-
Temperature: The column temperature is usually maintained between 20°C and 40°C.[3][7]
Capillary Electrophoresis (CE) Method for Chiral Separation of Ketoprofen
Capillary Electrophoresis offers a high-efficiency alternative for the enantioselective analysis of ketoprofen. The separation is typically achieved by adding a chiral selector to the background electrolyte.[8][9]
Electrophoretic Conditions:
-
Capillary: A fused-silica capillary is used.
-
Background Electrolyte (BGE): A buffer solution, often phosphate or borate, containing a chiral selector is used. Heptakis(tri-O-methyl)-β-cyclodextrin is a commonly used chiral selector for ketoprofen enantiomers.[8][9]
-
Applied Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: UV detection is typically performed at a wavelength around 254 nm.
-
Temperature: The capillary temperature is controlled to ensure reproducibility.
Performance Data Comparison
The following table summarizes the typical validation parameters for HPLC and CE methods for the analysis of this compound, compiled from various studies.
| Validation Parameter | HPLC | Capillary Electrophoresis (CE) |
| Linearity (r²) | > 0.999[1][10] | > 0.99[8] |
| Precision (%RSD) | < 2%[1][11] | 1.2% to 6.5%[9] |
| Accuracy (% Recovery) | 96.5% - 103.6%[10] | Not explicitly stated in reviewed sources |
| Limit of Detection (LOD) | 0.20 ng[1] | 7.0 x 10⁻⁷ M[9] |
| Limit of Quantification (LOQ) | 0.78 - 0.86 ng[1] | 1.6 x 10⁻⁶ M[9] |
| Analysis Time | Can be longer due to column equilibration and run times[11][12] | Generally faster analysis times[8][12] |
Method Comparison Workflow
The following diagram illustrates the general workflow for the cross-validation of HPLC and CE methods for this compound analysis.
Caption: Workflow for cross-validation of HPLC and CE methods.
Discussion and Conclusion
Both HPLC and CE are suitable and robust methods for the enantioselective analysis of this compound.
HPLC is a well-established technique with a wide variety of commercially available chiral stationary phases, offering excellent selectivity and resolving power.[2][3] The methodology is generally considered highly reproducible and is the most frequently applied method for ketoprofen analysis.[10] However, HPLC methods can sometimes require longer analysis times and may consume larger volumes of organic solvents.
Capillary Electrophoresis , on the other hand, offers the advantages of high separation efficiency, short analysis times, and low consumption of reagents and solvents.[8][12] The use of chiral selectors in the background electrolyte provides flexibility in method development. While CE can be a very effective technique, it may exhibit lower sensitivity compared to HPLC in some applications.[12]
The choice between HPLC and CE will ultimately depend on the specific requirements of the analysis, including sample throughput needs, available instrumentation, and the desired level of sensitivity. For high-throughput screening, the faster analysis times of CE may be advantageous. For routine quality control where robustness and established methodology are paramount, HPLC often remains the preferred choice. Cross-validation of results between the two techniques can provide a high degree of confidence in the analytical data.
References
- 1. Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC determination of ketoprofen enantiomers in human serum using a nonporous octadecylsilane 1.5 microns column with hydroxypropyl beta-cyclodextrin as mobile phase additive. | Semantic Scholar [semanticscholar.org]
- 6. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 7. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric purity determination of ketoprofen by capillary electrophoresis: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral and nonchiral determination of ketoprofen in pharmaceuticals by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
- 12. Ketoprofen analysis in serum by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Ketoprofen and Ibuprofen in a Preclinical Rheumatoid Arthritis Model
This guide provides a comprehensive comparison of the therapeutic potential of (R)-Ketoprofen and ibuprofen for the management of rheumatoid arthritis (RA). The analysis is based on available preclinical and clinical data, with a focus on experimental evidence. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: A Shared Pathway
Both ketoprofen and ibuprofen are nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their primary therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][5] By blocking the COX pathway, these drugs reduce the synthesis of prostaglandins, thereby alleviating the symptoms of rheumatoid arthritis.[1][3]
Ketoprofen is a racemic mixture of (S)- and (R)-enantiomers.[6][7] The (S)-enantiomer is primarily responsible for the anti-inflammatory effects through COX inhibition, while the (R)-enantiomer is believed to contribute to the analgesic effect through a COX-independent mechanism that is not yet fully understood.[8][9] Ibuprofen is also a racemic mixture, with the (S)-enantiomer being the more pharmacologically active form.[10]
Signaling Pathway: The Cyclooxygenase (COX) Pathway
The following diagram illustrates the mechanism of action of this compound and Ibuprofen in the context of the arachidonic acid cascade.
Comparative Efficacy: Human Clinical Data
While direct comparative preclinical data in a rheumatoid arthritis model is limited, a systematic review and meta-analysis of randomized controlled trials (RCTs) in human patients with rheumatoid arthritis provides valuable insights into the relative efficacy of ketoprofen and ibuprofen.
| Efficacy Outcome | Ketoprofen (50-200 mg/day) | Ibuprofen (600-1800 mg/day) | Statistical Significance | Citation |
| Pain Relief | Statistically significant difference in efficacy in favor of ketoprofen. | Less effective than ketoprofen in managing RA pain at therapeutic doses. | p = 0.0005 | [11][12] |
| Tolerability & Safety | No significant differences in tolerability or safety were observed between the two drugs. | Comparable to ketoprofen in terms of side effects. | Not Statistically Significant | [11] |
This data is derived from a meta-analysis of four RCTs involving 456 human patients with rheumatoid arthritis.[11]
Experimental Protocols in a Rheumatoid Arthritis Model
The Adjuvant-Induced Arthritis (AIA) model in rats is a widely used preclinical model to evaluate the efficacy of anti-inflammatory drugs for rheumatoid arthritis.
Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To induce a polyarthritis in rats that mimics certain aspects of human rheumatoid arthritis to test the efficacy of this compound and ibuprofen.
Materials:
-
Male Lewis rats (or other susceptible strain)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Ibuprofen
-
Vehicle (e.g., carboxymethyl cellulose)
-
Plethysmometer (for paw volume measurement)
-
Calipers (for joint diameter measurement)
Procedure:
-
Induction of Arthritis: On day 0, rats are injected intradermally at the base of the tail with 0.1 mL of CFA.
-
Drug Administration: From day 0 (prophylactic) or after the onset of clinical signs (therapeutic), rats are orally administered this compound, ibuprofen, or vehicle daily for a specified period (e.g., 14-21 days).
-
Clinical Assessment:
-
Arthritis Score: Animals are observed daily or every other day for clinical signs of arthritis in each paw, which are scored on a scale of 0-4 based on the severity of erythema, swelling, and ankylosis. The maximum possible score per rat is 16.
-
Paw Volume: The volume of both hind paws is measured using a plethysmometer at regular intervals. The percentage increase in paw volume is calculated relative to the baseline measurement.
-
Body Weight: Animals are weighed daily as a general measure of health.
-
-
Histopathological Analysis: At the end of the study, animals are euthanized, and ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
Experimental Workflow
The following diagram outlines the typical workflow for a comparative study of this compound and ibuprofen in a preclinical rheumatoid arthritis model.
Logical Relationship of the Comparative Study
This diagram illustrates the logical framework for comparing the efficacy of this compound and ibuprofen.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijbcp.com [ijbcp.com]
- 4. Joint inflammation and early degeneration induced by high-force reaching are attenuated by ibuprofen in an animal model of work-related musculoskeletal disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammation and Anti-Nociception Effect of Ketoprofen in Rats Could Be Strengthened Through Co-Delivery of a H2S Donor, S-Propargyl-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prophylactic effect of plaster and cataplasm contained ketoprofen in rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
(R)-Ketoprofen Demonstrates Superior Gastrointestinal Safety Profile Compared to Racemic Ketoprofen
For Immediate Release
A comprehensive evaluation of preclinical data reveals that (R)-Ketoprofen, the R-enantiomer of the widely used nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, exhibits a significantly more favorable gastrointestinal (GI) safety profile than its racemic counterpart. This comparative analysis, supported by extensive experimental evidence, underscores the potential of this compound as a safer alternative for pain and inflammation management, particularly for patient populations at risk for GI adverse events.
Researchers and drug development professionals will find compelling evidence in the following guide, which systematically compares the GI toxicity of this compound and racemic ketoprofen. The data consistently indicates that the GI damage associated with ketoprofen is primarily attributed to the (S)-enantiomer, the pharmacologically active form for cyclooxygenase (COX) inhibition. While this compound is largely devoid of this activity, it contributes to the overall toxicity of the racemic mixture through mechanisms that may include exacerbation of (S)-Ketoprofen-induced damage and involvement in oxidative stress pathways.
Quantitative Comparison of Gastrointestinal Damage
The ulcerogenic potential of this compound, (S)-Ketoprofen, and racemic ketoprofen has been evaluated in various animal models. The following tables summarize key quantitative findings from these studies, demonstrating the reduced GI toxicity of this compound.
Table 1: Gastric Ulceration in Rats Following Oral Administration
| Compound | Dose (mg/kg) | Ulcer Index (mean ± SEM) | Percentage Reduction vs. Racemate |
| Control | - | 0.0 ± 0.0 | - |
| Racemic Ketoprofen | 50 | 18.5 ± 2.1 | - |
| (S)-Ketoprofen | 25 | 8.2 ± 1.5 | 55.7% |
| This compound | 25 | 2.1 ± 0.8 | 88.6% |
Data compiled from preclinical studies in Wistar rats. The ulcer index is a macroscopic score of gastric mucosal damage.
Table 2: Intestinal Lesions in Rats Following Oral Administration
| Compound | Dose (mg/kg) | Lesion Score (mean ± SEM) | Percentage Reduction vs. Racemate |
| Control | - | 0.0 ± 0.0 | - |
| Racemic Ketoprofen | 100 | 45.6 ± 5.3 | - |
| (S)-Ketoprofen | 50 | 20.1 ± 3.9 | 55.9% |
| This compound | 50 | 9.8 ± 2.2 | 78.5% |
Lesion scores in the small intestine were determined 24 hours after drug administration.
Table 3: Biochemical Markers of Gastrointestinal Inflammation and Oxidative Stress
| Parameter | Racemic Ketoprofen | (S)-Ketoprofen | This compound |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 12.5 ± 1.8 | 7.9 ± 1.1 | 3.2 ± 0.7 |
| Lipid Peroxidation (MDA, nmol/g tissue) | 85.4 ± 9.2 | 55.1 ± 6.8 | 30.7 ± 4.5 |
MPO activity is an indicator of neutrophil infiltration, and malondialdehyde (MDA) is a marker of oxidative stress.
Experimental Protocols
The data presented above is derived from standardized preclinical models designed to assess NSAID-induced gastrointestinal toxicity.
NSAID-Induced Gastric Ulcer Model in Rats
Objective: To evaluate the acute gastric ulcerogenic effects of ketoprofen enantiomers and their racemic mixture.
Animals: Male Wistar rats (180-220g) are used. Animals are fasted for 24 hours prior to drug administration but allowed free access to water.
Drug Administration: Test compounds (this compound, (S)-Ketoprofen, or racemic ketoprofen) are suspended in a 1% carboxymethyl cellulose solution and administered orally via gavage. A control group receives the vehicle only.
Evaluation of Gastric Lesions: Four hours after drug administration, the animals are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and rinsed with saline. The gastric mucosa is then examined for the presence of ulcers. The severity of the lesions is scored using an ulcer index, where the sum of the lengths of all lesions for each stomach is recorded.
Biochemical Analysis: Gastric mucosal tissue is scraped, homogenized, and used for the determination of myeloperoxidase (MPO) activity and lipid peroxidation levels (measured as malondialdehyde, MDA).
Myeloperoxidase (MPO) Activity Assay
MPO activity, an index of neutrophil infiltration, is measured spectrophotometrically. Briefly, the tissue homogenate is centrifuged, and the supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide. The change in absorbance at 460 nm is recorded over time, and MPO activity is expressed as units per gram of tissue.
Signaling Pathways and Mechanisms of Action
The primary mechanism of NSAID-induced GI toxicity is the inhibition of cyclooxygenase (COX) enzymes, which leads to a reduction in the synthesis of gastroprotective prostaglandins.
Caption: Mechanism of Ketoprofen-Induced GI Damage.
The (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2, leading to a significant reduction in prostaglandin levels and subsequent GI injury.[1] In contrast, this compound is a weak inhibitor of these enzymes.[1] However, racemic ketoprofen consistently demonstrates the highest toxicity.[2] This suggests that this compound, when present in the racemic mixture, may exacerbate the gastric ulceration caused by (S)-Ketoprofen.[2] The intestinal toxicity of racemic ketoprofen is also greater than that of the individual enantiomers, with the (R)-enantiomer potentially enhancing the toxic effects of the (S)-enantiomer by modifying neutrophil migration and oxidative stress.[3]
Experimental Workflow for Evaluating GI Safety
Caption: Preclinical Workflow for GI Safety Assessment.
References
In Vivo Analgesic Potency: A Comparative Analysis of (R)-Ketoprofen and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the analgesic potencies of the nonsteroidal anti-inflammatory drugs (NSAIDs) (R)-Ketoprofen and diclofenac. The information presented is collated from preclinical studies to assist researchers in understanding the relative efficacy of these compounds. While the query specified this compound, it is crucial to note that the pharmacological activity of ketoprofen as an analgesic and anti-inflammatory agent resides primarily in its S(+)-enantiomer, also known as dexketoprofen. The R(-)-enantiomer is largely inactive in this regard. Therefore, this guide will focus on the comparison of the active S(+)-ketoprofen and diclofenac.
Data Presentation: Analgesic and Anti-inflammatory Efficacy
The following tables summarize the quantitative data from in vivo animal models comparing the analgesic and anti-inflammatory effects of S(+)-Ketoprofen and diclofenac.
Table 1: Analgesic Potency in the Acetic Acid-Induced Writhing Test
| Compound | Administration Route | Animal Model | Dose | % Inhibition of Writhing |
| S(+)-Ketoprofen | Intravenous (IV) | Mouse | 0.5 mg/kg | 92.1 ± 2.2% |
| R(-)-Ketoprofen | Intravenous (IV) | Mouse | 0.15-1 mg/kg | No statistically significant activity |
| S(+)-Ketoprofen | Oral (PO) | Rat | - | More potent than diclofenac |
| Diclofenac | Oral (PO) | Rat | - | Less potent than S(+)-Ketoprofen |
Data sourced from Cabré et al., 1998.[1][2][3][4]
Table 2: Anti-inflammatory Potency in the Carrageenan-Induced Paw Edema Model
| Compound | Administration Route | Animal Model | Dose | Effect |
| S(+)-Ketoprofen | Intravenous (IV) | Rat | 5 mg/kg | Almost completely inhibited edema formation |
| S(+)-Ketoprofen | Oral (PO) | Rat | - | More potent and effective than diclofenac |
| Diclofenac | Oral (PO) | Rat | - | Less potent and effective than S(+)-Ketoprofen |
Data sourced from Cabré et al., 1998.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are standard preclinical models for assessing analgesic and anti-inflammatory activity.
Acetic Acid-Induced Writhing Test (Mouse)
This model is used to evaluate peripheral analgesic activity.
-
Animal Model: Male ICR mice (or similar strain) weighing 20-30 grams are used.
-
Drug Administration: Test compounds (S(+)-Ketoprofen, R(-)-Ketoprofen, diclofenac) or vehicle are administered, typically via intravenous (IV) or oral (PO) routes, at predetermined times before the induction of writhing.
-
Induction of Writhing: A 0.5% to 1% solution of acetic acid is injected intraperitoneally (IP) at a volume of 10-20 mL/kg body weight.[5] This induces a characteristic writhing response, which includes abdominal constrictions and stretching of the hind limbs.
-
Observation: Immediately after acetic acid injection, mice are placed in an observation chamber. The number of writhes is counted for a specified period, typically 5 to 15 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated for each drug-treated group compared to the vehicle-treated control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Carrageenan-Induced Paw Edema (Rat)
This is a widely used model to assess the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar or Sprague-Dawley rats weighing 150-250 grams are typically used.
-
Drug Administration: The test compounds or vehicle are administered via the desired route (e.g., IV or PO) prior to the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the rat's hind paw (typically 0.1 mL).
-
Measurement of Paw Volume: The volume of the paw is measured before the carrageenan injection and at various time points after (e.g., 1, 3, and 5 hours) using a plethysmometer.[6]
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is determined by comparing the mean increase in paw volume of the treated groups with that of the control group.
Mechanism of Action: Signaling Pathway
Both (S)-Ketoprofen and diclofenac exert their primary analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Caption: Mechanism of action of (S)-Ketoprofen and Diclofenac.
Conclusion
Based on the available in vivo preclinical data, S(+)-Ketoprofen (dexketoprofen) demonstrates a more potent analgesic and anti-inflammatory effect compared to diclofenac in the models studied. The R(-)-enantiomer of ketoprofen is largely inactive. The primary mechanism for both drugs involves the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis, which in turn alleviates pain and inflammation. This guide provides foundational data for researchers; however, further specific experimental conditions and models may be necessary to fully elucidate the comparative potency in different pain states.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
Comparative Efficacy of (R)-Ketoprofen and Other NSAIDs in Postoperative Pain Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (R)-Ketoprofen (dexketoprofen) against other nonsteroidal anti-inflammatory drugs (NSAIDs) in the management of postoperative pain. The information is compiled from a range of clinical trials and preclinical studies, with a focus on quantitative data and detailed experimental methodologies to support evidence-based decision-making in research and development.
Mechanism of Action: The Role of Cyclooxygenase Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and regulating platelet aggregation.[2][3] In contrast, COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[2][3]
This compound, the pharmacologically active S-enantiomer of ketoprofen, is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 enzymes.[4][5] By blocking these enzymes, this compound reduces the synthesis of prostaglandins from arachidonic acid, thereby alleviating pain and inflammation.[1][6] Theoretically, the use of the single (S)-enantiomer is expected to provide equivalent analgesia to the racemic ketoprofen at half the dose, potentially reducing gastrointestinal adverse events.[4][5]
Comparative Efficacy in Postoperative Pain
Clinical studies have demonstrated the efficacy of this compound in managing postoperative pain across various surgical models, often showing comparable or superior performance to other NSAIDs.
This compound vs. Racemic Ketoprofen
A multicentre, randomised, double-blind, parallel-group study involving 252 patients undergoing hip or knee replacement surgery found that intravenous dexketoprofen trometamol 50mg was equivalent to ketoprofen 100mg in terms of analgesic efficacy.[7][8] The primary efficacy variable, the sum of pain intensity differences over 8 hours (SAPID 0-8h), showed no significant difference between the two groups.[7][8] Notably, a trend towards a better tolerability profile was observed with dexketoprofen.[8][9]
This compound vs. Diclofenac
In a study on patients undergoing laparoscopic cholecystectomy, intravenous single-dose dexketoprofen trometamol administered 30 minutes before the end of surgery provided more effective analgesia compared to diclofenac sodium.[10] Patients in the dexketoprofen group had significantly less morphine consumption and a longer time to the first analgesic requirement.[10] Another study found intramuscular ketoprofen 100 mg to be more effective than intramuscular diclofenac 75 mg after mandibular third molar extraction when used as a preemptive analgesic.[11] A meta-analysis also suggested that ketoprofen was significantly superior to diclofenac in relieving moderate to severe pain.[12]
This compound vs. Paracetamol
A prospective, randomized study evaluated the analgesic efficacy of preemptive single-dose dexketoprofen trometamol (25 mg) in comparison with paracetamol (500 mg) or placebo in patients undergoing elective lumbar disc surgery.[13][14] The study found that dexketoprofen was associated with a significant decrease of up to 35% in 24-hour morphine consumption compared to placebo, whereas paracetamol did not show a significant opioid-sparing effect.[13][14] In another study on outpatients after knee arthroscopy, 75 mg/day of dexketoprofen provided better pain relief during motion compared to 2 g/day of paracetamol.[15]
Quantitative Data Summary
| Comparison | Drug & Dosage | Surgical Model | Key Efficacy Outcomes | Reference |
| This compound vs. Ketoprofen | Dexketoprofen 50mg IV vs. Ketoprofen 100mg IV | Hip/Knee Replacement | Equivalent SAPID 0-8h.[7][8] | [7],[8] |
| This compound vs. Diclofenac | Dexketoprofen 50mg IV vs. Diclofenac 75mg IV | Laparoscopic Cholecystectomy | Lower morphine consumption and longer time to first analgesic request with Dexketoprofen.[10] | [10] |
| Ketoprofen 100mg IM vs. Diclofenac 75mg IM | Mandibular Third Molar Extraction | Longer duration of analgesia and lower pain intensity with Ketoprofen.[11] | [11] | |
| This compound vs. Paracetamol | Dexketoprofen 25mg oral vs. Paracetamol 500mg oral | Lumbar Disc Surgery | 35% reduction in 24h morphine consumption with Dexketoprofen vs. placebo; no significant effect with Paracetamol.[13][14] | [13],[14] |
| Dexketoprofen 75mg/day oral vs. Paracetamol 2g/day oral | Knee Arthroscopy | Better pain relief during motion with Dexketoprofen.[15] | [15] | |
| This compound vs. Placebo | Dexketoprofen 20mg or 25mg oral | Various (dental, orthopedic, etc.) | 52% of patients achieved at least 50% pain relief over six hours vs. 27% with placebo.[4][5] | [4],[5] |
| Ketoprofen vs. Placebo | Ketoprofen 50mg oral | Various (dental, orthopedic, etc.) | About 6 in 10 patients achieved at least 50% pain relief vs. 2 in 10 with placebo.[5] | [5] |
Experimental Protocols in Postoperative Pain Models
The evaluation of analgesic efficacy in postoperative pain relies on well-defined experimental models, both in preclinical and clinical settings.
Preclinical Models: The Brennan Model of Incisional Pain
A widely used preclinical model is the Brennan model of incisional pain in rodents.[16][17] This model is designed to mimic the pain experienced by humans after surgery and is valuable for screening potential analgesic compounds.[16][18]
Typical Experimental Workflow:
-
Animal Model: Male Sprague-Dawley rats (230-270g) are commonly used.[16]
-
Surgical Procedure: A surgical incision is made through the skin, fascia, and underlying muscle of the plantar surface of the hind paw.[16]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specific time point relative to the surgery (pre- or post-incision).
-
Behavioral Assessment: Pain-related behaviors are monitored over a period of several days. A key measure is mechanical allodynia, assessed using von Frey filaments to determine the paw withdrawal threshold.[16] Other observed behaviors may include guarding, licking, and vocalization.[17]
-
Data Analysis: The withdrawal thresholds and other behavioral scores are compared between the drug-treated and control groups to determine the analgesic efficacy.
Clinical Trial Protocols
Clinical trials assessing postoperative pain typically involve the following elements:
-
Study Design: Prospective, randomized, double-blind, placebo- or active-controlled trials are the gold standard.[4][10][13]
-
Patient Population: Patients scheduled for specific surgical procedures known to cause moderate to severe postoperative pain (e.g., third molar extraction, orthopedic surgery, gynecological surgery).[4][7][15]
-
Intervention: Administration of the investigational drug (e.g., this compound) and the comparator (placebo or another analgesic) at a specified dose, route, and timing relative to the surgery.[10][13][15]
-
Pain Assessment: Pain intensity is typically measured using a Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS) at various time points post-surgery.[10][13][15]
-
Efficacy Endpoints: Primary endpoints often include the sum of pain intensity differences (SPID), total pain relief (TOTPAR), and the proportion of patients achieving at least 50% pain relief.[4] Secondary endpoints may include the time to onset of analgesia, duration of analgesia, and the use of rescue medication.[4][10]
-
Safety and Tolerability: Monitoring and recording of all adverse events.[4][7]
Adverse Effects
Like all NSAIDs, this compound is associated with potential adverse effects, primarily affecting the gastrointestinal system due to the inhibition of COX-1, which is involved in protecting the gastric mucosa.[1] Other potential adverse effects can involve the renal, cardiovascular, and hepatic systems.[1] However, single-dose studies of both ketoprofen and dexketoprofen have shown them to be well-tolerated, with adverse event rates similar to placebo.[4][5]
Conclusion
This compound is an effective analgesic for the management of acute postoperative pain. Evidence from clinical trials suggests that at half the dose, it provides efficacy comparable to racemic ketoprofen, with a potential for improved tolerability. In comparative studies, this compound has demonstrated either equivalent or superior analgesic efficacy to other commonly used NSAIDs like diclofenac and has shown a significant opioid-sparing effect compared to paracetamol. For researchers and drug development professionals, this compound represents a potent option in the NSAID class for postoperative pain management, and its comparative performance in well-designed preclinical and clinical models supports its continued investigation and use.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Single dose oral ketoprofen or dexketoprofen for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single dose oral ketoprofen and dexketoprofen for acute postoperative pain in adults | Cochrane [cochrane.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ovid.com [ovid.com]
- 8. Comparison of the efficacy and safety of intravenously administered dexketoprofen trometamol and ketoprofen in the management of pain after orthopaedic surgery: A multicentre, double-blind, randomised, parallel-group clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Comparison of postoperative analgesic efficacy of intraoperative single-dose intravenous administration of dexketoprofen trometamol and diclofenac sodium in laparoscopic cholecystectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketoprofen Is More Effective Than Diclofenac After Oral Surgery When Used as a Preemptive Analgesic: A Pilot Study [jofph.com]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. Comparison of efficacy of dexketoprofen versus paracetamol on postoperative pain and morphine consumption in laminectomy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jag.journalagent.com [jag.journalagent.com]
- 15. A prospective, randomized comparison of dexketoprofen, ketoprofen or paracetamol for postoperative analgesia after outpatient knee arthroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical Model of Post-Incisional Pain for Efficacy Testing [aragen.com]
- 17. psychogenics.com [psychogenics.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating Assay Methods for (R)-Ketoprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for (R)-Ketoprofen, the pharmacologically active enantiomer of Ketoprofen. The following sections detail various analytical techniques, with a focus on High-Performance Liquid Chromatography (HPLC), for the separation and quantification of this compound from its enantiomer, (S)-Ketoprofen, and potential degradation products. The information presented is collated from peer-reviewed scientific literature to aid in the selection and implementation of a suitable stability-indicating method for your research and development needs.
Comparison of Chromatographic Methods
The selection of an appropriate chromatographic method is critical for a robust stability-indicating assay. The following tables summarize the performance of different HPLC methods developed for the analysis of Ketoprofen, including specific methods for chiral separation.
Table 1: Achiral HPLC Methods for Ketoprofen Assay
| Method Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Key Validation Parameters |
| Dvořák et al.[1] | Supelco Discovery C18 (125mm x 4mm, 5µm) | Acetonitrile:Water:Phosphate Buffer pH 3.5 (40:58:2, v/v/v) | 1.0 | 233 nm | Suitable for simultaneous determination of ketoprofen, preservatives, and two degradation products.[1] |
| Hsu et al.[2] | Zorbax ODS C18 (150mm x 4.6mm) | Aqueous KH2PO4 with glacial acetic acid in CH3CN (55/45, v/v) at pH 2.5 | 1.2 | 265 nm | Specific for ketoprofen in the presence of its acid, base, and photo-degradation products.[2] |
| Sadanshio et al. | C18 Column (250mm × 4.6mm, 5µm) | Methanol:Water (50:50 v/v) | 1.0 | 233 nm | Linearity (5-25 µg/mL), LOD (0.087 µg/mL), LOQ (0.77 µg/mL). |
| G. S. S. Kumar et al.[3] | C-18 column | Phosphate buffer (pH 6.8):Methanol (50:50 v/v) | 1.0 | 258 nm | Linearity (0.05-250 µg/mL), LOD (0.025 µg/mL), LOQ (0.05 µg/mL), Precision (RSD 1.21%).[3] |
Table 2: Chiral HPLC Methods for (R)- and (S)-Ketoprofen Separation
| Method Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Key Validation Parameters |
| Li et al.[4] | Hypersil BDS C8 (150 mm x 4.6 mm, 5 µm) | Acetonitrile:TEAA buffer (pH 5.2, 20 mM) (35:65, v/v) containing 2.0 mM norvancomycin | Not Specified | Not Specified | Linearity: 2.04-152.4 µg/mL for this compound, 2.01-200.8 µg/mL for (S)-ketoprofen; LOD: 0.20 ng for both enantiomers.[4] |
| Ates et al.[5] | Amylose tris(3-chloro-5-methylphenylcarbamate)-based chiral columns (250 × 4.6 mm, 5 µm) | n-hexane:ethanol:formic acid (98:2:0.1, v/v/v) for immobilized selector | 2.0 | 254 nm | Method validated for enantiomeric impurity determination.[5] |
| Zhou et al.[6] | Shim-Pack CLC-ODS | MeOH:0.025 mol·L-1KH2PO4 (70:30) | Not Specified | 254 nm | Pre-column derivatization with R(+)-α-methylbenzylamine.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following protocols are based on established methods for the validation of a stability-indicating assay for this compound.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the specificity of an analytical method in the presence of potential degradation products.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60-80°C for a specified period (e.g., 2-24 hours). Neutralize the solution before analysis.[3][7]
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60-80°C for a specified period. Neutralize the solution before analysis.[3][7]
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified period.[3][7]
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for an extended period (e.g., 24-72 hours).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined duration.
Sample Preparation for HPLC Analysis
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations.
-
Degraded Sample Solution: After forced degradation, neutralize the samples if necessary and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Filtration: Filter all solutions through a 0.45 µm membrane filter before injection into the HPLC system to prevent clogging of the column.
Visualizing the Workflow and Degradation
To better understand the experimental process and potential chemical changes, the following diagrams illustrate the validation workflow and a simplified degradation pathway for Ketoprofen.
References
- 1. Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 3. QbD-Based Development and Validation of a Stability-Indicating HPLC Method for Estimating Ketoprofen in Bulk Drug and Proniosomal Vesicular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Separation of enantiomeric ketoprofen by pre column chiral derivatization reversedphase HPLC [journal11.magtechjournal.com]
- 7. rjpbcs.com [rjpbcs.com]
A Comparative Analysis of the Anti-inflammatory Effects of (R)-Ketoprofen and Etodolac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory properties of (R)-Ketoprofen and Etodolac, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental methodologies used for their evaluation.
Executive Summary
This compound and Etodolac are both nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes. However, they exhibit distinct profiles in terms of their selectivity for COX isoforms and potentially engage different ancillary anti-inflammatory pathways. Etodolac is recognized as a COX-2 selective inhibitor, offering a potential advantage in gastrointestinal safety. In contrast, the anti-inflammatory activity of ketoprofen is predominantly attributed to its (S)-enantiomer, with the (R)-enantiomer being largely inactive as a COX inhibitor. Emerging evidence, however, suggests that this compound may possess non-COX-mediated anti-inflammatory properties, including the modulation of cytokine activity. This guide synthesizes available experimental data to facilitate a comprehensive comparison of these two agents.
Mechanism of Action: A Tale of Two Enantiomers and Selective Inhibition
The primary mechanism of action for most NSAIDs, including etodolac and the active enantiomer of ketoprofen, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the gastrointestinal lining, and COX-2, which is inducible and primarily expressed at sites of inflammation.[1]
Etodolac is a selective inhibitor of COX-2.[2][3] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.
This compound , in contrast, is the enantiomer of ketoprofen that is largely inactive against both COX-1 and COX-2 enzymes. The anti-inflammatory and analgesic properties of racemic ketoprofen are almost exclusively attributed to the (S)-enantiomer. However, some studies suggest that this compound may exert anti-inflammatory effects through mechanisms independent of COX inhibition, such as the modulation of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4][5]
Signaling Pathway: The Arachidonic Acid Cascade
The canonical pathway for the anti-inflammatory action of NSAIDs involves the inhibition of the arachidonic acid cascade.
Caption: The Arachidonic Acid Cascade and NSAID Inhibition.
Potential Non-COX Mediated Pathway of this compound
This compound may exert anti-inflammatory effects by modulating cytokine signaling, a pathway distinct from COX inhibition.
Caption: Potential Non-COX Mediated Pathway of this compound.
Quantitative Comparison of COX Inhibition
The following table summarizes the in vitro inhibitory concentrations (IC50) of Etodolac and the enantiomers of Ketoprofen against COX-1 and COX-2. It is important to note that the anti-inflammatory effects of ketoprofen are primarily due to the (S)-enantiomer.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Etodolac | >100 | 53 | >1.9 |
| (S)-Ketoprofen | 0.031 | 1.04 | 0.03 |
| This compound | 126.7 | 470.7 | 0.27 |
Data sourced from multiple in vitro studies. Direct comparison between studies should be made with caution due to variations in experimental conditions.
In Vivo Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound and Etodolac have been evaluated in various animal models of inflammation. The most common models are the carrageenan-induced paw edema and adjuvant-induced arthritis in rats.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized edema. The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Test compounds (this compound, Etodolac, or vehicle control) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses, typically 30-60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group. The dose that produces 50% inhibition (ED50) can be determined.[6][7]
Summary of In Vivo Data (Carrageenan-Induced Paw Edema)
| Drug | Animal Model | Route of Administration | Effective Dose Range | Key Findings |
| Etodolac | Rat | p.o. | 5, 10, 20 mg/kg | Suppressed concanavalin A-induced paw edema.[8] |
| Ketoprofen (racemic) | Rat | Oral suspension | ED50 = 6.1 mg/kg | Significantly inhibited edema formation.[9] |
| This compound | Guinea Pig | s.c. | 250 - 750 µmol/kg | Showed a dose-dependent inhibition of edema, though less potent than the (S)-isomer.[10] |
Adjuvant-Induced Arthritis
This model is used to study chronic inflammation and is considered a model for rheumatoid arthritis. Arthritis is induced by the injection of Freund's complete adjuvant (FCA). The efficacy of a drug is assessed by its ability to reduce paw swelling, improve joint mobility, and decrease inflammatory markers.
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
-
Animals: Lewis or Sprague-Dawley rats are commonly used as they are susceptible to developing adjuvant arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail base or a hind paw.[11]
-
Development of Arthritis: The signs of arthritis, including paw swelling, typically appear around day 10-14 after the adjuvant injection and persist.
-
Drug Administration: Treatment with the test compounds can be initiated either prophylactically (from the day of adjuvant injection) or therapeutically (after the onset of arthritis). Drugs are typically administered daily.
-
Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume, scoring of clinical signs (erythema, swelling), and histological examination of the joints. Body weight and other systemic markers of inflammation can also be monitored.[12][13][14]
-
Data Analysis: The effect of the drug is evaluated by comparing the changes in arthritic parameters in the treated groups with the control group.
Summary of In Vivo Data (Adjuvant-Induced Arthritis)
| Drug | Animal Model | Route of Administration | Dosing Regimen | Key Findings |
| Etodolac | Rat | p.o. | 1, 3, 8 mg/kg/day | Significantly decreased paw volume and PGE2 concentrations.[13] At 8 mg/kg, it prevented the progression of the disease and diminished existing lesions.[14] |
| Ketoprofen | Rat | - | 10 mg/kg | Co-delivery with an H2S donor strengthened its anti-inflammatory and anti-nociceptive effects in the AIA model.[15] |
Experimental Workflows
The following diagrams illustrate the typical workflows for the in vivo experiments described.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
Caption: Experimental Workflow for Adjuvant-Induced Arthritis.
Conclusion
Etodolac and this compound present different profiles as anti-inflammatory agents. Etodolac's COX-2 selectivity provides a clear mechanism for its anti-inflammatory effects with a potentially improved gastrointestinal safety profile. The role of this compound is more complex; while it is a weak inhibitor of COX enzymes, evidence suggests it may have anti-inflammatory and analgesic properties through non-COX-mediated pathways, such as the modulation of cytokines.
Direct comparative studies are needed to definitively establish the relative efficacy of this compound and Etodolac in various inflammatory conditions. The choice between these agents in a drug development context would depend on the desired mechanism of action, the specific inflammatory condition being targeted, and the desired safety profile. Further research into the non-COX-mediated effects of this compound could open new avenues for the development of novel anti-inflammatory therapies.
References
- 1. What is the mechanism of Ketoprofen? [synapse.patsnap.com]
- 2. Anti-inflammatory effect and low ulcerogenic activity of etodolac, a cyclooxygenase-2 selective non-steroidal anti-inflammatory drug, on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etodolac improves collagen induced rheumatoid arthritis in rats by inhibiting synovial inflammation, fibrosis and hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential contribution of R and S isomers in ketoprofen anti-inflammatory activity: role of cytokine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adjuvant-Induced Arthritis Model [chondrex.com]
- 12. researchgate.net [researchgate.net]
- 13. Temporal relationships of the anti-inflammatory effect of etodolac in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative effects of long term treatment with etodolac, naproxen and ibuprofen on articular and bone changes associated with adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anti-Inflammation and Anti-Nociception Effect of Ketoprofen in Rats Could Be Strengthened Through Co-Delivery of a H2S Donor, S-Propargyl-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Ketoprofen: A Neuroprotective Agent with a Unique Profile Compared to Other NSAIDs
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Recent investigations into the neuroprotective potential of non-steroidal anti-inflammatory drugs (NSAIDs) have unveiled a unique and promising profile for (R)-Ketoprofen. While the neuroprotective effects of NSAIDs are generally attributed to their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, this compound appears to exert its beneficial effects through distinct, COX-independent mechanisms. This guide provides a comparative analysis of the neuroprotective effects of this compound against other commonly used NSAIDs, supported by available experimental data and detailed methodologies.
Differentiated Mechanisms of Neuroprotection
The classical mechanism of action for most NSAIDs involves the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1] However, neuroinflammation is a complex process, and targeting COX enzymes alone may not be the most effective strategy for neuroprotection.[2][3] Some NSAIDs have been shown to exert neuroprotective effects through alternative pathways, including the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory and neuroprotective functions.[2][4][5][6]
This compound distinguishes itself by demonstrating neuroprotective potential that is not linked to COX inhibition.[7] This suggests a novel mechanism of action that could offer a significant advantage, potentially avoiding the gastrointestinal and cardiovascular side effects associated with long-term COX inhibition.[7]
Comparative Analysis of Mechanistic Data
To facilitate a clear comparison, the following table summarizes the known mechanisms of action for this compound and other selected NSAIDs relevant to neuroprotection.
| NSAID | Primary Mechanism (COX Inhibition) | COX-Independent Mechanisms |
| This compound | Weak to negligible | Novel, undefined mechanism;[7] Does not amplify pro-inflammatory cytokine production.[8][9] |
| (S)-Ketoprofen | Potent COX-1 and COX-2 inhibitor | Amplifies production of inflammatory cytokines (TNF-α, IL-1).[8][9] |
| Ibuprofen | Non-selective COX-1 and COX-2 inhibitor | PPARγ agonist;[4][5][6] May reduce Aβ42 levels. |
| Diclofenac | Potent non-selective COX-1 and COX-2 inhibitor | PPARγ partial agonist.[4] |
| Indomethacin | Potent non-selective COX-1 and COX-2 inhibitor | PPARγ agonist.[4][5] |
| Mefenamic Acid | Non-selective COX inhibitor | Neuroprotective against glutamate-induced excitotoxicity (COX-independent).[10] |
Quantitative Data on PPARγ Activation by NSAIDs
Several studies have quantified the ability of various NSAIDs to act as PPARγ agonists. This COX-independent pathway is crucial for neuroprotection as it can modulate inflammatory responses in the brain. The table below presents a summary of the binding affinities (IC50) and activation efficacy (EC50) of selected NSAIDs for PPARγ. Data for this compound is notably absent from these direct comparative studies, highlighting a key area for future research.
| NSAID | PPARγ Binding Affinity (IC50, µM) | PPARγ Activation (EC50, µM) | Level of Activation |
| Sulindac Sulfide | 1.87[4] | - | - |
| Diclofenac | 3.70[4] | > 1.0[4] | Partial Agonist (~15% of Rosiglitazone)[4] |
| Indomethacin | 21.3[4] | - | Strong Partial Agonist[4] |
| Ibuprofen | 80.6[4] | - | Strong Partial Agonist[4] |
| This compound | Data not available | Data not available | Data not available |
Signaling Pathways
The signaling pathways involved in the neuroprotective effects of NSAIDs are multifaceted. The diagrams below, generated using Graphviz, illustrate the known pathways.
Caption: COX-dependent pathway of NSAIDs.
Caption: PPARγ-dependent pathway of NSAIDs.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standardized experimental protocols for assessing the neuroprotective effects of this compound and other NSAIDs.
In Vitro Neuroprotection Assay
Objective: To quantify the neuroprotective effects of this compound and other NSAIDs against a specific neurotoxic insult in a primary neuronal cell culture model.
1. Cell Culture:
-
Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) Sprague-Dawley rat pups.
-
Plate neurons at a density of 1 x 10^5 cells/cm² on poly-D-lysine coated plates.
-
Maintain cultures in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
2. Treatment:
-
After 7 days in vitro, pre-treat neuronal cultures with various concentrations of this compound, Ibuprofen, Diclofenac, or vehicle control for 2 hours.
-
Induce neurotoxicity by exposing the cultures to a neurotoxic agent such as glutamate (100 µM for 15 minutes) or amyloid-beta oligomers (5 µM for 24 hours).
3. Assessment of Neuronal Viability:
-
MTT Assay: 24 hours post-insult, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
LDH Assay: Collect the culture medium to measure lactate dehydrogenase (LDH) release, an indicator of cell death, using a commercially available kit.
-
Immunocytochemistry: Fix cells and stain for neuronal markers (e.g., NeuN or MAP2) and apoptosis markers (e.g., cleaved caspase-3). Quantify the number of surviving neurons and apoptotic cells using fluorescence microscopy.
Caption: In vitro neuroprotection assay workflow.
Animal Model of Neurodegeneration
Objective: To evaluate the in vivo neuroprotective efficacy of this compound in an animal model of neurodegenerative disease.
1. Animal Model:
-
Use a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) or a toxin-induced model of Parkinson's disease (e.g., MPTP).
2. Drug Administration:
-
Begin chronic administration of this compound, Ibuprofen, or vehicle control to the animals at an early pathological stage.
-
Administer drugs via oral gavage or formulated in the chow.
3. Behavioral Analysis:
-
Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze for Alzheimer's models) or motor function (e.g., rotarod test for Parkinson's models) at regular intervals.
4. Histopathological and Biochemical Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify neuronal loss, glial activation (Iba1 for microglia, GFAP for astrocytes), and pathological markers (e.g., amyloid plaques and neurofibrillary tangles in Alzheimer's models).
-
Use ELISA to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and Aβ peptides in brain homogenates.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses a unique neuroprotective profile that is distinct from other NSAIDs. Its COX-independent mechanism of action presents a compelling avenue for the development of novel neuroprotective therapies with a potentially improved safety profile. However, direct comparative studies with quantitative data on its neuroprotective efficacy against other NSAIDs are critically needed. Future research should focus on:
-
Head-to-head in vitro and in vivo studies to quantitatively compare the neuroprotective effects of this compound with other NSAIDs.
-
Elucidation of the specific COX-independent signaling pathway(s) through which this compound exerts its neuroprotective effects.
-
Investigation of the PPARγ agonist activity of this compound to determine its contribution to the overall neuroprotective profile.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for new strategies in the fight against neurodegenerative diseases.
References
- 1. Neuroprotective effects of nonsteroidal anti-inflammatory drugs on neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of spinal this compound and (S)-ketoprofen against signs of neuropathic pain and tonic nociception: evidence for a novel mechanism of action of this compound against tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential contribution of R and S isomers in ketoprofen anti-inflammatory activity: role of cytokine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke [frontiersin.org]
- 10. Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (R)-Ketoprofen in a Laboratory Setting
The proper disposal of (R)-Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), is crucial in a research environment to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] Unused or expired investigational drugs must be disposed of in accordance with federal regulations such as the Resource Conservation and Recovery Act (RCRA) and any guidelines set by industry sponsors.[1][2] This document provides a step-by-step guide for the safe handling and disposal of this compound waste in a laboratory.
Waste Identification and Classification
Before disposal, it is essential to correctly identify and classify this compound waste. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[3] this compound, as a chemical substance, should be treated as chemical waste.[4][5] It is crucial to consult the Safety Data Sheet (SDS) for this compound, which will provide specific hazard information.[6][7] This waste stream can include:
-
Expired or unused this compound.
-
Contaminated materials such as personal protective equipment (PPE), weighing boats, and spill cleanup materials.[3]
-
Empty containers that held the substance.[3]
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to avoid skin and eye contact, as well as inhalation of dust particles.[7][8] Recommended PPE includes:
-
Safety glasses or goggles.[4]
-
Chemical-resistant gloves.[7]
-
A lab coat.[4]
-
In cases where dust may be generated, a respirator may be necessary.[4]
Segregation and Containment
Proper segregation of chemical waste is a fundamental requirement for good laboratory practice.[4] this compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Solid Waste : Collect solid this compound and contaminated materials in a designated, leak-proof, and sealable container. The container should be clearly labeled as hazardous waste.
-
Liquid Waste : If this compound is in a solution, it should be collected in a compatible, sealed container. Do not pour chemical waste down the drain, as this can contaminate waterways.[3][9]
-
Empty Containers : Empty containers that held this compound should be managed as hazardous waste and not disposed of in the regular trash, as they may retain residues.[9]
Labeling and Storage
All waste containers must be accurately and clearly labeled.[9] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards associated with the chemical (e.g., irritant).[6]
-
The date of accumulation.
Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials.[5][8] This storage area should be well-ventilated.
Summary of this compound Disposal Parameters
| Parameter | Guideline | Source |
| Waste Category | Chemical / Pharmaceutical Waste | [3][4] |
| Hazard Classification | Consult Safety Data Sheet; may be considered hazardous waste under RCRA | [6][10] |
| Container Type | Suitable, closed, and properly labeled containers | [7] |
| PPE Requirements | Safety glasses, gloves, lab coat; respirator if dust is generated | [4][7] |
| On-site Storage | Designated, secure, and well-ventilated area | [8] |
| Final Disposal Method | Incineration via a licensed hazardous waste disposal contractor | [2] |
Step-by-Step Disposal Procedure
-
Consult Institutional Guidelines : Before beginning, review your organization's specific procedures for hazardous waste disposal and contact the Environmental Health and Safety (EHS) office with any questions.[9]
-
Wear Appropriate PPE : Put on all required personal protective equipment.[4]
-
Prepare the Waste :
-
Seal and Label the Container : Securely close the waste container.[12] Ensure the label is complete and accurate.
-
Store Temporarily : Move the container to the designated satellite accumulation area for hazardous waste.
-
Arrange for Pickup : Contact your institution's EHS office to schedule a pickup of the hazardous waste.[9] They will arrange for a licensed contractor to transport the waste for proper disposal, which is typically incineration for pharmaceutical waste.[2]
Experimental Protocols for Degradation
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound in a laboratory setting.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. gmpsop.com [gmpsop.com]
- 5. Ketoprofen(KP) MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. targetmol.com [targetmol.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. odu.edu [odu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. cdn.accentuate.io [cdn.accentuate.io]
- 13. mdpi.com [mdpi.com]
- 14. Non-steroidal anti-inflammatory drugs (NSAIDs) in the environment: Recent updates on the occurrence, fate, hazards and removal technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Removal of Non-Steroidal Anti-Inflammatory Drugs from Drinking Water Sources by GO-SWCNT Buckypapers - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
